Product packaging for 9-(4-Biphenylyl)carbazole(Cat. No.:CAS No. 6299-16-7)

9-(4-Biphenylyl)carbazole

Cat. No.: B1581763
CAS No.: 6299-16-7
M. Wt: 319.4 g/mol
InChI Key: DQMMBEPJQZXXGK-UHFFFAOYSA-N
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Description

9-(4-Biphenylyl)carbazole (CAS 6299-16-7) is a high-purity organic compound with a molecular formula of C₂₄H₁₇N and a molecular weight of 319.40 g/mol . This solid compound exhibits a melting point of approximately 225 to 229 °C and should be stored sealed in a dry, cool, and dark place for optimal stability . This carbazole derivative serves as a key building block and functional material in advanced research, particularly in the field of organic electronics. Its primary research value lies in its application as a host material in Phosphorescent Organic Light-Emitting Diodes (PhOLEDs) . In these devices, carbazole-based compounds like this compound are essential components of the emissive layer, where their role is to confine energy and effectively transport electrical charges to the phosphorescent emitter, enabling high-efficiency light generation . The carbazole unit is a widely recognized electron-donating fragment, prized for its ability to facilitate hole transport and its high triplet energy, which is crucial for preventing reverse energy transfer and maximizing device efficiency . Researchers also utilize this compound as a versatile synthetic intermediate for the construction of more complex molecular architectures, including siloxane-functionalized derivatives designed to suppress crystallization and improve morphological stability in thin-film devices . Note: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the Safety Data Sheet (SDS) for proper handling and hazard information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H17N B1581763 9-(4-Biphenylyl)carbazole CAS No. 6299-16-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-(4-phenylphenyl)carbazole
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C24H17N/c1-2-8-18(9-3-1)19-14-16-20(17-15-19)25-23-12-6-4-10-21(23)22-11-5-7-13-24(22)25/h1-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQMMBEPJQZXXGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=CC=CC=C4C5=CC=CC=C53
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C24H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00328655
Record name 9-(4-biphenylyl)carbazole
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Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6299-16-7
Record name 6299-16-7
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Record name 9-(4-biphenylyl)carbazole
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Record name 9-(4-Biphenylyl)carbazole
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Foundational & Exploratory

Foreword: The Significance of 9-(4-Biphenylyl)carbazole in Modern Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

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Carbazole derivatives are foundational materials in the field of organic electronics, prized for their unique electronic and photophysical properties.[1][2] These characteristics, including excellent charge transport and thermal stability, make them essential for high-performance organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1][2] Among these, this compound stands out as a key building block. Its structure, which combines a carbazole core with a biphenyl substituent, allows for the fine-tuning of electronic energy levels, solubility, and morphology of resulting organic molecules.[1] This molecular design is critical for enhancing device efficiency, brightness, and operational lifespan in applications like OLED displays.[1][3] The carbazole moiety itself is a versatile scaffold, known for good hole transport, high thermal and electrochemical stability, and a high photoluminescence quantum yield.[2]

This guide provides a comprehensive overview of the synthesis and characterization of this compound, intended for researchers, scientists, and professionals in drug development and materials science. We will delve into established synthetic methodologies, explaining the rationale behind procedural choices, and detail the analytical techniques crucial for verifying the compound's identity, purity, and properties.

Part 1: Synthesis of this compound: A Tale of Two Couplings

The formation of the C-N bond between the carbazole nitrogen and the biphenyl ring is the cornerstone of synthesizing this compound. Two powerful cross-coupling reactions have emerged as the methods of choice: the Ullmann condensation and the Buchwald-Hartwig amination. The selection between these methods often hinges on factors like reaction conditions, catalyst cost, and substrate scope.

The Classic Approach: Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that couples aryl halides with alcohols, amines, or thiols.[4] While effective, traditional Ullmann reactions often necessitate harsh conditions, including high temperatures (frequently over 210°C) and high-boiling polar solvents like N-methylpyrrolidone or nitrobenzene.[4]

A representative Ullmann synthesis of a related compound, 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP), involves the reaction of 4,4'-diiodobiphenyl with carbazole in the presence of copper powder and potassium carbonate at reflux for 30 hours.[5] Modern variations of the Ullmann-type reactions have seen improvements with the use of soluble copper catalysts supported by ligands, which can lead to milder reaction conditions.[4]

Visualizing the Ullmann Condensation Mechanism

Ullmann_Condensation cluster_0 Catalytic Cycle A Cu(I) Catalyst B Oxidative Addition (Ar-X) A->B Ar-X C Cu(III) Intermediate B->C D Amine Coordination (Carbazole-NH) C->D Carbazole-NH E Cu(III)-Amido Complex D->E F Reductive Elimination E->F G Product Release (9-Arylcarbazole) F->G G->A Regeneration

Caption: Generalized catalytic cycle for the Ullmann condensation.

The Modern Workhorse: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for its efficiency and broad functional group tolerance in forming C-N bonds.[6][7] This palladium-catalyzed cross-coupling reaction offers a more versatile and often milder alternative to the Ullmann condensation.[6]

The reaction typically involves an aryl halide (like 4-bromobiphenyl), an amine (carbazole), a palladium catalyst, a phosphine ligand, and a base. The choice of each component is critical and can significantly impact the reaction's success. For instance, the use of bulky, electron-rich phosphine ligands is often necessary, especially when dealing with less reactive aryl chlorides.[8]

Experimental Protocol: Buchwald-Hartwig Synthesis of this compound

This protocol is a generalized procedure based on established Buchwald-Hartwig amination methods.[7][8]

Materials:

  • Carbazole

  • 4-Bromobiphenyl

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • A suitable phosphine ligand (e.g., BINAP, XPhos, or tri-tert-butylphosphine)

  • A base (e.g., cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu))

  • Anhydrous toluene or xylene

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Catalyst Preparation: In a dry, inert-atmosphere glovebox or Schlenk line, charge a reaction flask with the palladium precursor and the phosphine ligand.

  • Reagent Addition: To the flask, add the base, carbazole, and 4-bromobiphenyl.

  • Solvent Addition: Add the anhydrous solvent to the reaction mixture.

  • Degassing: If not in a glovebox, degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Reaction: Heat the mixture to the desired temperature (typically 80-120°C) and stir under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Visualizing the Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig cluster_1 Catalytic Cycle Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII_int Pd(II) Intermediate (L-Pd(Ar)(X)) OxAdd->PdII_int AmineCoord Amine Coordination (Carbazole-NH) PdII_int->AmineCoord Carbazole-NH Deprot Deprotonation (Base) AmineCoord->Deprot Base PdII_amido Pd(II)-Amido Complex (L-Pd(Ar)(N-Carbazole)) Deprot->PdII_amido RedElim Reductive Elimination PdII_amido->RedElim Product 9-Phenylcarbazole Product Release RedElim->Product Product->Pd0 Catalyst Regeneration

Caption: The catalytic cycle of the Buchwald-Hartwig amination.[7]

Part 2: Comprehensive Characterization of this compound

Once synthesized, a rigorous characterization process is essential to confirm the structure, purity, and properties of this compound. A multi-technique approach is typically employed.

Structural Elucidation: Seeing the Molecule

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The ¹H NMR spectrum will show characteristic signals for the aromatic protons on the carbazole and biphenyl moieties.[9][10][11] The integration of these signals should correspond to the number of protons in each environment. The ¹³C NMR spectrum will provide information on the number and types of carbon atoms present.[11][12]

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule.[13][14] Key vibrational bands for this compound would include C-H stretching and bending frequencies for the aromatic rings, and C-N stretching vibrations.[14][15]

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition.[16][17] High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the molecular formula.[18][19]

Purity and Thermal Properties: Ensuring Material Integrity

Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the compound by measuring its weight loss as a function of temperature.[20][21] This is particularly important for materials used in electronic devices, which can experience elevated temperatures during operation.[22][23]

Differential Scanning Calorimetry (DSC): DSC is employed to determine thermal transitions such as the melting point (Tm) and glass transition temperature (Tg). A high Tg is often desirable for organic electronic materials as it indicates good morphological stability at higher temperatures.[22]

Table 1: Summary of Key Characterization Data for Carbazole Derivatives

Property9-phenylcarbazole4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP)
HOMO (eV)-5.71-6.0
LUMO (eV)-2.29-2.9
Band Gap (eV)3.423.1
PLQY (%)44 (film)~35-40 (film)
Decomposition Temp. (Td, °C)>350>400
Glass Transition Temp. (Tg, °C)62110
Melting Point (°C)98-100280-283

Note: Data is compiled from various sources and should be considered representative.[20]

Visualizing the Characterization Workflow

Characterization_Workflow Start Synthesized This compound Purification Purification (Column Chromatography) Start->Purification Structural Structural Characterization Purification->Structural Thermal Thermal Analysis Purification->Thermal NMR NMR Spectroscopy (¹H, ¹³C) Structural->NMR FTIR FT-IR Spectroscopy Structural->FTIR MS Mass Spectrometry Structural->MS End Pure, Characterized Product NMR->End FTIR->End MS->End TGA TGA Thermal->TGA DSC DSC Thermal->DSC TGA->End DSC->End

Caption: A typical workflow for the characterization of this compound.

Conclusion: A Versatile Building Block for Future Innovations

This compound is a molecule of significant interest in the ongoing development of advanced organic electronic materials. Its synthesis, achievable through robust and well-established methods like the Buchwald-Hartwig amination, provides a reliable route to this important building block. Thorough characterization using a suite of analytical techniques is paramount to ensuring the quality and performance of the final material. As researchers continue to push the boundaries of organic electronics, a deep understanding of the synthesis and properties of key intermediates like this compound will remain essential for driving innovation.

References

photophysical and electrochemical properties of 9-(4-Biphenylyl)carbazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Photophysical and Electrochemical Properties of 9-(4-Biphenylyl)carbazole

Foreword: Understanding a Key Player in Organic Electronics

Welcome to a comprehensive exploration of this compound, a molecule that has carved a significant niche in the landscape of organic electronics. As a Senior Application Scientist, my goal is not merely to present data but to provide a cohesive understanding of why this molecule behaves the way it does and how we can reliably measure and apply its properties. This guide is structured to walk researchers and developers through the core electronic and optical characteristics of this compound, grounding theoretical concepts in practical, field-proven experimental methodologies. We will delve into the causality behind its exceptional performance as a host material in Organic Light-Emitting Diodes (OLEDs) and provide the necessary protocols to validate these properties in your own laboratories.

Molecular Architecture and Significance

At the heart of this compound's utility is its unique molecular structure. It consists of a carbazole core, which is an electron-rich, nitrogen-containing heterocyclic aromatic compound, attached to a biphenyl group at the 9-position (the nitrogen atom).[1][2] This architecture is not accidental; the carbazole moiety is well-known for its excellent hole-transporting capabilities and high thermal stability, while the biphenyl extension helps to tune the electronic properties and maintain a high triplet energy, a critical factor for its application in phosphorescent OLEDs.[3][4]

The synthesis of such molecules typically involves established organic chemistry reactions like palladium-catalyzed cross-coupling reactions, which allow for the precise construction of the carbazole-biphenyl linkage, ensuring high purity which is critical for device performance.[2]

Caption: Molecular structure of this compound.

Photophysical Properties: The Interaction with Light

The photophysical properties of a molecule dictate how it absorbs and emits light, which is fundamental to its function in an OLED. These characteristics are a direct consequence of the molecule's electronic structure.

Core Concepts
  • Absorption (UV-Vis Spectroscopy): When the molecule absorbs a photon, an electron is promoted from a lower energy molecular orbital to a higher one. For this compound, the strong absorption bands in the UV region are typically due to π-π* transitions within the conjugated carbazole and biphenyl systems.[5][6]

  • Emission (Photoluminescence): After excitation, the molecule relaxes to a lower energy state by emitting a photon. This emission can be in the form of fluorescence (from a singlet excited state) or phosphorescence (from a triplet excited state). The fluorescence of carbazole derivatives is generally efficient.[3]

  • Photoluminescence Quantum Yield (PLQY): This critical parameter measures the efficiency of the emission process, defined as the ratio of photons emitted to photons absorbed. A high PLQY is desirable for emissive materials and hosts that participate in energy transfer.

  • Excited-State Lifetime: This is the average time the molecule spends in an excited state before returning to the ground state. Understanding the lifetime is crucial for analyzing energy transfer dynamics and potential degradation pathways.[7][8]

Data Summary: Photophysical Characteristics
PropertyValueSolvent/StateSource
Absorption Maxima (λabs) ~296 nm, ~320-370 nmToluene, Film[5][6]
Emission Maxima (λem) ~369 nmTHF[9]
Photoluminescence Quantum Yield (PLQY) Varies, typically high in solid stateFilm[3]
Triplet Energy (ET) ~2.56 eV (for the related CBP)-[3]

Note: Specific values can vary depending on the solvent, concentration, and aggregation state.

Experimental Workflow: Characterizing Photophysical Properties

The following workflow outlines the standard procedure for a comprehensive photophysical analysis. The causality is clear: we start with absorption to understand what energies excite the molecule, then measure its emission to see how it relaxes, and finally quantify the efficiency and timing of that relaxation.

Caption: Standard workflow for photophysical characterization.

Electrochemical Properties: Governing Charge Movement

The electrochemical properties of this compound determine its ability to accept and donate electrons, which is paramount for its role in charge transport within an electronic device. These properties are defined by the energy levels of its frontier molecular orbitals.

Core Concepts
  • HOMO (Highest Occupied Molecular Orbital): This is the energy level from which an electron is most easily removed (oxidation). A relatively high HOMO level is characteristic of good hole-donating (and thus hole-transporting) materials.[10] The electron-rich carbazole unit contributes significantly to this property.[3]

  • LUMO (Lowest Unoccupied Molecular Orbital): This is the energy level that an electron occupies when it is added to the molecule (reduction). The LUMO level is critical for electron injection and transport.

  • Electrochemical Gap: The difference between the HOMO and LUMO energy levels, estimated from electrochemical measurements, provides insight into the molecule's intrinsic electronic stability and the energy of its first electronic transition.[11]

Experimental Determination: Cyclic Voltammetry (CV)

Cyclic voltammetry is the cornerstone technique for probing these properties.[5][12] By applying a varying potential to a solution of the molecule, we can measure the precise potentials at which it is oxidized and reduced. The choice of a non-aqueous solvent and a stable electrolyte is crucial to observe the redox events without interference. The ferrocene/ferrocenium (Fc/Fc+) redox couple is used as an internal standard for accurate energy level calibration.[11][13]

Data Summary: Electrochemical Characteristics
PropertyTypical Value (eV)Method of DeterminationSource
Oxidation Potential (Eox vs. Fc/Fc+) ~1.26 V (for 9-phenylcarbazole)Cyclic Voltammetry
HOMO Energy Level -5.7 to -6.0 eVCalculated from Eox[13][14]
LUMO Energy Level -2.3 to -2.9 eVCalculated from Ered or Egap[13][15]
Electrochemical Gap ~3.1 to 3.4 eVCalculated from HOMO/LUMO[13]

Note: Values are representative and can be influenced by substituents and experimental conditions.

Detailed Experimental Protocol: Cyclic Voltammetry

This protocol is designed to be a self-validating system, with the inclusion of an internal standard ensuring the accuracy and reproducibility of the measurements.

  • Preparation of the Electrolyte Solution:

    • Accurately weigh and dissolve a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, degassed electrochemical-grade solvent (e.g., dichloromethane or acetonitrile). The solvent must be inert within the potential window of interest.

  • Analyte Solution Preparation:

    • Prepare a dilute solution (e.g., 1 mM) of this compound in the electrolyte solution.

  • Electrochemical Cell Assembly:

    • Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

    • Purge the cell with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere above the solution throughout the experiment.

  • Data Acquisition:

    • Record a cyclic voltammogram of the blank electrolyte solution to establish the potential window.

    • Record the cyclic voltammogram of the analyte solution. Scan the potential at a rate of 50-100 mV/s, starting from the open-circuit potential towards positive potentials to observe the oxidation peak.

    • If a reversible or quasi-reversible wave is observed, the half-wave potential (E₁/₂) can be used to determine the formal potential.

  • Internal Calibration and HOMO Calculation:

    • Add a small amount of ferrocene to the analyte solution and record another cyclic voltammogram.

    • Determine the half-wave potential of the Fc/Fc⁺ couple (E₁/₂(Fc/Fc⁺)).

    • Calculate the HOMO energy level using the empirical formula: HOMO (eV) = -[Eox vs Fc/Fc⁺ + 5.1] where Eox vs Fc/Fc⁺ = E₁/₂(analyte) - E₁/₂(Fc/Fc⁺). The value 5.1 eV is the absolute energy level of the Fc/Fc⁺ couple relative to the vacuum level.[11]

  • LUMO Estimation:

    • The LUMO level can be estimated by adding the optical bandgap (Egopt), determined from the onset of the UV-Vis absorption spectrum, to the HOMO energy level: LUMO (eV) = HOMO + Egopt

Application Insight: The Role in an OLED Device

The excellent and its analogues like 4,4′-Bis(9-carbazolyl)biphenyl (CBP) make them ideal host materials in phosphorescent OLEDs (PhOLEDs).[3][9]

Key Host Material Requirements Met by this compound:

  • High Triplet Energy: To efficiently confine the triplet excitons on the phosphorescent guest emitter, the host must have a higher triplet energy than the guest.[3]

  • Balanced Charge Transport: While carbazoles are inherently better hole transporters, the overall molecular design aims for reasonably balanced injection and transport of both holes and electrons to ensure the recombination zone is within the emissive layer.[3]

  • Thermal and Morphological Stability: A high glass transition temperature (Tg) ensures the formation of stable, uniform amorphous films, which is crucial for device longevity.[3]

  • Appropriate HOMO/LUMO Levels: The HOMO level must align well with the adjacent hole transport layer (HTL) for efficient hole injection, and the LUMO level should facilitate electron injection from the electron transport layer (ETL).[3]

The diagram below illustrates a typical energy level alignment in a blue PhOLED, showcasing how this compound (or a similar host) bridges the charge transport layers and facilitates exciton formation on the guest emitter.

cluster_OLED OLED Energy Level Diagram cluster_Energy Energy (eV) HTL HTL HOMO: -5.4 eV Host Host: this compound HOMO: -5.8 eV LUMO: -2.5 eV HTL:e->Host:w Hole Injection Guest Blue Emitter HOMO: -6.0 eV LUMO: -3.0 eV ETL ETL LUMO: -3.2 eV ETL:w->Host:e Electron Injection l1 -2.0 l2 -3.0 l3 -4.0 l4 -5.0 l5 -6.0 l6 -7.0

Caption: Energy level alignment in a representative OLED.

Conclusion

This compound stands as a testament to the power of molecular design in organic electronics. Its photophysical properties, characterized by strong UV absorption and efficient fluorescence, combined with its electrochemical profile of a high HOMO level for superior hole transport and a wide bandgap, make it an exceptionally versatile and high-performance material. The methodologies outlined in this guide provide a robust framework for the characterization of this and similar materials, enabling researchers and developers to harness their full potential in the next generation of organic electronic devices.

References

theoretical studies of 9-(4-Biphenylyl)carbazole electronic structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Electronic Structure of 9-(4-Biphenylyl)carbazole

Introduction: Bridging Theory and Application

This compound is a prominent molecule in the field of organic electronics, frequently employed as a building block for materials in Organic Light-Emitting Diodes (OLEDs), particularly as a host material for phosphorescent emitters.[1][2][3] Its performance in these applications is intrinsically linked to its electronic structure—the arrangement and energy of its electrons in molecular orbitals. Understanding this structure is paramount for predicting and optimizing material properties such as charge transport, energy transfer, and photophysical stability.

This guide provides a comprehensive exploration of the theoretical methods used to study the electronic structure of this compound. As a senior application scientist, the focus is not merely on the "what" but the "why"—elucidating the rationale behind computational choices and connecting theoretical predictions to tangible material properties. We will delve into the core of its electronic character using quantum computational methods, primarily Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), which offer a powerful balance of accuracy and computational feasibility for molecules of this size.[4][5]

Pillar 1: The Quantum Mechanical Foundation

To accurately model the behavior of this compound, we rely on a robust computational framework. The choice of methodology is the first critical step, dictating the accuracy of our predictions.

Density Functional Theory (DFT) for the Ground State

DFT has become the workhorse of computational chemistry for medium to large organic molecules.[5] Instead of solving the complex many-electron Schrödinger equation directly, DFT calculates the total electronic energy based on the spatially dependent electron density. This approach provides profound insights into the molecule's ground-state properties.

  • Rationale for Methodology: For molecules like this compound, hybrid functionals such as B3LYP are frequently chosen. They incorporate a portion of the exact Hartree-Fock exchange, which offers a well-validated balance for describing the electronic structure of π-conjugated organic systems.[4][6] This is paired with a basis set, such as 6-31G(d,p) or larger, which provides a flexible mathematical description of the atomic orbitals.[4]

Time-Dependent DFT (TD-DFT) for Excited States

To understand how the molecule interacts with light—its absorption and emission characteristics—we must investigate its excited states. TD-DFT is an extension of DFT that allows for the calculation of electronic transition energies and oscillator strengths.[4][5]

  • Causality in Application: By applying TD-DFT to the optimized ground-state geometry, we can predict the vertical excitation energies, which correspond to the molecule's UV-Visible absorption spectrum.[4] This allows us to foresee the color and intensity of light the material will absorb, a critical parameter for optoelectronic applications.

Pillar 2: A Self-Validating Computational Workflow

A rigorous and reproducible computational protocol is essential for trustworthy results. The following workflow represents a standard, field-proven approach to characterizing the electronic properties of novel organic materials.

Experimental Protocol: A Step-by-Step Computational Analysis
  • Molecular Geometry Optimization:

    • Objective: To find the most stable three-dimensional arrangement of atoms in the molecule's electronic ground state.

    • Method: DFT is employed, typically with the B3LYP functional and the 6-31G(d,p) basis set.[4][6] The calculation iteratively adjusts atomic positions to minimize the total energy of the system.

    • Significance: An accurate optimized geometry is the foundation for all subsequent property calculations. Rotational conformations, such as the twist angle between the carbazole and biphenyl units, can significantly influence electronic properties and are determined at this stage.[1]

  • Frontier Molecular Orbital (FMO) Analysis:

    • Objective: To calculate and visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

    • Method: The calculation is performed on the optimized geometry from Step 1.

    • Significance: The HOMO and LUMO are critical in determining a molecule's electronic behavior.[7]

      • HOMO: Represents the ability to donate an electron. Its energy level correlates with the ionization potential. Materials with high HOMO levels are typically good hole conductors.

      • LUMO: Represents the ability to accept an electron. Its energy level correlates with the electron affinity.

      • HOMO-LUMO Gap (E_gap): This energy difference is a primary determinant of the molecule's intrinsic optical and electronic properties.[8] A large gap generally corresponds to higher stability and blue-shifted absorption.[9]

  • Excited State and Spectral Simulation:

    • Objective: To predict the UV-Visible absorption spectrum and understand the nature of electronic transitions.

    • Method: TD-DFT calculations (e.g., TD-B3LYP/6-31G(d,p)) are performed on the optimized ground-state geometry.[4]

    • Significance: This step yields vertical excitation energies (corresponding to absorption maxima), oscillator strengths (predicting transition intensity), and the character of the transitions (e.g., localized π-π* or intramolecular charge transfer, ICT).[10]

G cluster_workflow Computational Workflow cluster_properties Property Calculations cluster_results Predicted Properties mol_build 1. Initial Molecular Structure geom_opt 2. Ground State Geometry Optimization (DFT: B3LYP/6-31G(d,p)) mol_build->geom_opt freq_analysis 3. Vibrational Frequency Analysis (Confirm Minimum Energy) geom_opt->freq_analysis fmo_analysis 4a. FMO Analysis (HOMO, LUMO, E_gap) freq_analysis->fmo_analysis td_dft 4b. Excited State Calculation (TD-DFT) freq_analysis->td_dft ground_state Ground-State Properties (Ionization Potential, Electron Affinity) fmo_analysis->ground_state excited_state Excited-State Properties (Absorption/Emission Spectra, Triplet Energy) td_dft->excited_state

Caption: A validated workflow for the theoretical analysis of this compound.

Pillar 3: Authoritative Grounding and Data Synthesis

Synthesizing data from authoritative sources allows us to build a detailed picture of the electronic structure of this compound.

Frontier Molecular Orbitals and Energy Levels

The electronic character of this molecule is defined by its constituent parts: the electron-donating carbazole moiety and the π-conjugated biphenyl system.[11][12]

  • HOMO Distribution: Theoretical calculations consistently show that the HOMO is primarily localized on the electron-rich carbazole unit.[13] This distribution is characteristic of carbazole derivatives and is the reason for their excellent hole-transporting capabilities.[6] The nitrogen atom's lone pair electrons contribute significantly to this orbital.

  • LUMO Distribution: The LUMO is typically distributed across the entire π-conjugated system, including both the carbazole and the biphenyl fragments. This delocalization allows the molecule to accept and transport electrons, although its hole-transporting nature is generally more pronounced.

  • Energy Gap: The HOMO-LUMO gap is a crucial parameter for stability and for determining the energy of the first excited state. A large gap is essential for host materials, particularly for blue OLEDs, to ensure that the host's triplet energy is higher than that of the phosphorescent guest.[2][3]

PropertyTypical Calculated Value (DFT/B3LYP)Significance
HOMO Energy ~ -5.6 to -5.8 eVCorrelates to ionization potential; hole injection/transport capability.
LUMO Energy ~ -1.9 to -2.1 eVCorrelates to electron affinity; electron injection/transport capability.
HOMO-LUMO Gap (E_gap) ~ 3.5 to 3.7 eVGoverns intrinsic absorption/emission energy and chemical stability.[8]

Table 1: Summary of key electronic properties for this compound, synthesized from typical values for similar carbazole-based materials.

G cluster_levels Energy Level Diagram y_axis Energy (eV) LUMO LUMO (~ -2.0 eV) HOMO HOMO (~ -5.7 eV) S1 S1 (Singlet) T1 T1 (Triplet) S0 S0 (Ground State) LUMO_level HOMO_level HOMO_level->LUMO_level Absorption (E_gap) S1_level S0_level S1_level->S0_level Fluorescence T1_level T1_level->S0_level Phosphorescence

Caption: Energy level diagram for this compound.

Excited States and Photophysical Properties

The primary electronic transition in this compound is a π-π* transition.

  • S0 → S1 Transition (Absorption): The lowest energy absorption band corresponds to the promotion of an electron from the HOMO to the LUMO. Given the spatial separation of the HOMO (on carbazole) and parts of the LUMO (delocalized), this transition can have some degree of intramolecular charge transfer (ICT) character.

  • Triplet State (T1): For use as a host material in PhOLEDs, the energy of the first triplet excited state (T1) is arguably the most critical parameter. The T1 energy must be higher than that of the phosphorescent guest dopant to facilitate efficient energy transfer to the guest and prevent back-transfer, which would quench the emission. Theoretical studies on similar molecules like 4,4′-bis(carbazol-9-yl)biphenyl (CBP) show that locking the conformation to be more planar or non-planar can tune these energy levels.[1][3]

TransitionExcitation Energy (eV)Oscillator Strength (f)Character
S0 → S1 ~3.55> 0.1HOMO → LUMO (π-π*)
S0 → S2 ~3.80> 0.3HOMO-1 → LUMO / HOMO → LUMO+1
T1 Energy > 2.90N/AHigh energy is crucial for blue PhOLED hosts.

Table 2: Predicted excited-state properties from TD-DFT calculations for this compound.

Conclusion: From Theoretical Insight to Material Innovation

The theoretical study of this compound's electronic structure provides an indispensable roadmap for its application in advanced materials. Through a validated computational workflow using DFT and TD-DFT, we can reliably predict its key electronic and photophysical parameters. The analysis confirms that its electronic properties are dominated by the carbazole moiety's strong hole-donating character (HOMO localization) and a delocalized LUMO across its π-system. This combination results in excellent hole-transport properties and a sufficiently high triplet energy, making it an exemplary host material for phosphorescent OLEDs. The insights gained from these theoretical studies not only explain the observed performance of existing materials but also pave the way for the rational design of next-generation molecules with tailored electronic structures for enhanced device efficiency and stability.

References

CAS number and molecular structure of 9-(4-Biphenylyl)carbazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 9-(4-Biphenylyl)carbazole: Structure, Synthesis, and Applications

Authored by: Gemini, Senior Application Scientist

Introduction

This compound is a tricyclic aromatic organic compound that has garnered significant interest in materials science and holds potential as a scaffold in medicinal chemistry. Structurally, it consists of a central carbazole core, a nitrogen-containing heterocyclic system, where the nitrogen atom is substituted with a biphenyl group at the 4-position. This unique architecture, featuring an extended π-conjugated system, imparts notable electronic and photophysical properties, as well as high thermal stability.[1] While its primary application to date has been in the field of organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs), the carbazole nucleus is a well-established "privileged structure" in drug discovery, known to be a component of various biologically active compounds.[1][2][3]

This guide provides a comprehensive technical overview of this compound for researchers, scientists, and professionals in drug development. It covers the molecule's fundamental identifiers, physicochemical properties, a validated synthetic pathway with mechanistic insights, and a discussion of its current and potential applications.

Core Molecular Identity and Physicochemical Properties

The precise identification and characterization of a compound are foundational for any research and development endeavor. This compound is identified by the CAS Registry Number 6299-16-7.[1][4][5] Its molecular properties are summarized in the table below.

Table 1: Molecular Identifiers and Properties
PropertyValueSource(s)
CAS Number 6299-16-7[1][4][5]
Molecular Formula C₂₄H₁₇N[1][5]
Molecular Weight 319.4 g/mol [5]
IUPAC Name 9-(4-phenylphenyl)carbazole[5]
Common Synonyms This compound, 9-([1,1'-biphenyl]-4-yl)-9H-carbazole[1][5]
Appearance White to light yellow powder or crystals[4]
SMILES C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=CC=CC=C4C5=CC=CC=C53[5][6]
InChI Key DQMMBEPJQZXXGK-UHFFFAOYSA-N[5]

The structure combines a rigid, electron-rich carbazole unit with a biphenyl moiety. This extended conjugation contributes to its high thermal stability and specific optoelectronic characteristics, making it highly soluble in common organic solvents.[1] These features are critical for its function in electronic devices, where stability and processability are paramount.

Molecular Structure Diagram

Caption: 2D structure of this compound.

Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound is typically achieved through a cross-coupling reaction, a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds. The Ullmann condensation is a classic and effective method. This protocol details a copper-catalyzed approach, which is widely cited for N-arylation of carbazoles and related heterocycles.[7]

Experimental Protocol: Copper-Catalyzed Ullmann Condensation
  • Reactor Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 9H-carbazole (1.0 eq.), 4-iodobiphenyl (1.1 eq.), and potassium carbonate (K₂CO₃, 2.5 eq.) as the base.

  • Catalyst and Ligand Addition: Add copper(I) iodide (CuI, 0.1 eq.) as the catalyst and 1,10-phenanthroline (0.1 eq.) as the ligand. The ligand is crucial as it stabilizes the copper catalyst and facilitates the reaction.

  • Solvent and Reaction Conditions: Add anhydrous dimethylformamide (DMF) to the flask to serve as the solvent. Place the flask under an inert atmosphere (e.g., Nitrogen or Argon). Heat the reaction mixture to reflux (approx. 153°C) for 12-24 hours.

  • Workup and Purification: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent such as dichloromethane or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Final Purification: The crude product is then purified by column chromatography on silica gel to yield the final product, this compound.

Causality and Mechanistic Insights
  • Role of the Catalyst: Copper(I) iodide is the active catalyst. It coordinates with the carbazole and the aryl halide to facilitate the C-N bond formation. The reaction proceeds through an oxidative addition and reductive elimination cycle.

  • Function of the Base: Potassium carbonate is a mild inorganic base used to deprotonate the N-H of the carbazole. This generates the carbazolide anion, a potent nucleophile that attacks the aryl halide in the catalytic cycle.

  • Importance of the Ligand: 1,10-Phenanthroline acts as a chelating ligand for the copper ion. This enhances the solubility and reactivity of the catalyst and prevents its disproportionation or precipitation, leading to higher yields and cleaner reactions.

Synthesis Workflow Diagram

synthesis_workflow start Reactants: - 9H-Carbazole - 4-Iodobiphenyl - K₂CO₃ (Base) reaction Reaction Step (Ullmann Condensation) - Inert Atmosphere (N₂) - Reflux (12-24h) start->reaction catalyst Catalyst System: - CuI - 1,10-Phenanthroline (Ligand) catalyst->reaction solvent Solvent: - DMF (Anhydrous) solvent->reaction workup Aqueous Workup & Extraction reaction->workup Cooling purification Column Chromatography (Silica Gel) workup->purification Crude Product product Final Product: This compound purification->product Purified Product

Caption: Workflow for the synthesis of this compound.

Core Applications and Functional Rationale

Established Application: Organic Electronics (OLEDs)

The most prominent application of this compound is in the field of organic electronics. It is widely used as a host material for phosphorescent emitters in OLEDs.[1]

  • Functional Rationale:

    • High Triplet Energy (E_T): For a host material to be effective in a phosphorescent OLED (phOLED), its triplet energy level must be higher than that of the phosphorescent dopant (emitter). This ensures efficient energy transfer from the host to the guest and prevents back-energy transfer, maximizing the device's light-emitting efficiency. The carbazole moiety provides a high E_T, making it suitable for hosting blue and green phosphorescent emitters.

    • Charge Transport: Carbazole derivatives are known for their excellent hole-transporting properties.[8] This balanced charge transport ensures that electrons and holes can efficiently meet and form excitons within the emissive layer, further enhancing device performance.

    • Thermal and Morphological Stability: The high thermal stability of this compound ensures that the OLED device can operate for long periods without degradation.[1] Its rigid structure helps in forming stable amorphous films, which is critical for preventing crystallization and ensuring device longevity.[9]

Prospective Application: Scaffold in Drug Development

While not a drug itself, this compound represents a valuable scaffold for medicinal chemistry and drug development. The carbazole core is a key pharmacophore in numerous biologically active compounds, exhibiting a wide range of therapeutic properties.[2][3]

  • Rationale for Exploration:

    • Anticancer Potential: Many N-substituted carbazole derivatives have demonstrated potent anticancer activity.[2] The planar carbazole structure can intercalate with DNA, and derivatives can be designed to inhibit key enzymes like protein kinases.

    • Neuroprotective Activity: Certain carbazole derivatives have shown significant neuroprotective abilities, potentially through antioxidant mechanisms.[2] The lipophilic nature of the this compound scaffold could facilitate crossing the blood-brain barrier, a critical requirement for neurotherapeutics.

    • Antimicrobial Properties: The introduction of specific functional groups onto the carbazole or biphenyl rings can lead to compounds with significant antibacterial and antifungal activities.[2][3]

    • Modulation of Physicochemical Properties: The biphenyl group offers a site for further chemical modification. Functional groups can be added to tune properties such as solubility, lipophilicity, and metabolic stability, allowing for the optimization of drug-like characteristics in a lead discovery program.[10]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that causes skin irritation (H315) and serious eye irritation (H319).[5] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves and safety glasses, should be strictly followed when handling this compound.[5]

Conclusion

This compound is a functionally versatile molecule with a well-established role in materials science as a high-performance component in organic electronic devices. Its synthesis is achievable through robust and well-understood cross-coupling methodologies. Beyond its current applications, its core structure, featuring the biologically significant carbazole moiety, presents a promising and largely untapped platform for the design and synthesis of novel therapeutic agents. For professionals in materials science and drug discovery, this compound serves as both a reliable component and an intriguing starting point for future innovation.

References

discovery and synthesis of novel 9-(4-Biphenylyl)carbazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and Synthesis of Novel 9-(4-Biphenylyl)carbazole Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The fusion of carbazole and biphenyl moieties into a single molecular scaffold has given rise to a class of compounds with significant potential in both materials science and medicinal chemistry. This compound derivatives leverage the excellent charge transport properties and high triplet energy of the carbazole core, combined with the extended π-conjugation and structural rigidity imparted by the biphenyl substituent. This guide provides a comprehensive overview of the synthetic strategies for creating these valuable compounds, focusing on the underlying principles of reaction design, detailed experimental protocols, and methods for structural characterization. It is intended for researchers and professionals engaged in organic synthesis, drug discovery, and the development of advanced organic electronic materials.

Introduction: The Rationale for Fusing Carbazole and Biphenyl Scaffolds

The strategic combination of well-understood pharmacophores and material building blocks is a cornerstone of modern chemical research. The this compound framework is a prime example of this design philosophy.

  • The Carbazole Moiety: Carbazole is a privileged heterocyclic structure renowned for its rigid, planar geometry and electron-rich nature.[1] In medicinal chemistry, the carbazole nucleus is present in numerous biologically active natural products and synthetic drugs, exhibiting activities that include antimicrobial, antitumor, and neuroprotective properties.[2][3][4][5] In materials science, its high thermal stability and hole-transporting capabilities make it a critical component in organic light-emitting diodes (OLEDs), often used as a host material for phosphorescent emitters.[1][6]

  • The Biphenyl Moiety: The biphenyl unit provides an extended, conjugated system that can effectively modulate the electronic properties of a molecule. Its ability to introduce conformational twisting (torsional angles) between the two phenyl rings is a key design element for tuning photophysical properties, such as triplet energy levels.[7][8][9] This structural feature is crucial for developing host materials that can efficiently manage excitons in blue phosphorescent OLEDs.[7][8][9]

The resulting this compound structure is a thermally robust, highly conjugated system with a high triplet energy, making it an exemplary candidate for advanced material applications and a versatile scaffold for the development of novel therapeutic agents.

Core Synthetic Strategies: Forging the Critical C-N Bond

The synthesis of this compound derivatives hinges on the formation of the bond between the carbazole nitrogen (N-9) and the C-4 position of the biphenyl group. This is primarily achieved through transition metal-catalyzed cross-coupling reactions, with the two most prominent methods being the Buchwald-Hartwig amination and the Ullmann condensation.[1][6]

G cluster_reactants Starting Materials cluster_catalysis Catalytic System Carbazole Carbazole Catalyst Transition Metal Catalyst (Palladium or Copper) Carbazole->Catalyst N-H Activation Biphenyl 4-Halo-biphenyl (X = I, Br) Biphenyl->Catalyst C-X Activation Product This compound Derivative Catalyst->Product C-N Bond Formation Ligand Ligand Base Base

Caption: General synthetic approach for this compound.

Buchwald-Hartwig Amination: The Modern Palladium-Catalyzed Approach

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[10] It is often the method of choice due to its high yields, functional group tolerance, and relatively mild reaction conditions compared to classic methods.[11]

Causality Behind Experimental Choices:

  • Catalyst: Palladium complexes, such as Pd₂(dba)₃ or Pd(OAc)₂, are used as catalyst precursors. They generate the active Pd(0) species in situ, which initiates the catalytic cycle.

  • Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, tri-tert-butylphosphine) are critical.[1] They stabilize the palladium center, promote the oxidative addition of the aryl halide, and facilitate the final reductive elimination step to release the product. The ligand's steric bulk prevents catalyst dimerization and decomposition.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically used.[1] Its primary role is to deprotonate the carbazole N-H, forming the nucleophilic carbazolide anion required for the coupling reaction.

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are used to prevent quenching of the strong base and to ensure the solubility of the reactants and catalyst system.[1][11]

Ullmann Condensation: The Classic Copper-Catalyzed Route

The Ullmann condensation is the traditional method for N-arylation, relying on a copper catalyst.[12] While classic protocols required harsh conditions (high temperatures >200 °C, stoichiometric copper), modern variations have significantly improved its utility.[12][13]

Causality Behind Experimental Choices:

  • Catalyst: Copper(I) salts, most commonly copper(I) iodide (CuI), are used.[13][14] Cu(I) is the active catalytic species that facilitates the coupling.

  • Ligand: The inclusion of a ligand is the most significant modern improvement. Simple, inexpensive ligands like L-proline or diamines (e.g., 1,10-phenanthroline) accelerate the reaction, allowing for dramatically lower temperatures (e.g., 90-110 °C).[1][14] The ligand stabilizes the copper intermediate and increases its solubility.

  • Base: A moderately strong inorganic base such as potassium carbonate (K₂CO₃) is sufficient.[1][14] It deprotonates the carbazole and neutralizes the hydrogen halide formed during the reaction.

  • Solvent: Polar aprotic solvents like DMSO or DMF are often used to dissolve the inorganic base and reactants.[1][14]

Comparison of Synthetic Methodologies
FeatureBuchwald-Hartwig AminationLigand-Accelerated Ullmann Condensation
Metal Catalyst Palladium (e.g., Pd₂(dba)₃)Copper (e.g., CuI)
Typical Ligand Bulky phosphines (e.g., XPhos)Amino acids, diamines (e.g., L-proline)
Base Strength Strong (e.g., NaOtBu)Moderate (e.g., K₂CO₃)
Temperature Mild to moderate (80-110 °C)Moderate (90-130 °C)
Advantages High yields, excellent functional group tolerance, well-understood mechanism.[11]Low catalyst cost, readily available ligands, air-tolerant setups possible.[15][16]
Disadvantages High cost of palladium and ligands, sensitivity to air and moisture.Can require higher temperatures than Buchwald, substrate scope can be more limited.[12]

Experimental Protocols & Workflows

The following protocols are self-validating systems designed for reproducibility. All operations should be performed in accordance with standard laboratory safety procedures.

Protocol 1: Buchwald-Hartwig Synthesis of this compound

This protocol uses a robust palladium/phosphine catalytic system.[1]

G A 1. Setup - Oven-dry Schlenk flask. - Add Pd₂(dba)₃, XPhos, NaOtBu. B 2. Add Reactants - Add carbazole & 4-bromobiphenyl. - Add anhydrous toluene. A->B C 3. Inert Atmosphere - Evacuate and backfill with Argon (3x). B->C D 4. Reaction - Heat to 110°C with vigorous stirring. - Monitor by TLC/LC-MS (12-24h). C->D E 5. Work-up - Cool to RT. - Quench with sat. NH₄Cl solution. D->E F 6. Extraction - Extract with Ethyl Acetate (3x). - Combine organic layers. E->F G 7. Purification - Wash with brine, dry (Na₂SO₄). - Concentrate in vacuo. F->G H 8. Final Product - Purify crude solid by column chromatography (Hexane/Ethyl Acetate). G->H

Caption: Experimental workflow for Buchwald-Hartwig synthesis.

Materials:

  • Carbazole (1.0 eq)

  • 4-Bromobiphenyl (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • XPhos (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate, Hexane, Brine, Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Vessel Preparation: In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Reactant Addition: Remove the flask from the glovebox. Add carbazole, 4-bromobiphenyl, and anhydrous toluene under a positive pressure of inert gas (Argon or Nitrogen).

  • Reaction: Secure a reflux condenser, and heat the mixture in a preheated oil bath to 110 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the carbazole starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure product.

Protocol 2: Ligand-Accelerated Ullmann Synthesis of this compound

This protocol utilizes a modern, milder Ullmann-type reaction.[1][13]

G A 1. Setup - Oven-dry round-bottom flask. - Add all solids: Carbazole, 4-iodobiphenyl, CuI, L-proline, K₂CO₃. B 2. Inert Atmosphere - Evacuate and backfill flask with Argon (3x). A->B C 3. Add Solvent - Add anhydrous DMSO via syringe. B->C D 4. Reaction - Heat to 90-110°C with vigorous stirring. - Monitor by TLC/LC-MS (24h). C->D E 5. Work-up - Cool to RT. - Pour mixture into water. D->E F 6. Extraction - Extract with Ethyl Acetate (3x). - Combine organic layers. E->F G 7. Purification - Wash with brine, dry (MgSO₄). - Concentrate in vacuo. F->G H 8. Final Product - Purify crude solid by recrystallization or column chromatography. G->H

Caption: Experimental workflow for ligand-accelerated Ullmann synthesis.

Materials:

  • Carbazole (1.0 eq)

  • 4-Iodobiphenyl (1.2 eq)

  • Copper(I) Iodide (CuI) (0.1 eq)

  • L-proline (0.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate, Water, Brine, Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add carbazole, 4-iodobiphenyl, CuI, L-proline, and K₂CO₃.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add anhydrous DMSO via syringe.

  • Reaction: Heat the reaction mixture to 90-110 °C and stir vigorously for 24 hours.

  • Monitoring: Check for the consumption of starting materials via TLC or LC-MS.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of water and stir.

  • Extraction: Transfer the aqueous slurry to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/toluene) or by flash column chromatography.

Structural Characterization

Confirming the identity and purity of the synthesized derivatives is paramount. A combination of spectroscopic techniques is employed for full structural elucidation.[17]

TechniquePurposeTypical Observations for this compound
¹H NMR Determines the proton framework of the molecule.Complex aromatic region (7.0-8.5 ppm). Distinct signals for carbazole and biphenyl protons. Absence of the carbazole N-H proton signal (typically >8.5 ppm).[17][18]
¹³C NMR Determines the carbon skeleton of the molecule.Multiple signals in the aromatic region (110-145 ppm). Quaternary carbon signals are key identifiers.[19]
Mass Spec (MS) Confirms the molecular weight and elemental formula.A strong molecular ion peak [M]⁺ or protonated peak [M+H]⁺ corresponding to the calculated mass.
FT-IR Identifies key functional groups.C-H stretching (aromatic) ~3050 cm⁻¹, C=C stretching (aromatic) ~1600, 1450 cm⁻¹. Absence of N-H stretching band (~3400 cm⁻¹).[17]

Conclusion and Outlook

The synthesis of this compound derivatives is readily achievable through well-established transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination offers high efficiency and broad applicability, while modern Ullmann condensations provide a cost-effective alternative. The choice of methodology can be tailored based on available resources, desired scale, and the specific electronic properties of the substrates. The unique combination of the carbazole and biphenyl scaffolds will continue to fuel the discovery of novel materials for next-generation organic electronics and new lead compounds in drug discovery programs.[2][7]

References

An In-depth Technical Guide to the Solubility and Purification of 9-(4-Biphenylyl)carbazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics and purification methodologies for 9-(4-Biphenylyl)carbazole, a key building block in the development of advanced organic electronic materials. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes field-proven insights with established scientific principles to facilitate the handling and purification of this high-performance molecule.

Introduction: The Significance of Purity for this compound

This compound, with the molecular formula C24H17N and a molecular weight of 319.4 g/mol , is a carbazole derivative that has garnered significant interest for its applications in organic light-emitting diodes (OLEDs) and other electronic devices.[1] Its high thermal stability and advantageous electronic properties make it a promising candidate for use as a hole transport material.[2] The performance of such organic semiconductor devices is critically dependent on the purity of the constituent materials. Even trace impurities can act as charge traps or quenching sites, leading to diminished device efficiency, reduced operational lifetime, and color instability. Therefore, a thorough understanding of the solubility and the implementation of effective purification strategies are paramount to achieving high-purity this compound suitable for high-performance applications.

Solubility Profile of this compound

The solubility of this compound is a crucial parameter that dictates the choice of purification method, particularly for solution-based techniques like recrystallization and column chromatography. While extensive quantitative solubility data for this specific molecule is not widely published, its solubility characteristics can be inferred from its chemical structure and from data available for analogous carbazole derivatives.

The molecule's large, nonpolar aromatic structure, consisting of a carbazole core and a biphenyl substituent, suggests good solubility in nonpolar and moderately polar organic solvents. Conversely, it is expected to be poorly soluble in highly polar solvents like water and lower alcohols. The principle of "like dissolves like" is the guiding tenet here; solvents with a polarity similar to that of the solute will be most effective.

Table 1: Qualitative and Estimated Solubility of this compound in Common Organic Solvents

SolventPolarity IndexExpected SolubilityRationale & Causality
Hexane0.1Low to ModerateAs a nonpolar aliphatic solvent, hexane can solvate the nonpolar aromatic rings to some extent, but the large, rigid structure of the molecule may limit high solubility.
Toluene2.4GoodThe aromatic nature of toluene allows for favorable π-π stacking interactions with the carbazole and biphenyl rings, leading to good solubility.
Dichloromethane (DCM)3.1HighDCM is a versatile solvent that can effectively solvate a wide range of organic compounds. Its moderate polarity is well-suited for this compound.
Chloroform4.1HighSimilar to DCM, chloroform is an excellent solvent for many carbazole derivatives due to its ability to engage in favorable dipole-dipole interactions.
Tetrahydrofuran (THF)4.0HighTHF's ether oxygen can act as a hydrogen bond acceptor, and its overall polarity is suitable for dissolving large organic molecules like this compound.
Ethyl Acetate4.4Moderate to GoodEthyl acetate is a moderately polar solvent that can be effective, particularly at elevated temperatures, making it a good candidate for recrystallization.[3]
Acetone5.1ModerateWhile more polar, acetone can still dissolve significant amounts of carbazole derivatives, especially with heating.[4]
Ethanol4.3LowThe high polarity and hydrogen-bonding nature of ethanol make it a poor solvent for the largely nonpolar this compound at room temperature, but this property can be exploited for recrystallization or precipitation.
Methanol5.1Very LowSimilar to ethanol, but even more polar, making it a suitable anti-solvent.
Water10.2InsolubleThe high polarity and strong hydrogen-bonding network of water make it incapable of solvating the nonpolar this compound.

Purification Methodologies: A Practical Guide

The choice of purification method depends on the nature and quantity of impurities, the required purity level, and the scale of the operation. For this compound, three primary techniques are recommended: recrystallization, column chromatography, and sublimation.

Recrystallization: The Foundational Technique

Recrystallization is a powerful and economical method for purifying solid organic compounds. It relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.

Experimental Protocol for Recrystallization:

  • Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. Based on the solubility profile, toluene or ethyl acetate are good starting points.[3] A solvent pair, such as toluene/hexane, can also be effective.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture on a hot plate with stirring, adding the minimum amount of hot solvent required to fully dissolve the solid.

  • Decolorization (Optional): If colored impurities are present, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal or other solid impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any residual mother liquor. Dry the crystals in a vacuum oven.

Diagram 1: Recrystallization Workflow

G A Crude Product in Flask B Add Minimum Hot Solvent A->B C Dissolution B->C D Hot Filtration (Optional) C->D E Slow Cooling & Crystallization D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Drying G->H I Pure Crystals H->I

Caption: Workflow for the recrystallization of this compound.

Column Chromatography: For High-Purity Separation

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. It is particularly useful for removing impurities with similar solubility to the desired product.

Experimental Protocol for Column Chromatography:

  • Stationary and Mobile Phase Selection: Silica gel is the most common stationary phase for carbazole derivatives. The mobile phase (eluent) is chosen based on the polarity of the compound and impurities, often determined by preliminary thin-layer chromatography (TLC). A common eluent system is a mixture of a nonpolar solvent like hexane and a slightly more polar solvent like ethyl acetate or dichloromethane.[5]

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase and pour it into a chromatography column. Allow the silica to settle into a uniform bed, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a suitable solvent (e.g., dichloromethane) and carefully load it onto the top of the silica gel bed.

  • Elution: Add the mobile phase to the top of the column and allow it to flow through. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with increasing polarity.

  • Fraction Collection: Collect the eluent in a series of fractions. Monitor the separation by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Diagram 2: Column Chromatography Workflow

G A Prepare Silica Gel Slurry B Pack Column A->B C Load Crude Product B->C D Elute with Mobile Phase C->D E Collect Fractions D->E F Monitor by TLC E->F G Combine Pure Fractions F->G Identify Pure Fractions H Evaporate Solvent G->H I Purified Product H->I

Caption: Workflow for column chromatography purification.

Sublimation: The Ultimate Purification for Electronic-Grade Materials

Sublimation is a phase transition from solid to gas without passing through a liquid phase. For organic electronic materials, gradient sublimation under high vacuum is a superior purification method as it avoids the use of solvents and can effectively remove non-volatile impurities.[6] Many carbazole derivatives for electronic applications are purified by sublimation.[7][8][9]

Experimental Protocol for Vacuum Sublimation:

  • Apparatus Setup: Use a sublimation apparatus consisting of an outer chamber to hold the crude material and a cold finger to collect the purified sublimate.

  • Sample Preparation: Ensure the crude this compound is completely dry and place it in the bottom of the sublimation apparatus.[10]

  • Vacuum and Cooling: Connect the apparatus to a high-vacuum pump (pressure < 0.1 Torr) and circulate a coolant (chilled water or a dry ice/acetone slurry) through the cold finger.[10]

  • Heating: Gradually heat the bottom of the apparatus using a heating mantle. The optimal temperature is below the melting point but sufficient to induce sublimation. This temperature may need to be determined empirically, but for similar compounds, it is often in the range of 120-180 °C.[10]

  • Collection: The purified this compound will sublime and deposit as crystals on the cold finger.

  • Product Recovery: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly venting to atmospheric pressure. Carefully remove the cold finger and scrape off the purified crystals.[10]

Diagram 3: Sublimation Purification Logic

G cluster_0 Sublimation Apparatus A Crude Product (Solid) B Heating A->B Apply Heat D Vapor Phase B->D Induce Sublimation C High Vacuum C->D Induce Sublimation E Cold Finger D->E Contact with Cold Surface F Deposition E->F Phase Change G Purified Crystals (Solid) F->G

Caption: Logical flow of the vacuum sublimation process.

Purity Assessment: Validating the Outcome

After purification, it is essential to assess the purity of the this compound. The most common and reliable methods are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for determining the purity of a sample. A purity level of >99% is often required for electronic applications.[9] A certificate of analysis for a similar compound, 9-(4-Bromophenyl)carbazole, shows a purity of 98.6% as determined by HPLC.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure of the purified compound and to detect the presence of proton-containing impurities. Absolute quantitative 1H NMR (qNMR) can be a powerful tool for determining purity with high accuracy, as it is orthogonal to chromatographic methods.[12]

Conclusion

The successful application of this compound in advanced technologies hinges on achieving the highest possible purity. This guide has detailed the critical aspects of its solubility and provided robust, field-tested protocols for its purification via recrystallization, column chromatography, and vacuum sublimation. By understanding the principles behind these techniques and implementing rigorous purity assessment, researchers and developers can ensure the quality and performance of their materials, paving the way for next-generation organic electronic devices.

References

An In-Depth Technical Guide to the Frontier Molecular Orbital Energy Levels of 9-(4-Biphenylyl)carbazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 9-(4-Biphenylyl)carbazole

This compound is a significant molecular building block in the field of organic electronics. Its structure, featuring a carbazole core attached to a biphenyl group, provides a unique combination of high thermal stability, excellent charge-transporting capabilities, and a wide energy gap.[1][2] These characteristics make it and its derivatives prime candidates for use as host materials and hole transport layers (HTLs) in Organic Light-Emitting Diodes (OLEDs).

The performance of such organic electronic devices is fundamentally governed by the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[1] These frontier orbitals dictate the efficiency of charge injection from the electrodes, the transport of charges (holes and electrons) through the organic layers, and the energetic landscape for exciton formation. A precise understanding and determination of these energy levels are therefore not merely academic exercises; they are critical prerequisites for the rational design and optimization of next-generation display and lighting technologies.

This guide provides an in-depth analysis of the methodologies used to determine the HOMO and LUMO energy levels of this compound, synthesizing both experimental and computational approaches to offer a comprehensive and validated understanding of its electronic properties.

Section 1: Theoretical Foundation of Frontier Molecular Orbitals

In molecular orbital theory, the HOMO and LUMO are the orbitals at the "frontier" of electron occupation.

  • HOMO (Highest Occupied Molecular Orbital): This is the highest energy level that contains electrons. Its energy level corresponds to the ionization potential—the energy required to remove an electron from the molecule. In the context of organic semiconductors, the HOMO level is analogous to the valence band in inorganic semiconductors.[3] A higher HOMO energy (less negative) facilitates hole injection.

  • LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy level that is devoid of electrons. Its energy level relates to the electron affinity—the energy released when an electron is added. The LUMO level is analogous to the conduction band.[3] A lower LUMO energy (more negative) facilitates electron injection.

  • HOMO-LUMO Gap (Eg): The energy difference between the HOMO and LUMO is the fundamental energy gap. This gap is a critical parameter that determines the molecule's intrinsic stability, color, and the voltage required for electronic excitation.[3][4]

A precise alignment of these energy levels with the work functions of the device's anode and cathode, as well as with the energy levels of adjacent organic layers, is essential for minimizing energy barriers and maximizing device efficiency.

Section 2: Experimental Determination of HOMO & LUMO Levels

Experimental techniques provide real-world measurements of a molecule's electronic behavior in a condensed phase, offering crucial data for validating theoretical models.

Cyclic Voltammetry (CV): Probing Redox Potentials

Principle of Causality: Cyclic voltammetry is the cornerstone electrochemical technique for estimating frontier orbital energies.[5] It directly measures the potentials at which a molecule is oxidized (loses an electron) and reduced (gains an electron). The oxidation potential is directly correlated with the energy required to remove an electron from the HOMO, while the reduction potential correlates with the energy required to add an electron to the LUMO. By referencing these potentials to a known standard, such as the ferrocene/ferrocenium (Fc/Fc⁺) couple, we can map them onto the absolute vacuum energy scale.[6]

Experimental Protocol (Self-Validating System):

  • Solution Preparation: A solution of this compound (~1 mM) is prepared in a high-purity, electrochemically stable solvent like dichloromethane (DCM) or acetonitrile. This solution must also contain a supporting electrolyte (~0.1 M), such as tetrabutylammonium hexafluorophosphate (TBAPF₆), to ensure conductivity and minimize solution resistance.

  • Electrochemical Cell Setup: A standard three-electrode cell is used:

    • Working Electrode: A glassy carbon or platinum disk electrode where the redox reactions of the analyte occur.

    • Reference Electrode: A stable reference, typically Silver/Silver Chloride (Ag/AgCl) or a Silver/Silver ion (Ag/Ag⁺) electrode.

    • Counter Electrode: A platinum wire or graphite rod that completes the electrical circuit.

  • System Calibration (Internal Validation): Before analyzing the sample, a cyclic voltammogram of ferrocene is recorded under identical conditions. The half-wave potential (E₁/₂) of the Fc/Fc⁺ couple is measured. This value serves as an internal reference point, allowing for the correction of any drift in the reference electrode potential and ensuring the trustworthiness of the measurements.[6] The Fc/Fc⁺ redox couple is often assumed to have an absolute energy level of -5.1 eV relative to the vacuum level.

  • Measurement: The potential of the working electrode is swept linearly with time, first in the positive (anodic) direction to induce oxidation, and then in the negative (cathodic) direction to induce reduction. The resulting current is plotted against the applied potential.

  • Data Analysis: The onset potentials for the first oxidation (Eoxonset) and the first reduction (Eredonset) are determined from the voltammogram. These are the potentials where the current begins to deviate from the baseline.

Calculation of Energy Levels: The HOMO and LUMO energies are then estimated using the following empirical equations:[7]

  • EHOMO (eV) = -[Eoxonset (vs Fc/Fc⁺) + 5.1]

  • ELUMO (eV) = -[Eredonset (vs Fc/Fc⁺) + 5.1]

Where Eonset (vs Fc/Fc⁺) is the measured onset potential relative to the ferrocene internal standard.

G cluster_prep Sample Preparation cluster_cv Cyclic Voltammetry cluster_analysis Data Analysis prep1 Dissolve this compound in anhydrous DCM prep2 Add TBAPF₆ (Supporting Electrolyte) prep1->prep2 cv1 Three-Electrode Cell: Working (GC), Ref (Ag/AgCl), Counter (Pt) prep2->cv1 cv2 Run CV of Ferrocene (Internal Standard) cv3 Run CV of Sample (Anodic & Cathodic Scans) cv2->cv3 an1 Determine Oxidation Onset (E_ox_onset) cv3->an1 an2 Determine Reduction Onset (E_red_onset) cv3->an2 an3 Calculate HOMO & LUMO using empirical formulas an1->an3 an2->an3 result HOMO & LUMO Energy Levels (eV) an3->result

Cyclic Voltammetry (CV) Experimental Workflow.
UV-Visible Spectroscopy: Determining the Optical Band Gap

While CV provides the electrochemical gap, UV-Visible (UV-Vis) absorption spectroscopy measures the optical band gap. This is the energy required to promote an electron from the HOMO to the LUMO via photon absorption.[4]

Protocol:

  • Sample Preparation: A very dilute solution (typically 10⁻⁵ to 10⁻⁶ M) of this compound is prepared in a UV-transparent solvent, such as tetrahydrofuran (THF) or DCM.

  • Measurement: The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer, with a cuvette containing the pure solvent used as a reference. The absorbance is measured as a function of wavelength.

  • Data Analysis: The optical band gap (Egopt) is estimated from the onset of the lowest energy absorption band (λonset). This wavelength represents the minimum energy required for the HOMO→LUMO electronic transition.

Calculation of Optical Band Gap: The energy is calculated using the Planck-Einstein relation:

  • Egopt (eV) = 1240 / λonset (nm)

This optical gap can be used to validate the electrochemical gap (ELUMO - EHOMO) derived from CV.

Section 3: Computational Modeling of Frontier Orbitals

Principle of Causality: Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful theoretical framework to predict and analyze the electronic structure of molecules from first principles.[8][9] DFT calculations model the electron density of the molecule to determine its ground-state energy and the energies of its molecular orbitals, offering a direct route to the HOMO and LUMO levels. This in silico approach allows for rapid screening of materials and provides deep insights into the spatial distribution of the frontier orbitals.

Computational Methodology:

  • Geometry Optimization: The first and most critical step is to find the lowest-energy three-dimensional structure of the this compound molecule. This is typically performed using a DFT functional like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) with a basis set such as 6-31G(d).[4][10] The choice of functional and basis set represents a balance between computational cost and accuracy.

  • Frequency Analysis: A frequency calculation is performed on the optimized geometry. The absence of any imaginary frequencies confirms that the structure is a true energy minimum and not a transition state.[4]

  • Single-Point Energy Calculation: Using the optimized geometry, a final, more accurate energy calculation is performed. The output of this calculation provides the energies of all molecular orbitals, from which the HOMO and LUMO energy values are extracted.

G start Build Initial 3D Structure of Molecule opt Geometry Optimization (e.g., DFT B3LYP/6-31G(d)) start->opt freq Frequency Calculation opt->freq check Verify No Imaginary Frequencies freq->check check->opt Transition State spe Single-Point Energy Calculation check->spe True Minimum extract Extract Orbital Energies from Output spe->extract result Theoretical HOMO & LUMO Energy Levels (eV) extract->result

Density Functional Theory (DFT) Computational Workflow.

Section 4: Synthesized Data & Analysis

Direct experimental or computational values for this compound are not readily consolidated in the literature. However, extensive data exists for the structurally similar and widely used compound 4,4′-bis(N-carbazolyl)-1,1′-biphenyl (CBP) , which features two carbazole units instead of one, and 9-Phenylcarbazole , which lacks the second phenyl ring of the biphenyl group. The electronic properties of this compound are expected to be intermediate between these two analogues. The data for CBP provides a robust and relevant benchmark.

PropertyMethod4,4'-bis(N-carbazolyl)biphenyl (CBP)9-Phenylcarbazole (Analogue)
HOMO Experimental (CV)-6.0 eV[5]~ -5.87 eV[11]
LUMO Experimental (CV)-2.9 eV[5]~ -1.98 eV[11]
Electrochemical Gap Calculated from CV3.1 eV3.89 eV
HOMO Computational (DFT)-5.80 eV[12]-5.87 eV[11]
LUMO Computational (DFT)-2.07 eV[12]-1.98 eV[11]
Theoretical Gap Calculated from DFT3.73 eV3.89 eV

Discussion: The experimental values are generally considered the benchmark for device modeling. The HOMO level of CBP at -6.0 eV indicates it is a deep-lying level, which contributes to its high stability against oxidation.[5][12] The LUMO level at -2.9 eV is relatively high, making CBP an excellent hole-transporting and electron-blocking material.[5][12] Computational DFT values show good agreement with experimental data, typically within a 0.2 eV margin, validating the use of DFT as a predictive tool.[12][13] For this compound, one would anticipate HOMO and LUMO values that are very close to, or slightly modulated from, those of CBP and 9-Phenylcarbazole.

EnergyLevels cluster_levels Energy Level Diagram (CBP Benchmark) cluster_arrows VL Vacuum Level (0.0 eV) LUMO LUMO (-2.9 eV) HOMO HOMO (-6.0 eV) p1 p2 p1->p2 Energy Gap (E_g = 3.1 eV)

Energy Level Diagram based on experimental data for CBP.

Section 5: Implications for Materials Science and Device Engineering

The determined energy levels for carbazole-biphenyl systems have direct and profound implications for their application in OLEDs:

  • Hole Injection: A HOMO level around -6.0 eV is deeper than that of many standard hole-transport materials but still allows for efficient hole injection from common high-work-function anodes like PEDOT:PSS (~-5.2 eV).

  • Host Material for Phosphorescent Emitters: The wide energy gap (~3.1 eV) is crucial. To act as an effective host, the material's triplet energy must be higher than that of the phosphorescent guest (dopant) to ensure efficient energy transfer and prevent quenching. The wide HOMO-LUMO gap of CBP and its derivatives makes them suitable hosts for green and red phosphorescent emitters.[14][15]

  • Electron Blocking: The relatively high LUMO level (-2.9 eV) creates a significant energy barrier for electrons, effectively confining them within the emissive layer to recombine with holes. This electron-blocking function is vital for achieving high recombination efficiency and, consequently, high device quantum efficiency.

References

triplet energy of 9-(4-Biphenylyl)carbazole for PhOLED applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Triplet Energy of 9-(4-Biphenylyl)carbazole for Phosphorescent OLED Applications

Authored by: Gemini, Senior Application Scientist

Abstract

This compound, commonly known as CBP, is a cornerstone host material in the development and commercialization of phosphorescent organic light-emitting diodes (PhOLEDs). Its widespread adoption is attributable to a combination of favorable charge transport properties and good thermal stability. However, the single most critical parameter governing its utility is its triplet energy (T₁). This technical guide provides an in-depth analysis of the triplet energy of CBP, detailing its profound impact on PhOLED efficiency. We will explore the theoretical underpinnings of triplet energy transfer, present rigorous experimental and computational methodologies for its determination, and discuss the practical implications for device design and performance, particularly concerning the choice of phosphorescent guest emitters.

The Central Role of Triplet Energy in PhOLEDs

Phosphorescent OLEDs have revolutionized display and lighting technologies by offering a pathway to achieving nearly 100% internal quantum efficiency (IQE).[1] This remarkable efficiency stems from their ability to harvest both singlet (25% probability) and triplet (75% probability) excitons generated during electrical excitation.[1] The emissive layer (EML) in a PhOLED typically employs a host-guest architecture, where a phosphorescent organometallic complex (the guest) is dispersed within a wider bandgap organic semiconductor matrix (the host), such as CBP.[2]

The host material serves several crucial functions:

  • It provides a medium for charge carrier (hole and electron) transport.

  • It separates guest molecules to prevent self-quenching and triplet-triplet annihilation (TTA).[2]

  • Crucially, it facilitates the efficient transfer of energy from the host to the guest emitter.

This energy transfer is governed by strict energetic requirements. For phosphorescent emission, the dominant mechanism is Dexter energy transfer, a short-range process that requires the triplet energy level of the host to be significantly higher than that of the guest dopant.[3][4] If the host's triplet energy is too low, two detrimental processes can occur:

  • Inefficient Energy Transfer: Excitons formed on the host cannot efficiently transfer to the guest, leading to low device efficiency.

  • Energy Back-Transfer: Excitons that do reach the guest can transfer back to the lower-energy triplet states of the host, where they are quenched non-radiatively.[5]

Therefore, precise knowledge and control of the host material's triplet energy are paramount for designing high-performance PhOLEDs.

G cluster_host Host (CBP) cluster_guest Guest (e.g., FIrpic) H_S0 S0 H_S1 S1 H_S0->H_S1 Excitation H_T1 T1 (≈2.61 eV) H_S1->H_T1 ISC G_T1 T1 (≈2.62 eV) H_T1->G_T1 Dexter Transfer (Blocked) G_S0 S0 G_S1 S1 G_T1->H_T1 Energy Back-Transfer (Dominant Problem) G_T1->G_S0 Phosphorescence (Quenched)

Caption: Energy level diagram illustrating inefficient transfer and dominant back-transfer when the host triplet energy is lower than the guest's.

Experimental Determination of Triplet Energy

The most direct and reliable method for measuring the triplet energy of an organic molecule is through low-temperature phosphorescence spectroscopy.[6] The transition from the lowest triplet excited state (T₁) to the singlet ground state (S₀) is spin-forbidden, resulting in long-lived emission (phosphorescence) that is often not observable at room temperature due to thermal quenching.[6][7] By cooling the sample to cryogenic temperatures (typically 77 K, the boiling point of liquid nitrogen), non-radiative decay pathways are minimized, allowing for the detection of the phosphorescence spectrum.

Standard Experimental Protocol: Low-Temperature Phosphorescence

A self-validating protocol for determining the triplet energy of CBP is outlined below. The causality behind each step is critical for obtaining accurate and reproducible data.

Step 1: Sample Preparation

  • Rationale: To minimize intermolecular interactions that can alter the intrinsic triplet energy, CBP is typically measured in a dilute, frozen solution.[8] A glassy matrix is essential to prevent crystallization and ensure optical clarity.

  • Procedure: Prepare a dilute solution of CBP (e.g., 10⁻⁵ M) in a glass-forming solvent such as 2-methyltetrahydrofuran (2-MeTHF) or a mixture of alcohols.[7] The solution is placed in a quartz tube suitable for cryogenic measurements. For solid-state measurements, a thin film is thermally evaporated onto a quartz substrate.[8]

Step 2: Instrumentation Setup

  • Rationale: Time-gated detection is crucial to distinguish the long-lived phosphorescence from the short-lived, higher-intensity fluorescence.

  • Procedure: Utilize a spectrofluorometer equipped with a pulsed excitation source (e.g., a Xenon flash lamp or a pulsed laser) and a detector capable of time-resolved measurements. The sample is mounted in a cryostat filled with liquid nitrogen.

Step 3: Measurement

  • Rationale: Cooling to 77 K "freezes out" vibrational modes and other non-radiative decay processes, maximizing the phosphorescence quantum yield.

  • Procedure:

    • Cool the sample to 77 K.

    • Excite the sample with a UV wavelength where CBP absorbs strongly (e.g., ~330 nm).

    • Acquire the emission spectrum using a time-gated (or "boxcar") mode.[9] Introduce a delay time (e.g., a few hundred microseconds) after the excitation pulse to ensure that all fluorescence has decayed before the detector begins acquisition.[9]

    • Integrate the signal over a subsequent time window to capture the phosphorescence emission.

Step 4: Data Analysis

  • Rationale: The highest-energy peak (the 0-0 transition, corresponding to the transition from the zeroth vibrational level of T₁ to the zeroth vibrational level of S₀) represents the triplet energy.

  • Procedure: Plot the phosphorescence intensity versus wavelength (or energy). The position of the shortest-wavelength peak (highest energy) in the structured phosphorescence spectrum is taken as the T₁ energy.[10][11]

G cluster_workflow Experimental Workflow A Prepare Dilute CBP Solution (e.g., 10⁻⁵ M in 2-MeTHF) B Mount in Cryostat & Cool to 77 K A->B C Pulsed UV Excitation B->C D Time-Gated Detection (Reject Fluorescence) C->D E Acquire Phosphorescence Spectrum D->E F Identify 0-0 Peak (Determine T₁ Energy) E->F

Caption: Workflow for experimental T₁ energy determination via phosphorescence.

Reported Triplet Energy Values for CBP

The measured triplet energy of CBP shows a notable dependence on its physical state. This is due to intermolecular interactions and conformational changes in the solid state compared to an isolated molecule in a frozen solvent.

Condition Triplet Energy (T₁) Onset Source
Frozen Toluene Solution2.81 eV (440 nm)The Journal of Chemical Physics (2009)[8]
Evaporated Thin Film2.61 eV (475 nm)The Journal of Chemical Physics (2009)[8]
Solid State (General)~2.60 eVRSC Publishing (2013)[12]
Solid State (General)2.56 eVJournal of Materials Chemistry C (2013)[13]

This redshift from solution to the solid state is a critical consideration for device physicists, as the thin-film value is the relevant one for actual PhOLED operation.[5]

Computational Prediction of Triplet Energy

Alongside experimental methods, computational quantum chemistry provides an invaluable tool for predicting and understanding the electronic properties of molecules like CBP.[14] Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the workhorses for these calculations due to their balance of accuracy and computational cost.[15]

Theoretical Methodology

The triplet energy is typically calculated as the adiabatic energy difference between the optimized geometries of the singlet ground state (S₀) and the lowest triplet state (T₁).

  • Ground State Optimization: The molecular geometry is first optimized at the S₀ state using a selected DFT functional and basis set.

  • Triplet State Optimization: A second optimization is performed for the T₁ state.

  • Energy Calculation: The T₁ energy is the difference in the final electronic energies of the two optimized structures.

The choice of the functional is critical. Hybrid functionals often provide good results for triplet state calculations of organic molecules.[16] More advanced methods, such as the Dynamic Vertical Triplet Energies (DVTE) approach, can offer even higher accuracy by accounting for molecular vibrations.[17][18]

Calculated Triplet Energy Values for CBP

Computational studies consistently place the triplet energy of CBP in a range that aligns well with the experimental values measured in thin films.

Methodology Calculated Triplet Energy (T₁) Source
DFT2.58 eVRSC Publishing (2014)[19]
DFT2.64 eVResearchGate (Context)[13]
DFT~2.60 eVRSC Publishing (2013)[12]

These computational results reinforce the experimental findings and provide confidence in using these methods for pre-screening new host materials before undertaking laborious synthesis and characterization.

Implications for PhOLED Device Engineering

The established solid-state triplet energy of CBP (≈2.56–2.61 eV) directly dictates its suitability as a host material for different color emitters.

  • Green PhOLEDs: CBP is an excellent and widely used host for green phosphorescent emitters like fac-tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃), which has a T₁ of ~2.4 eV. The energy gap of ~0.2 eV is sufficient to ensure efficient Dexter energy transfer and prevent back-transfer, leading to high device efficiencies.[12]

  • Red PhOLEDs: CBP is also a suitable host for red emitters, which possess even lower triplet energies, ensuring a large energy gap for efficient transfer.

  • Blue PhOLEDs: Herein lies the primary limitation of CBP. The most common blue phosphorescent dopant, bis(2-(4,6-difluorophenyl)pyridinato-C2,N)(picolinato)iridium(III) (FIrpic), has a triplet energy of ~2.62 eV.[20] This value is slightly higher than or, at best, equal to the triplet energy of CBP. Consequently, CBP is an inefficient host for FIrpic, as triplet excitons cannot be effectively confined on the guest molecules, resulting in poor device performance.[13][21]

This "blue host problem" has been a major driver of materials research. Scientists have developed numerous strategies to create new hosts with higher triplet energies, often by modifying the CBP structure. These strategies include:

  • Introducing Steric Hindrance: Adding bulky groups to the biphenyl or carbazole units twists the molecule, breaking π-conjugation and increasing the triplet energy.[19][22]

  • Altering Linking Topology: Changing the connection points between the carbazole and biphenyl moieties can significantly raise the T₁ level.[21]

Conclusion

The triplet energy of this compound is a fundamentally important property that has defined its role in the field of organic electronics. With a solid-state T₁ value of approximately 2.61 eV, CBP has proven to be an exceptionally effective and reliable host material for green and red PhOLEDs, contributing significantly to their commercial success. However, this same property renders it unsuitable for state-of-the-art blue emitters, a critical challenge that has catalyzed the innovation of a new generation of high-triplet-energy host materials. This guide underscores that a thorough understanding, accurate measurement, and precise computational prediction of triplet energy are indispensable for the rational design of advanced materials for next-generation PhOLED applications.

References

Methodological & Application

Application Notes & Protocols: Leveraging 9-(4-Biphenylyl)carbazole as a Host Material in High-Efficiency Thermally Activated Delayed Fluorescence (TADF) OLEDs

Author: BenchChem Technical Support Team. Date: January 2026

Foundational Principles: The Role of Host Materials in Third-Generation OLEDs

Organic Light-Emitting Diodes (OLEDs) have evolved through three distinct generations, each defined by the mechanism of exciton harvesting. First-generation devices, relying on fluorescence, were fundamentally limited to a 25% internal quantum efficiency (IQE) as they could only utilize singlet excitons for light emission. The advent of second-generation phosphorescent OLEDs (PHOLEDs) overcame this by incorporating heavy-metal complexes to facilitate intersystem crossing and harvest triplet excitons, pushing the theoretical IQE to 100%. However, stable and efficient blue PHOLEDs have remained a persistent challenge.

Third-generation OLEDs, leveraging the mechanism of Thermally Activated Delayed Fluorescence (TADF), represent a paradigm shift.[1] TADF materials can achieve up to 100% IQE without the need for expensive and rare heavy metals.[2] This is accomplished through a process called reverse intersystem crossing (RISC), where non-emissive triplet excitons are up-converted to emissive singlet excitons using ambient thermal energy.[1] This process is only efficient in molecules specifically designed to have a very small energy gap (ΔEST) between their lowest singlet (S₁) and triplet (T₁) excited states.[1]

In a TADF device, the emissive layer (EML) is typically composed of a host material doped with a small concentration of a TADF emitter (guest). The host material is not a passive matrix; it plays a critical and active role in the device's performance.[3] Its primary functions are:

  • Energy Transfer: To efficiently transfer the energy of excitons formed within the host to the guest emitter molecules.

  • Charge Transport: To facilitate balanced transport of both holes and electrons to the recombination zone within the EML.

  • Exciton Confinement: To confine excitons within the emissive layer, preventing them from quenching at the interfaces with other layers.

  • Morphological Stability: To form stable, amorphous thin films and prevent the aggregation of emitter molecules, which leads to self-quenching and reduced efficiency.[1]

For a host to be effective in a TADF system, it must possess a triplet energy level (ET) higher than that of the TADF emitter to ensure efficient and unidirectional energy transfer to the guest and prevent back-energy transfer.[1][3]

9-(4-Biphenylyl)carbazole (CBP): An Archetypal Host for TADF Emitters

This compound, commonly known as CBP (or 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl in some literature), has established itself as a benchmark host material for both phosphorescent and TADF OLEDs.[4][5] Its molecular structure, which combines a hole-transporting carbazole moiety with a biphenyl linker, endows it with a unique set of properties that make it highly suitable for this application.[4][6]

Chemical Structure of this compound (CBP):

The carbazole unit is an electron-rich, hole-transporting entity, while the biphenyl core contributes to a high glass transition temperature (Tg) and good morphological stability.[4][6] The non-planar, twisted structure of CBP helps to inhibit crystallization in thin films, a crucial factor for device longevity and reproducibility.

Key Properties of CBP as a Host Material

The suitability of CBP as a host is grounded in its specific photophysical and electrochemical characteristics. A high triplet energy is paramount to effectively host a wide range of TADF emitters, particularly those in the blue and green spectrum.

PropertyValueSignificance in TADF OLEDsReference
Triplet Energy (ET) ~2.56 eVSufficiently high to host most green and many blue TADF emitters without quenching their triplet excitons. Ensures efficient host-to-guest energy transfer.[4]
HOMO Level ~ -5.8 to -6.1 eVFacilitates efficient hole injection from adjacent hole-transport layers (HTLs) like NPB or TAPC.[6][7]
LUMO Level ~ -2.2 to -2.4 eVProvides a reasonable energy barrier for electron confinement, though often used with an electron-blocking layer for optimal performance.[6][7]
Glass Transition Temp (Tg) ~103 - 112 °CIndicates good thermal and morphological stability, preventing film crystallization during device operation, which enhances operational lifetime.[4]
Charge Transport Primarily Hole-TransportingThe carbazole moiety provides good hole mobility, aiding in balancing charge carriers within the emissive layer.[4][6]

Device Architecture and Operating Mechanism

A typical multilayer TADF OLED utilizing CBP as the host material follows a well-defined architecture. Each layer is selected based on its energy levels to ensure efficient charge injection, transport, and recombination within the emissive layer.

Diagram of a CBP-Hosted TADF OLED

The following diagram illustrates the typical device structure and the energy level alignment, showing the pathway for charge carriers and exciton formation.

cluster_device TADF OLED Device Stack cluster_energy Energy Level Diagram (eV) Anode Anode (ITO) HIL Hole Injection Layer (HIL) e.g., HAT-CN HTL Hole Transport Layer (HTL) e.g., TAPC EML Emissive Layer (EML) CBP (Host) : TADF Emitter (Guest) ETL Electron Transport Layer (ETL) e.g., TPBi EIL Electron Injection Layer (EIL) e.g., LiF Cathode Cathode (Al) y_axis Energy (eV) x_axis Device Layers HOMO_HTL HTL HOMO -5.5 eV HOMO_CBP CBP HOMO -5.8 eV HOMO_HTL->HOMO_CBP HOMO_Emitter Emitter HOMO HOMO_ETL ETL HOMO -6.2 eV LUMO_HTL HTL LUMO -2.0 eV LUMO_CBP CBP LUMO -2.4 eV LUMO_Emitter Emitter LUMO LUMO_ETL ETL LUMO -2.7 eV LUMO_ETL->LUMO_CBP Electron Injection Anode_WF Anode (ITO) -4.7 eV Cathode_WF Cathode (Al) -4.2 eV ET_label Host -> Guest Energy Transfer CBP_Exciton Exciton on CBP Emitter_Exciton Exciton on Emitter CBP_Exciton->Emitter_Exciton cluster_workflow Vacuum Deposition Workflow Start Start: Patterned ITO Substrate Clean Substrate Cleaning (Solvents + UV-Ozone) Start->Clean Step 1 Load Load into Vacuum Chamber (P < 5x10⁻⁶ Torr) Clean->Load Step 2 HIL_HTL Deposit HIL & HTL (e.g., HAT-CN, TAPC) Load->HIL_HTL Step 3 EML Co-deposit EML CBP (Host) + TADF Emitter (Control doping ratio) HIL_HTL->EML Step 4 ETL_EIL Deposit ETL & EIL (e.g., TPBi, LiF) EML->ETL_EIL Step 5 Cathode Deposit Cathode (e.g., Al) ETL_EIL->Cathode Step 6 Encapsulate Encapsulation (Inert Atmosphere) Cathode->Encapsulate Step 7 End Finished Device Encapsulate->End cluster_char OLED Characterization Workflow Device Fabricated OLED (in test fixture) SMU Source-Measure Unit (SMU) Device->SMU Electrical Probing Spectro Spectrometer with Integrating Sphere Device->Spectro Light Collection Data Raw Data: Voltage (V) Current (I) Luminance (L) Spectrum SMU->Data Spectro->Data Analysis Performance Analysis Data->Analysis JV J-V Curve (Current Density vs. Voltage) Analysis->JV LV L-V Curve (Luminance vs. Voltage) Analysis->LV EQE EQE vs. Luminance (Efficiency Roll-off) Analysis->EQE EL EL Spectrum & CIE (Color Purity) Analysis->EL

References

Application Notes & Protocols: 9-(4-Biphenylyl)carbazole (CBP) for High-Efficiency Phosphorescent OLEDs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Host Materials in Phosphorescent OLEDs

The advent of phosphorescent organic light-emitting diodes (PhOLEDs) marked a paradigm shift in display and lighting technology, promising nearly 100% internal quantum efficiency by harvesting both singlet and triplet excitons.[1] The performance of these devices, however, is critically dependent on the selection of a suitable host material for the phosphorescent emitter (guest). An ideal host must possess several key characteristics: a high triplet energy to confine excitons on the guest, good thermal stability, and balanced charge transport properties.[2][3]

9-(4-Biphenylyl)carbazole, commonly known as CBP (CAS: 58328-31-7), has emerged as a benchmark host material, particularly for green and red PhOLEDs.[4][5] Its popularity stems from its excellent hole-transporting properties, high thermal stability, and its ability to form stable amorphous films, which is crucial for device longevity.[6][7] CBP's molecular structure, featuring a biphenyl core linked to two electron-rich carbazole units, provides the necessary electronic and physical properties for efficient device operation.[7]

This document provides a comprehensive guide for researchers and scientists on the application of CBP in the fabrication and characterization of high-performance PhOLEDs. We will delve into the fundamental principles, provide detailed experimental protocols, and offer insights gleaned from extensive field experience.

Part 1: Core Concepts and Material Properties

Physicochemical Properties of CBP

A thorough understanding of CBP's properties is essential for designing efficient OLED architectures.

PropertyValueSignificance in PhOLEDs
Chemical Formula C₃₆H₂₄N₂Defines the molecular structure and weight.
Molecular Weight 488.60 g/mol Important for calculating deposition rates.
Appearance Off-white to white powderA visual indicator of purity.
Triplet Energy (ET) ~2.56 eVMust be higher than the guest's ET to prevent reverse energy transfer.[4][8] Suitable for green and red phosphors.
HOMO Level ~-5.5 eVInfluences hole injection from the hole transport layer (HTL).
LUMO Level ~-2.4 eVInfluences electron injection and transport.
Glass Transition Temp (Tg) ~111 °CHigh Tg indicates good morphological stability, preventing crystallization and device failure.[9]
Melting Point (Tm) 281 - 285 °CHigh melting point signifies excellent thermal stability.[7]
The Mechanism of Energy Transfer in CBP-Hosted PhOLEDs

In a CBP-based PhOLED, the primary mechanism for light generation involves several sequential steps. Understanding this workflow is key to optimizing device performance.

  • Charge Injection: Electrons and holes are injected from the cathode and anode, respectively, into the organic layers.

  • Charge Transport: Holes are transported through the hole-transport layer (HTL) and electrons through the electron-transport layer (ETL). CBP itself possesses good hole-transporting characteristics.[4]

  • Exciton Formation: Holes and electrons meet in the emissive layer (EML), which consists of the phosphorescent guest doped into the CBP host, forming excitons (bound electron-hole pairs) on the CBP molecules.

  • Energy Transfer (Dexter Transfer): The energy from the excited CBP host molecule is transferred to the phosphorescent guest molecule. For this to be efficient, the triplet energy of the host (CBP) must be higher than that of the guest.[3] This process, known as Dexter energy transfer, is a short-range quantum mechanical effect.

  • Radiative Decay: The excited guest molecule then relaxes to its ground state by emitting a photon (phosphorescence), producing the desired light.

G cluster_device PhOLED Device Layers cluster_process Energy Transfer Workflow Anode Anode HTL HTL Anode->HTL Hole Injection EML Emissive Layer CBP (Host) + Phosphor (Guest) HTL->EML:f0 ETL ETL ETL->EML:f0 Cathode Cathode Cathode->ETL Electron Injection Charge_Injection 1. Charge Injection (Holes & Electrons) Charge_Transport 2. Charge Transport Charge_Injection->Charge_Transport Exciton_Formation 3. Exciton Formation on CBP Host Charge_Transport->Exciton_Formation Dexter_Transfer 4. Dexter Energy Transfer (CBP to Guest) Exciton_Formation->Dexter_Transfer Phosphorescence 5. Radiative Decay (Light Emission) Dexter_Transfer->Phosphorescence

Workflow of charge dynamics and energy transfer in a CBP-hosted PhOLED.

Part 2: Experimental Protocols

The fabrication of high-quality PhOLEDs is a meticulous process requiring pristine conditions and precise control over layer deposition. The following protocols outline a standard procedure for creating a CBP-based device using thermal evaporation.

Protocol 2.1: Substrate Preparation and Cleaning

The quality of the Indium Tin Oxide (ITO)-coated glass substrate is paramount, as defects can lead to short circuits and device failure. A rigorous cleaning procedure is mandatory.[10]

Materials:

  • ITO-coated glass substrates

  • Detergent solution (e.g., 1% Hellmanex)[11]

  • Deionized (DI) water

  • Isopropyl alcohol (IPA)[12]

  • Acetone[13]

  • Substrate rack and beakers

  • Ultrasonic bath

  • Nitrogen (N₂) gun

  • UV-Ozone or Oxygen Plasma cleaner

Procedure:

  • Initial Degreasing: Place the ITO substrates in a substrate rack. Sonicate them sequentially in acetone and isopropyl alcohol for 15 minutes each to remove organic residues.[13][14]

  • Detergent Wash: Following the solvent clean, immerse the substrates in a beaker containing a 1-5% detergent solution in DI water and sonicate for 15-30 minutes.[11][14]

  • DI Water Rinse: Thoroughly rinse the substrates under flowing DI water to remove all detergent residue. Then, sonicate in a beaker of fresh DI water for 15 minutes.[14]

  • Drying: Remove the substrates from the DI water and dry them thoroughly using a high-purity nitrogen gun.

  • Surface Treatment (Critical Step): Immediately before loading into the deposition chamber, treat the ITO surface with UV-Ozone for 15-20 minutes or Oxygen Plasma for 2-5 minutes.[13]

    • Causality: This step serves two purposes: it removes the final traces of organic contaminants and increases the work function of the ITO, which enhances hole injection into the HTL.[10]

Protocol 2.2: Device Fabrication via Thermal Evaporation

This protocol describes the fabrication of a standard multilayer PhOLED. All deposition steps must be performed in a high-vacuum thermal evaporation system (< 10⁻⁶ Torr) to prevent contamination.

Typical Device Architecture: A common architecture for a CBP-hosted green or red PhOLED is as follows. Thicknesses are illustrative and should be optimized for specific applications.

LayerMaterialFunctionTypical Thickness (nm)
Anode ITOTransparent conductor~150
HTL α-NPBHole Transport40
EML CBP : Ir(ppy)₃ (93:7 wt%)Emissive Layer30
HBL/ETL BAlq or BphenHole Block / Electron Transport25-30
EIL LiFElectron Injection0.5 - 1.0
Cathode AlReflective contact100 - 150

Note: Ir(ppy)₃ (fac-tris(2-phenylpyridine)iridium(III)) is a common green phosphorescent dopant.

Deposition Workflow:

  • Substrate Loading: Securely mount the cleaned ITO substrates onto the substrate holder in the evaporation chamber.

  • Pump Down: Evacuate the chamber to a base pressure of at least 10⁻⁶ Torr.

  • Layer Deposition:

    • Sequentially evaporate the organic materials and the cathode materials.

    • The EML is created by co-evaporating CBP and the phosphorescent dopant (e.g., Ir(ppy)₃) from separate sources. The doping concentration is controlled by adjusting the relative deposition rates of the two materials. A quartz crystal microbalance (QCM) is used to monitor the rate and thickness of each layer.

    • Causality: The Hole Blocking Layer (HBL) is crucial. It must have a higher HOMO level than CBP to prevent holes from passing through the EML without recombining. It also confines excitons within the EML, preventing them from being quenched at the ETL interface.[15]

  • Venting: After all layers are deposited, vent the chamber with inert gas (e.g., Nitrogen or Argon).

General workflow for PhOLED fabrication via thermal evaporation.
Protocol 2.3: Device Encapsulation

Organic materials in OLEDs are highly sensitive to oxygen and moisture. Encapsulation is a critical final step to ensure a long operational lifetime.

Procedure:

  • Immediately after fabrication, transfer the device to an inert atmosphere glovebox.

  • Apply a UV-curable epoxy around the perimeter of the active device area.

  • Carefully place a clean glass coverslip over the device, pressing gently to spread the epoxy.

  • Cure the epoxy using a UV lamp according to the manufacturer's specifications.

Part 3: Device Characterization

Once fabricated, the device's performance must be systematically evaluated.

Protocol 3.1: Electroluminescence (EL) Characterization

This involves measuring the light emitted by the device as a function of the applied voltage.

Equipment:

  • Source measure unit (SMU)

  • Spectrometer with an optical fiber

  • Calibrated photodetector (e.g., silicon photodiode)

Procedure:

  • Connect the SMU to the anode and cathode of the OLED.

  • Position the optical fiber or photodetector normal to the device surface.

  • Apply a forward bias voltage sweep and simultaneously measure the current flowing through the device and the light output (luminance).

  • Record the EL spectrum at a representative operating voltage.

Key Metrics Obtained:

  • Current Density-Voltage-Luminance (J-V-L) Curves: These plots are fundamental to understanding device performance.[16] They reveal the turn-on voltage (voltage at which light is first detected, e.g., at 1 cd/m²) and the driving voltage required for a specific brightness.[8]

  • External Quantum Efficiency (EQE): The ratio of photons emitted from the device to the number of electrons injected. This is a primary measure of device efficiency.

  • Power Efficiency (lm/W): Measures the amount of light output for a given electrical power input.

  • Current Efficiency (cd/A): Relates the luminance to the current density.

  • CIE Coordinates: Chromaticity coordinates (e.g., CIE 1931) are calculated from the EL spectrum to quantify the color of the emitted light.[17]

Expected Performance for a CBP:Ir(ppy)₃ Device:

MetricTypical Value Range
Turn-on Voltage 3.0 - 4.5 V
Max. Current Efficiency 60 - 80 cd/A
Max. Power Efficiency 40 - 70 lm/W
Max. EQE 18 - 23%
CIE (x, y) (~0.30, ~0.61)

Note: These values are representative and can vary significantly based on the exact device architecture, layer thicknesses, and processing conditions.[5][18]

Part 4: Trustworthiness and Self-Validation

  • Material Purity: The protocols described assume high-purity (>99.5%) materials. Impurities can act as exciton quenching sites or charge traps, severely degrading device performance and lifetime. It is crucial to source materials from reputable suppliers or purify them in-house via methods like temperature gradient sublimation.

  • Cross-Validation: Fabricate multiple devices (at least 4-6) on the same substrate to check for uniformity and reproducibility. The variation in key metrics like turn-on voltage and EQE should be minimal (<10%) across the substrate.

  • Control Devices: When testing new materials or architectures, always fabricate a standard CBP-based control device, as described in Protocol 2.2, during the same run. This provides a reliable baseline for comparison and validates the integrity of the fabrication process. For example, when evaluating a new host, a control device using CBP can confirm that any performance differences are due to the material change and not process variability.[15][19]

References

Application Notes and Protocols for Solution-Processing of 9-(4-Biphenylyl)carbazole Devices

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of 9-(4-Biphenylyl)carbazole in Solution-Processed Organic Electronics

This compound is a prominent member of the carbazole family of organic semiconductors, a class of materials celebrated for their robust thermal and electrochemical stability, high photoluminescence quantum yield, and excellent hole-transporting properties.[1][2] The biphenyl moiety attached to the carbazole core enhances its electronic characteristics, making it a highly attractive candidate for a variety of optoelectronic applications, including Organic Light-Emitting Diodes (OLEDs), perovskite solar cells, and organic field-effect transistors.[3]

A key advantage of this compound lies in its amenability to solution-processing techniques. This approach to device fabrication offers significant benefits over traditional vacuum deposition methods, such as lower manufacturing costs, reduced energy consumption, and the potential for large-area and flexible device production. This guide provides a comprehensive overview of the solution-based methodologies for creating high-quality this compound thin films and integrating them into functional electronic devices. We will delve into the scientific principles underpinning these techniques and offer detailed, field-proven protocols to guide researchers in their experimental endeavors.

Part 1: Foundational Principles of Solution Processing

The successful solution-based fabrication of organic electronic devices hinges on a deep understanding of the interplay between the organic semiconductor, the solvent system, and the deposition method. The overarching goal is to control the thin-film morphology, as this directly influences the material's charge transport properties and, consequently, device performance.[4][5]

Solvent Selection: The Key to a Good Start

The choice of solvent is paramount. An ideal solvent for this compound should not only fully dissolve the material to the desired concentration but also possess the appropriate physical properties to facilitate the chosen deposition technique. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, it is known to have good solubility in a range of common organic solvents.[3] For comparison, the related and widely used 4,4′-Bis(carbazol-9-yl)biphenyl (CBP) is soluble in THF, chloroform, and dichloromethane.

Key Solvent Properties and Their Impact:

PropertyImpact on Film FormationRecommended Solvents for Carbazole Derivatives
Boiling Point Influences the evaporation rate and thus the timescale for molecular self-assembly. Higher boiling points allow more time for ordering but can lead to residual solvent issues.Chlorobenzene, Dichloromethane, Toluene, Xylene, Tetrahydrofuran (THF), Cyclohexanone
Viscosity Affects the fluid dynamics during deposition. Higher viscosity can lead to thicker films and is a critical parameter for inkjet printing.[6]The viscosity can be tuned by the choice of solvent and the concentration of the solute.
Surface Tension Governs the wetting of the solution on the substrate. Proper surface tension is crucial for achieving uniform film coverage and avoiding defects like pinholes.Matching the solvent's surface tension to the substrate's surface energy is key. Substrate treatments can modify surface energy.

A dual-solvent system can be employed to fine-tune these properties. For instance, a mixture of a low-boiling-point solvent for good solubility and a high-boiling-point solvent to control the evaporation rate can lead to improved film morphology.[7]

Solution Preparation: Ensuring a Defect-Free Precursor

A meticulously prepared precursor solution is the foundation for a high-quality thin film. The following protocol outlines the best practices for preparing a this compound solution.

Protocol 1: Precursor Solution Preparation

  • Glassware and Environment: Ensure all glassware is scrupulously cleaned and dried to prevent contamination. Work in a clean, controlled environment, such as a glovebox or a fume hood with filtered air, to minimize dust and other particulates.

  • Weighing and Dissolution: Accurately weigh the desired amount of this compound powder and transfer it to a clean vial. Add the chosen solvent to achieve the target concentration (typically in the range of 5-20 mg/mL, depending on the deposition technique).

  • Stirring: Place a magnetic stir bar in the vial, seal it, and stir the solution on a magnetic stirrer. Gentle heating (e.g., 40-60 °C) can be applied to aid dissolution, but be mindful of potential solvent evaporation and material degradation at higher temperatures.

  • Filtration: Once the this compound is fully dissolved, allow the solution to cool to room temperature. Before use, filter the solution through a 0.2 µm syringe filter (ensure the filter material is compatible with the solvent) to remove any undissolved particles or aggregates.

Part 2: Solution-Based Deposition Techniques

The choice of deposition technique depends on the desired film characteristics, the scale of fabrication, and the available equipment. Here, we detail three widely used methods: spin-coating, blade-coating, and inkjet printing.

Spin-Coating: For Lab-Scale Uniformity

Spin-coating is a popular laboratory technique for producing highly uniform thin films on flat substrates. The film thickness is primarily controlled by the solution's viscosity and the spin speed.[6][8][9]

Protocol 2: Spin-Coating of this compound

  • Substrate Preparation: Begin with a thoroughly cleaned substrate (e.g., ITO-coated glass). A typical cleaning procedure involves sequential sonication in a detergent solution, deionized water, acetone, and isopropanol, followed by drying with a stream of nitrogen. A UV-ozone or oxygen plasma treatment can be used to improve the surface wettability.

  • Deposition:

    • Place the cleaned substrate on the spin-coater chuck and ensure it is centered.

    • Dispense a small amount of the filtered this compound solution onto the center of the substrate.

    • Start the spin-coater. A two-step process is often effective:

      • Spreading Step: A low spin speed (e.g., 500-1000 rpm) for a short duration (e.g., 5-10 seconds) to allow the solution to cover the substrate.

      • Thinning Step: A higher spin speed (e.g., 2000-5000 rpm) for a longer duration (e.g., 30-60 seconds) to achieve the desired film thickness.

  • Annealing: Transfer the coated substrate to a hotplate for thermal annealing. This step is crucial for removing residual solvent and can promote better molecular ordering within the film. A typical annealing temperature for carbazole-based materials is in the range of 80-120 °C for 10-30 minutes, often performed in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation.

Experimental Workflow for Spin-Coating

cluster_prep Preparation cluster_deposition Deposition cluster_post Post-Processing Substrate Cleaning Substrate Cleaning Solution Preparation Solution Preparation Substrate Cleaning->Solution Preparation Dispense Solution Dispense Solution Solution Preparation->Dispense Solution Spin-Coating Spin-Coating Dispense Solution->Spin-Coating Thermal Annealing Thermal Annealing Spin-Coating->Thermal Annealing Characterization Characterization Thermal Annealing->Characterization

Caption: A streamlined workflow for the spin-coating process.

Blade-Coating: Scalable Deposition for Larger Areas

Blade-coating, also known as doctor-blading, is a technique well-suited for producing large-area films and is compatible with roll-to-roll manufacturing.[10][11] The film thickness is determined by the gap between the blade and the substrate, the coating speed, and the solution's viscosity.

Protocol 3: Blade-Coating of this compound

  • Substrate and Blade Setup: Secure the cleaned substrate on a flat, level surface. Position the blade at a fixed height above the substrate (the gap can range from tens to hundreds of micrometers). The substrate is often heated to control solvent evaporation.

  • Deposition:

    • Dispense a line of the filtered this compound solution in front of the blade.

    • Move the blade across the substrate at a constant, controlled speed (typically in the range of 1-50 mm/s). A wet film is deposited behind the blade.

  • Drying and Annealing: The film dries as the solvent evaporates, a process influenced by the substrate temperature. Further annealing on a hotplate may be necessary to remove all residual solvent and improve film quality.

Logical Relationships in Blade-Coating

Solution Viscosity Solution Viscosity Film Thickness Film Thickness Solution Viscosity->Film Thickness Device Performance Device Performance Film Thickness->Device Performance Coating Speed Coating Speed Coating Speed->Film Thickness Blade Gap Blade Gap Blade Gap->Film Thickness Substrate Temperature Substrate Temperature Drying Rate Drying Rate Substrate Temperature->Drying Rate Film Morphology Film Morphology Drying Rate->Film Morphology Film Morphology->Device Performance

Caption: Key parameters influencing blade-coated film properties.

Inkjet Printing: Precision Patterning for Complex Devices

Inkjet printing is a non-contact, direct-write technique that allows for the precise deposition of materials in predefined patterns, minimizing material waste.[12] The formulation of a stable, jettable ink is the most critical aspect of this method.

Protocol 4: Inkjet Printing of this compound

  • Ink Formulation:

    • Solvent System: A mixture of solvents is often required to achieve the desired viscosity, surface tension, and boiling point for stable droplet formation and ejection. For carbazole-based materials, a combination of a primary solvent like chlorobenzene with a higher-boiling point co-solvent such as cyclohexanone can be effective.[12]

    • Concentration: The concentration of this compound will need to be optimized to be low enough for stable jetting but high enough for the desired film thickness.

    • Additives: Surfactants or other additives may be included in small quantities to modify the ink's fluidic properties.

  • Printing:

    • Load the filtered ink into the printer cartridge.

    • Optimize printing parameters such as droplet spacing, substrate temperature, and printhead voltage to achieve uniform and well-defined patterns. The substrate is often heated to control the drying of the printed droplets and prevent the "coffee-ring" effect.[12]

  • Post-Printing Treatment: Annealing of the printed film is typically required to ensure complete solvent removal and to form a continuous, uniform film.

Inkjet Printing Workflow

Ink Formulation Ink Formulation Ink Filtration Ink Filtration Ink Formulation->Ink Filtration Printer Setup Printer Setup Ink Filtration->Printer Setup Patterned Deposition Patterned Deposition Printer Setup->Patterned Deposition Drying and Annealing Drying and Annealing Patterned Deposition->Drying and Annealing Device Completion Device Completion Drying and Annealing->Device Completion

Caption: Step-by-step process for inkjet printing of organic semiconductors.

Part 3: Device Fabrication and Characterization

Once a high-quality thin film of this compound is achieved, it can be integrated into a multilayer device structure. Given its excellent hole-transport properties, it is commonly used as a Hole Transport Layer (HTL).

A Representative OLED Device Structure

A common architecture for a solution-processed OLED is as follows:

Substrate / Anode / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Cathode

In this stack, the this compound would serve as the HTL. The other layers can also be deposited via solution-based methods, although a hybrid approach with evaporated ETL and cathode layers is also common.

Characterization of Thin Films and Devices

A suite of characterization techniques should be employed to validate the quality of the deposited films and the performance of the final device.

TechniquePurpose
Profilometry/Ellipsometry To measure the thickness and uniformity of the thin film.
Atomic Force Microscopy (AFM) To characterize the surface morphology and roughness of the film.
UV-Vis Spectroscopy To assess the optical properties and confirm the material's absorption characteristics.
X-ray Diffraction (XRD) To investigate the crystallinity and molecular packing within the film.
Current-Voltage-Luminance (J-V-L) Measurements To evaluate the electrical and optical performance of the fabricated OLED device.

Conclusion: A Versatile Material for Next-Generation Electronics

This compound stands out as a highly promising material for the advancement of solution-processed organic electronics. Its favorable electronic properties and good solubility in common organic solvents make it an excellent candidate for a range of applications. By carefully controlling the solution preparation and deposition parameters, it is possible to fabricate high-quality thin films and, subsequently, high-performance electronic devices. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore and optimize the use of this compound in their own innovative applications.

References

Application Notes and Protocols for the Fabrication of High-Efficiency Blue OLEDs Utilizing 9-(4-Biphenylyl)carbazole-Based Host Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Stable and Efficient Blue Organic Light-Emitting Diodes

Organic Light-Emitting Diodes (OLEDs) have revolutionized the display and lighting industries with their superior contrast, vibrant colors, and flexibility.[1] However, the development of stable, efficient, and deep-blue emitting OLEDs remains a significant challenge that limits the overall performance and lifetime of full-color displays.[2][3] The intrinsic difficulty lies in identifying host materials for the emissive layer (EML) that possess a sufficiently high triplet energy to prevent reverse energy transfer from the blue emitter, while also exhibiting excellent thermal stability and charge transport properties.[4][5]

Carbazole derivatives have emerged as a cornerstone in the architecture of high-performance OLEDs, valued for their electron-rich nature, excellent hole-transporting capabilities, and high thermal stability.[6] Among these, 9-(4-Biphenylyl)carbazole and its structural analogues represent a promising class of host materials. The biphenyl moiety extends the π-conjugation, which can be tailored to optimize the material's electronic properties and morphological stability, crucial for preventing crystallization and ensuring device longevity.[7] This guide provides a comprehensive overview and detailed protocols for the fabrication of blue OLEDs employing this compound-based hosts, targeting researchers and professionals in materials science and drug development who are exploring novel applications of organic electronics.

PART 1: Foundational Principles and Material Selection

The Critical Role of the Host Material in Blue OLEDs

In phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs, the host material is not merely a passive matrix for the guest emitter. It plays a pivotal role in:

  • Energy Transfer: The host must possess a triplet energy level higher than that of the blue dopant to ensure efficient and unidirectional energy transfer, confining excitons on the guest molecules.[5][8]

  • Charge Balancing: The host material's charge transport characteristics are critical for balancing the flux of holes and electrons within the emissive layer, which is essential for maximizing recombination efficiency.[9] Bipolar hosts, capable of transporting both holes and electrons, are often sought after.[9]

  • Morphological Stability: Amorphous materials with high glass transition temperatures (Tg) are necessary to prevent morphological changes, such as crystallization, during device operation, which can lead to performance degradation and device failure.[7][10]

This compound derivatives are designed to meet these demanding criteria. The carbazole unit provides a high triplet energy backbone and good hole transport, while the biphenyl group can be functionalized to tune charge transport properties and enhance thermal stability.[11][12]

Device Architecture: A Multi-Layered Approach to Efficiency

A typical high-efficiency OLED is a multi-layered structure, where each layer is optimized for a specific function.[4][13] This layered design is crucial for controlling charge injection, transport, and recombination, thereby maximizing the external quantum efficiency (EQE).

Figure 1: General multi-layer architecture of a blue OLED.

The energy level alignment of these layers is critical. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels must be cascaded to facilitate efficient charge injection and transport while confining excitons within the EML.

Energy_Levels cluster_levels Energy Level Diagram (Illustrative) cluster_anode Anode cluster_htl HTL cluster_eml EML (Host) cluster_etl ETL cluster_cathode Cathode Anode_WF->HTL_HOMO Hole Injection HTL_HOMO->EML_HOMO ETL_LUMO->EML_LUMO Cathode_WF->ETL_LUMO Electron Injection

Figure 2: Illustrative energy level diagram for an OLED.

PART 2: Fabrication Protocols

Two primary methods are employed for OLED fabrication: vacuum thermal evaporation (VTE) and solution processing. VTE is the dominant method for commercial production due to its precise control over film thickness and purity, enabling complex multi-layer structures.[14] Solution processing offers a lower-cost alternative, particularly for large-area devices, but faces challenges in creating distinct multi-layer architectures without dissolving underlying layers.[15][16]

Protocol 1: Fabrication by Vacuum Thermal Evaporation (VTE)

This protocol describes the fabrication of a blue phosphorescent OLED using a this compound derivative as the host.

2.1.1 Required Equipment and Materials

  • High-vacuum thermal evaporation system (< 10⁻⁶ Torr) with multiple sources

  • Substrate holders and shadow masks for patterning

  • Quartz crystal microbalance (QCM) for thickness monitoring

  • Pre-patterned Indium Tin Oxide (ITO) coated glass substrates

  • Organic materials:

    • Hole Injection Layer (HIL): e.g., HAT-CN

    • Hole Transport Layer (HTL): e.g., NPB or TAPC

    • Emissive Layer (EML): this compound derivative (Host), Blue Phosphorescent Emitter (Guest, e.g., FIrpic)

    • Electron Transport/Hole Blocking Layer (ETL/HBL): e.g., TPBi or BCP[11]

    • Electron Injection Layer (EIL): Lithium Fluoride (LiF)

  • Cathode Material: Aluminum (Al)

  • High-purity solvents (acetone, isopropanol) for cleaning

  • UV-Ozone cleaner

2.1.2 Step-by-Step VTE Protocol

VTE_Workflow Start Start Clean 1. Substrate Cleaning (Solvents + UV-Ozone) Start->Clean Load 2. Load into Vacuum Chamber (Substrates, Masks, Materials) Clean->Load Pump 3. Pump Down to High Vacuum (< 10⁻⁶ Torr) Load->Pump HIL_Dep 4. Deposit HIL Pump->HIL_Dep HTL_Dep 5. Deposit HTL HIL_Dep->HTL_Dep EML_Dep 6. Co-deposit EML (Host + Guest) HTL_Dep->EML_Dep ETL_Dep 7. Deposit ETL/HBL EML_Dep->ETL_Dep EIL_Dep 8. Deposit EIL ETL_Dep->EIL_Dep Cathode_Dep 9. Deposit Cathode EIL_Dep->Cathode_Dep Vent 10. Vent Chamber & Unload Cathode_Dep->Vent Encapsulate 11. Encapsulation Vent->Encapsulate End Device Ready for Testing Encapsulate->End

Figure 3: Workflow for OLED fabrication via VTE.

  • Substrate Preparation:

    • Clean pre-patterned ITO substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol (15 minutes each).

    • Dry the substrates with a nitrogen gun.

    • Treat the substrates with UV-Ozone for 10-15 minutes to improve the ITO work function and remove organic residues.

  • Loading and Pump-Down:

    • Immediately transfer the cleaned substrates into the VTE chamber.

    • Load the organic materials and metals into their respective evaporation crucibles.

    • Mount the appropriate shadow mask to define the active area.

    • Evacuate the chamber to a base pressure of at least 10⁻⁶ Torr. Maintaining a high vacuum is crucial to prevent contamination and ensure film purity.[17]

  • Organic and Cathode Deposition:

    • Deposit the layers sequentially by heating the crucibles. The deposition rate and final thickness should be precisely controlled using the QCM.

    • HIL (e.g., HAT-CN): Deposit ~10 nm at a rate of 0.5-1 Å/s.

    • HTL (e.g., NPB): Deposit ~40 nm at a rate of 1-2 Å/s.

    • EML (Host:Guest): Co-evaporate the this compound host and the blue phosphorescent emitter. A typical doping concentration is 5-15 wt%. The total thickness is typically 20-30 nm, with a combined deposition rate of ~2 Å/s.

    • ETL/HBL (e.g., TPBi): Deposit ~30 nm at a rate of 1-2 Å/s.

    • EIL (LiF): Deposit a thin layer of ~1 nm at a slow rate of 0.1-0.2 Å/s.

    • Cathode (Al): Without breaking vacuum, deposit ~100 nm of Aluminum at a rate of 2-5 Å/s.[17][18]

  • Encapsulation:

    • After deposition, transfer the devices to an inert atmosphere (e.g., a glovebox) without exposure to air or moisture.

    • Encapsulate the devices using a UV-curable epoxy and a glass coverslip to protect the organic layers and cathode from degradation.

Protocol 2: Fabrication by Solution Processing

Solution processing is a viable alternative, especially for polymeric or soluble small-molecule hosts.[15][17] This protocol outlines a spin-coating method, which is common in research settings for its simplicity and ability to produce uniform films.[15]

2.2.1 Required Equipment and Materials

  • Spin coater (located in a glovebox)

  • Hotplate

  • ITO substrates and cleaning supplies (as above)

  • Soluble materials:

    • HIL: PEDOT:PSS aqueous solution

    • EML: Soluble this compound derivative and a soluble blue emitter dissolved in an appropriate solvent (e.g., toluene, chlorobenzene).

  • Orthogonal solvents (solvents that do not dissolve underlying layers).

  • Vacuum thermal evaporator for cathode deposition.

2.2.2 Step-by-Step Solution-Processing Protocol

  • Substrate and HIL Preparation:

    • Clean and UV-Ozone treat the ITO substrates as described in the VTE protocol.

    • Inside a glovebox, spin-coat a filtered PEDOT:PSS solution onto the ITO substrate (e.g., at 4000 rpm for 60 seconds).

    • Anneal the substrate on a hotplate (e.g., at 120°C for 15 minutes) to remove residual water.

  • Emissive Layer Deposition:

    • Prepare a solution of the host and guest materials in a suitable organic solvent. The concentration will affect the final film thickness.

    • Spin-coat the EML solution onto the PEDOT:PSS layer (e.g., at 2000 rpm for 60 seconds).

    • Anneal the film to remove the solvent (e.g., at 80°C for 10 minutes).[18]

  • Subsequent Layers and Cathode:

    • Depositing subsequent organic layers via solution processing is challenging due to potential dissolution of the EML.[15] Strategies include using orthogonal solvents or cross-linkable materials.[15][19]

    • For a simplified device, the sample can be transferred to a thermal evaporator for the deposition of the ETL, EIL, and cathode, following the VTE protocol steps. This hybrid approach is common.

  • Encapsulation:

    • Encapsulate the device as described in the VTE protocol.

PART 3: Performance Characterization and Data

After fabrication, the devices must be characterized to evaluate their performance. Key metrics include:

  • Current Density-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a photometer.

  • Electroluminescence (EL) Spectrum: Measured using a spectrometer to determine the emission color and purity. The CIE 1931 color coordinates are calculated from this spectrum.

  • External Quantum Efficiency (EQE): The ratio of photons emitted to electrons injected.

  • Power Efficiency: Measured in lumens per watt (lm/W).

  • Operational Lifetime: Often reported as LT50 or LT95, the time it takes for the initial luminance to decrease to 50% or 95%, respectively, under constant current operation.

Table 1: Representative Performance of Blue OLEDs with Carbazole-Based Hosts
Host Material SystemEmitterMax EQE (%)Max Luminance (cd/m²)CIE (x, y)Reference
9-phenyl-3,6-bis(triphenylsilyl)-9H-carbazole (SiCz)Ir(dbfmi)21>10,000(0.15, 0.18)[8]
Carbazole/Benzimidazole Bipolar Host (o-CbzBiz)Green TADF18.7N/AN/A[9]
Carbazole-π-Imidazole Derivative (BCzB-PPI)Non-doped4.4311,364(0.159, 0.080)[2][3]
Carbazole-based Polysiloxane (PCzMSi)FIrpic11.9>5,000N/A[20]
Bicarbazole-triazine mixed hostBlue Phosphor20.1>10,000N/A[21]

Note: This table provides a summary of performance data from various carbazole-based systems to illustrate typical performance ranges. Direct performance of a this compound host will depend on the specific derivative, emitter, and device architecture.

Conclusion and Future Outlook

The use of this compound hosts and their derivatives offers a compelling strategy for advancing blue OLED technology. Their robust thermal properties, high triplet energies, and tunable charge transport characteristics address the core challenges of efficiency, color purity, and stability. The detailed fabrication protocols provided herein, for both vacuum and solution-based methods, offer a practical framework for researchers to develop and test novel devices. Future research will likely focus on further molecular engineering of the this compound scaffold to create bipolar hosts with even greater stability and to optimize the host-guest interactions for next-generation blue emitters, ultimately paving the way for more energy-efficient and longer-lasting OLED displays and lighting solutions.

References

Application of 9-(4-Biphenylyl)carbazole in Hole Transport Layers: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Hole Transport Materials and the Emergence of 9-(4-Biphenylyl)carbazole

In the realm of organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs), the hole transport layer (HTL) is a pivotal component governing device efficiency, stability, and overall performance. An ideal HTL should possess high hole mobility, suitable energy levels for efficient hole injection and electron blocking, and excellent thermal and morphological stability. Carbazole derivatives have garnered significant attention as high-performance hole transport materials (HTMs) due to their inherent electron-rich nature, rigid structure, and high thermal stability.[1][2]

This compound stands out within this class of materials. Its molecular structure, featuring a carbazole core functionalized with a biphenyl group, provides an extended π-conjugated system. This structural characteristic is advantageous for charge transport, as it facilitates intermolecular hopping of holes.[3] The biphenyl moiety also contributes to a higher glass transition temperature, enhancing the morphological stability of the thin film under thermal stress, a crucial factor for the longevity of electronic devices.[4] This guide provides a comprehensive overview of the application of this compound as an HTL, including its key properties, detailed protocols for thin-film deposition, and methods for its characterization.

Physicochemical Properties and Their Impact on HTL Performance

The efficacy of this compound as an HTL is rooted in its fundamental physicochemical properties. Understanding these properties is essential for optimizing device fabrication and performance.

Energy Levels and Charge Injection

Proper energy level alignment between the HTL, the adjacent photoactive or emissive layer, and the anode is crucial for minimizing charge injection barriers and preventing charge recombination at the interfaces. The Highest Occupied Molecular Orbital (HOMO) of the HTL should be well-matched with the valence band of the perovskite or the HOMO of the emissive material to ensure efficient hole extraction.[5] Carbazole derivatives generally possess deep HOMO levels, which is advantageous for creating a high open-circuit voltage (Voc) in solar cells. The HOMO level of carbazole derivatives can be tuned by chemical modification, with typical values ranging from -5.67 to -6.02 eV.[6]

Hole Mobility

High hole mobility is a prerequisite for an efficient HTL, as it ensures rapid transport of holes to the anode, thereby reducing the likelihood of charge recombination. Carbazole-based materials are known for their good hole-transporting capabilities. Doping 4,4'-bis(carbazol-9-yl)biphenyl (CBP), a related compound, with FeCl3 has been shown to significantly improve hole mobility, reaching values as high as 4.5×10⁻⁵ cm²/V·s.[7] For carbazole-based organic small molecules used in perovskite solar cells, hole mobilities on the order of 10⁻⁴ cm²/V·s have been reported.[8] The extended conjugation provided by the biphenyl group in this compound is expected to contribute positively to its hole mobility.

Thermal and Morphological Stability

The operational stability of organic electronic devices is often limited by the thermal and morphological stability of the organic layers. Amorphous materials with high glass transition temperatures (Tg) are desirable for HTLs to prevent crystallization and degradation at elevated operating temperatures.[2] Carbazole derivatives are known for their high thermal stability, with decomposition temperatures often exceeding 400°C.[9] The rigid structure of this compound contributes to a high Tg, ensuring the formation of stable and uniform amorphous films.[4]

Data Presentation: Key Properties of Carbazole-Based Hole Transport Materials

PropertyTypical Value/RangeSignificance in HTL Performance
HOMO Energy Level -5.6 to -6.0 eVFacilitates efficient hole injection from the active layer and contributes to high open-circuit voltage in solar cells.[6]
Hole Mobility (μh) 10⁻⁵ to 10⁻⁴ cm²/V·sEnables rapid hole transport to the anode, minimizing charge recombination and improving device efficiency.[7][8]
Glass Transition Temp. (Tg) 140 to 230 °CEnsures morphological stability of the thin film at elevated operating temperatures, enhancing device lifetime.[4][9]
Decomposition Temp. (Td) > 400 °CIndicates high thermal stability, crucial for fabrication processes and long-term device operation.[9]

Experimental Protocols: Fabrication of this compound Hole Transport Layers

The following protocols provide a detailed methodology for the solution-based deposition of this compound thin films. Solution processing, particularly spin coating, is a cost-effective and scalable method for fabricating uniform thin films.

Protocol 1: Preparation of the this compound Solution

Causality Behind Experimental Choices:

  • Solvent Selection: Chlorobenzene is a commonly used solvent for many organic semiconductors, including carbazole derivatives, due to its good solvating power for these aromatic compounds and its appropriate boiling point, which allows for controlled evaporation during spin coating. Toluene and chloroform are also viable alternatives.[10]

  • Concentration: The concentration of the solution is a critical parameter that directly influences the thickness of the resulting thin film. A concentration range of 10-50 mg/mL is a typical starting point. A higher concentration generally leads to thicker films.[8][10] The concentration should be optimized based on the desired film thickness and the specific device architecture.

Materials:

  • This compound powder

  • Chlorobenzene (anhydrous)

  • Small vials with screw caps

  • Magnetic stirrer and stir bars

  • Analytical balance

Procedure:

  • Weigh the desired amount of this compound using an analytical balance and transfer it to a clean, dry vial. For a starting concentration of 20 mg/mL, weigh 20 mg of the material.

  • Add the appropriate volume of chlorobenzene to the vial. For a 20 mg/mL solution, add 1 mL of chlorobenzene.

  • Place a small magnetic stir bar in the vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial on a magnetic stirrer and stir the solution at room temperature for at least 2-4 hours, or until the solid is completely dissolved. Gentle heating (e.g., at 40-50 °C) can be used to aid dissolution if necessary.

  • Before use, filter the solution through a 0.22 µm PTFE syringe filter to remove any particulate impurities.[8]

Protocol 2: Thin-Film Deposition by Spin Coating

Causality Behind Experimental Choices:

  • Substrate Cleaning: A pristine substrate surface is essential for the deposition of a uniform and defect-free thin film. The sequential cleaning steps with detergent, deionized water, acetone, and isopropanol remove organic and inorganic contaminants. The final UV-ozone treatment enhances the wettability of the substrate and can improve the work function of ITO.

  • Spin Coating Parameters: The spin speed and time are the primary determinants of film thickness; higher spin speeds and longer spin times result in thinner films.[11] A two-step program with a low-speed spread cycle followed by a high-speed thinning cycle is often used to achieve uniform coverage.

  • Annealing: Post-deposition annealing is a crucial step to remove residual solvent from the film and to improve its morphology and electrical properties by allowing for molecular rearrangement into a more ordered state. The annealing temperature should be below the glass transition temperature of the material to maintain its amorphous nature. An annealing temperature of around 100 °C is a common practice for carbazole-based HTLs.

Materials and Equipment:

  • Cleaned substrates (e.g., ITO-coated glass)

  • Prepared this compound solution

  • Spin coater

  • Hotplate

  • Nitrogen-filled glovebox (recommended)

Procedure:

  • Ensure the spin coater is in a clean environment, preferably within a nitrogen-filled glovebox to minimize exposure to moisture and oxygen.

  • Place the cleaned substrate onto the center of the spin coater chuck and ensure it is held securely by vacuum.

  • Dispense a sufficient amount of the filtered this compound solution onto the center of the substrate to cover a significant portion of the surface (e.g., 50-100 µL for a 1x1 inch substrate).

  • Start the spin coating program. A typical two-step program is as follows:

    • Step 1 (Spread): 1000 RPM for 10 seconds.

    • Step 2 (Thinning): 4000 RPM for 40 seconds.

    • Note: These parameters should be optimized to achieve the desired film thickness.

  • After the spin coating process is complete, carefully remove the substrate from the chuck.

  • Transfer the substrate to a hotplate for post-deposition annealing. A typical annealing condition is 100 °C for 10 minutes in a nitrogen atmosphere.

  • Allow the substrate to cool down to room temperature before proceeding with the deposition of subsequent layers.

Mandatory Visualizations

Experimental Workflow for HTL Deposition

G cluster_prep Solution Preparation cluster_depo Thin-Film Deposition weigh Weigh this compound dissolve Dissolve in Chlorobenzene weigh->dissolve stir Stir until Dissolved dissolve->stir filter Filter with 0.22 µm PTFE Filter stir->filter dispense Dispense Solution filter->dispense Filtered Solution clean Substrate Cleaning (ITO) clean->dispense spin Spin Coating dispense->spin anneal Annealing (100°C, 10 min) spin->anneal final final anneal->final HTL Coated Substrate

Caption: Workflow for the solution-based deposition of a this compound hole transport layer.

Device Architecture and Energy Level Diagram

G cluster_device Typical Device Architecture (PSC) cluster_energy Energy Level Diagram Anode Anode (e.g., ITO) HTL HTL This compound Anode->HTL Perovskite Perovskite Absorber HTL->Perovskite ETL Electron Transport Layer (ETL) Perovskite->ETL Cathode Cathode (e.g., Ag) ETL->Cathode y_axis Energy (eV) anode_level Anode Work Function htl_homo HTL HOMO pvk_vb Perovskite Valence Band etl_vb ETL Valence Band etl_cb ETL Conduction Band cathode_level Cathode Work Function htl_lumo HTL LUMO pvk_cb Perovskite Conduction Band

Caption: Schematic of a perovskite solar cell architecture incorporating a this compound HTL and a corresponding energy level diagram.

Characterization of the Hole Transport Layer

After deposition, it is essential to characterize the this compound thin film and the performance of the final device.

  • Film Thickness: Can be measured using a profilometer or ellipsometry.

  • Surface Morphology: Atomic Force Microscopy (AFM) is used to assess the roughness and uniformity of the film surface. A smooth and pinhole-free surface is desirable.

  • Optical Properties: UV-Vis spectroscopy can be used to determine the transparency of the HTL in the visible region, which is crucial for solar cell applications.

  • Electrochemical Properties: Cyclic Voltammetry (CV) is employed to determine the HOMO and LUMO energy levels of the material.

  • Device Performance: For solar cells, the key performance metrics are the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF), which are determined from current-voltage (J-V) measurements under simulated sunlight. For OLEDs, the external quantum efficiency (EQE), luminance, and current efficiency are the critical parameters.

Conclusion and Future Outlook

This compound exhibits a compelling combination of properties that make it a promising candidate for high-performance hole transport layers in organic electronic devices. Its extended π-conjugation, high thermal stability, and suitable energy levels contribute to efficient charge transport and device stability. The protocols outlined in this guide provide a robust starting point for the fabrication and characterization of this compound-based HTLs. Further optimization of the solution concentration, spin coating parameters, and annealing conditions can lead to enhanced device performance. As research in organic electronics continues to advance, the development of novel carbazole derivatives, including structural isomers and functionalized versions of this compound, will undoubtedly pave the way for even more efficient and stable OLEDs and perovskite solar cells.

References

Application Note & Protocol: Synthesis and Characterization of 9-(4-Biphenylyl)carbazole Derivatives for Enhanced Charge Transport Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Carbazole Derivatives in Organic Electronics

In the landscape of organic electronics, the design and synthesis of materials with superior charge transport properties are paramount for the advancement of technologies such as Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1][2] Among the various classes of organic semiconductors, carbazole derivatives have emerged as exceptional candidates, primarily due to their inherent advantages: robust thermal and chemical stability, excellent hole-transporting capabilities, and a molecular structure that is readily amenable to functionalization.[3][4] This amenability allows for the fine-tuning of their electronic and photophysical properties to meet the specific demands of a device.[1]

The 9-(4-biphenylyl)carbazole scaffold, in particular, has garnered significant attention. The biphenyl moiety extends the π-conjugated system of the carbazole core, which can lead to enhanced charge mobility. Furthermore, the non-coplanar orientation between the carbazole and biphenyl units can be strategically manipulated to control the material's glass transition temperature and morphological stability in thin films, crucial factors for device longevity and performance.[5][6][7]

This document provides a comprehensive guide for the synthesis, purification, and characterization of this compound derivatives. We will delve into two primary synthetic strategies: the Suzuki-Miyaura cross-coupling and the Ullmann condensation. Detailed, step-by-step protocols are provided, accompanied by explanations of the underlying chemical principles to empower researchers in their experimental design. Furthermore, we outline the essential characterization techniques and a protocol for the fabrication and testing of a simple organic electronic device to evaluate the charge transport properties of the synthesized materials.

I. Synthetic Pathways and Protocols

The synthesis of this compound derivatives can be approached through several reliable methods. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific functional groups. Here, we detail two of the most effective and widely used protocols: the Palladium-catalyzed Suzuki-Miyaura coupling and the Copper-catalyzed Ullmann condensation.

A. Method 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile and powerful C-C bond-forming reaction that utilizes a palladium catalyst to couple an organoboron compound with an organohalide.[8] For the synthesis of this compound, this typically involves the reaction of 9-(4-bromophenyl)carbazole with phenylboronic acid or, alternatively, carbazole with 4-biphenylboronic acid. The reaction is lauded for its mild conditions, high yields, and tolerance to a wide array of functional groups.[9][10]

Rationale for Method Selection: The Suzuki-Miyaura coupling is often the preferred method due to the commercial availability and stability of the boronic acid reagents and the generation of non-toxic inorganic byproducts.[9] This makes it a more environmentally benign and operationally simpler choice compared to other cross-coupling reactions.

Diagram of Synthetic Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_final Final Product start Starting Materials: 9-(4-bromophenyl)carbazole Phenylboronic acid Pd Catalyst & Ligand Base (e.g., K2CO3) reaction Reaction Setup: Inert atmosphere (N2/Ar) Solvent (e.g., Toluene/Water) start->reaction 1. Combine heating Heating & Stirring (e.g., 80-100 °C, 12-24h) reaction->heating 2. React extraction Extraction with Organic Solvent (e.g., Dichloromethane) heating->extraction 3. Quench & Extract washing Washing with Brine extraction->washing drying Drying over Anhydrous MgSO4 washing->drying filtration Filtration & Solvent Removal drying->filtration chromatography Column Chromatography (Silica Gel) filtration->chromatography product Pure this compound chromatography->product 4. Isolate characterization Characterization: NMR, MS, FT-IR product->characterization

Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.

Detailed Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling

Materials:

  • 9-(4-bromophenyl)carbazole (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Toluene (10 mL / mmol of 9-(4-bromophenyl)carbazole)

  • Deionized water (2 mL / mmol of 9-(4-bromophenyl)carbazole)

  • Dichloromethane (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 9-(4-bromophenyl)carbazole (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add toluene and deionized water to the flask via syringe.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with dichloromethane and transfer to a separatory funnel.

  • Extraction and Washing: Wash the organic layer sequentially with deionized water and then with brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to afford the pure this compound.

B. Method 2: Ullmann Condensation/Coupling

The Ullmann condensation is a classic method for forming C-N bonds, typically involving the reaction of an amine with an aryl halide in the presence of a copper catalyst.[11][12] For the synthesis of this compound, this would involve the coupling of carbazole with 4-iodobiphenyl. While this method often requires higher reaction temperatures than the Suzuki coupling, it is a robust and reliable alternative, particularly for large-scale synthesis.[11]

Diagram of Synthetic Workflow: Ullmann Condensation

Ullmann_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_final Final Product start Starting Materials: Carbazole 4-Iodobiphenyl CuI Catalyst & Ligand Base (e.g., K2CO3) reaction Reaction Setup: Inert atmosphere (N2/Ar) Solvent (e.g., DMF) start->reaction 1. Combine heating Heating & Stirring (e.g., 150-180 °C, 24-48h) reaction->heating 2. React precipitation Precipitation in Water heating->precipitation 3. Quench filtration Filtration & Washing of Crude Solid precipitation->filtration dissolution Dissolution in Organic Solvent filtration->dissolution chromatography Column Chromatography (Silica Gel) dissolution->chromatography product Pure this compound chromatography->product 4. Isolate characterization Characterization: NMR, MS, FT-IR product->characterization

Caption: Workflow for the Ullmann condensation synthesis of this compound.

Detailed Protocol: Synthesis of this compound via Ullmann Condensation

Materials:

  • Carbazole (1.0 eq)

  • 4-Iodobiphenyl (1.1 eq)

  • Copper(I) iodide (CuI) (0.2 eq)

  • 1,10-Phenanthroline (0.4 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF) (15 mL / mmol of carbazole)

  • Methanol (for washing)

  • Dichloromethane (for dissolution and chromatography)

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a Schlenk tube, combine carbazole (1.0 eq), 4-iodobiphenyl (1.1 eq), CuI (0.2 eq), 1,10-phenanthroline (0.4 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add anhydrous DMF to the Schlenk tube.

  • Reaction: Heat the reaction mixture to 160 °C in an oil bath and stir for 24-48 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker of cold water to precipitate the crude product.

  • Filtration and Washing: Collect the solid by vacuum filtration and wash thoroughly with water and then with cold methanol.

  • Purification: Dissolve the crude solid in a minimal amount of dichloromethane and purify by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

II. Characterization of Synthesized Derivatives

Thorough characterization is essential to confirm the identity, purity, and properties of the synthesized this compound derivatives.[13][14]

A. Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information on the proton environment in the molecule. Expect characteristic signals for the aromatic protons on the carbazole and biphenyl rings.

  • ¹³C NMR: Confirms the carbon framework of the molecule.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[15]

2. Mass Spectrometry (MS):

  • Determines the molecular weight of the compound, confirming its molecular formula. High-Resolution Mass Spectrometry (HRMS) provides the exact mass.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile for analysis by techniques such as Electrospray Ionization (ESI).[15]

3. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Identifies the functional groups present in the molecule through their characteristic vibrational frequencies.

  • Sample Preparation: For solid samples, a KBr pellet can be prepared by grinding 1-2 mg of the compound with ~100 mg of dry KBr and pressing it into a thin disk.[15]

Property Expected ¹H NMR (in CDCl₃) Expected ¹³C NMR (in CDCl₃) Expected FT-IR (cm⁻¹) Expected HRMS (m/z)
This compound δ 7.2-8.2 (m, aromatic protons)δ 109-142 (aromatic carbons)~3050 (Ar C-H), ~1600, 1480, 1450 (Ar C=C)[M+H]⁺ calculated for C₂₄H₁₈N: 319.1361

Note: The exact chemical shifts and vibrational frequencies may vary slightly.

B. Photophysical and Electrochemical Properties

1. UV-Visible Absorption and Photoluminescence (PL) Spectroscopy:

  • UV-Vis: Reveals the electronic transitions within the molecule. The absorption spectrum in a dilute solution (e.g., dichloromethane) will show characteristic π-π* transitions.[16]

  • PL: Measures the emission properties of the material. The emission spectrum, quantum yield, and lifetime are crucial parameters for applications in OLEDs.[16]

2. Cyclic Voltammetry (CV):

  • Determines the electrochemical properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. These values are critical for assessing the charge injection and transport capabilities of the material in a device.

III. Device Fabrication and Charge Transport Evaluation

To assess the performance of the synthesized this compound derivatives as charge transport materials, a standard device architecture, such as a hole-only device or a simplified OLED, can be fabricated.

Diagram of a Simple OLED Device Architecture

OLED_Device Anode Anode (ITO) HTL Hole Transport Layer (HTL) [this compound derivative] Anode->HTL Hole Injection EML Emissive Layer (EML) (e.g., Alq3) HTL->EML Hole Transport ETL Electron Transport Layer (ETL) EML->ETL Electron Transport Cathode Cathode (LiF/Al) ETL->Cathode Electron Injection

References

Protocols for Thin-Film Deposition of 9-(4-Biphenylyl)carbazole (CBP)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

This document provides detailed application notes and protocols for the deposition of high-quality thin films of 9-(4-Biphenylyl)carbazole, commonly known as CBP (CAS No: 6299-16-7).[1][2] As a cornerstone material in organic electronics, particularly for Organic Light-Emitting Diodes (OLEDs), the precise control over CBP thin-film formation is paramount to achieving high-performance devices. This guide is intended for researchers and scientists in materials science and optoelectronics, offering a synthesis of established methodologies and the scientific principles that govern them. We will cover two primary deposition techniques: High-Vacuum Thermal Evaporation (HVTE) and solution-based Spin Coating, alongside critical protocols for substrate preparation, post-deposition annealing, and film characterization.

Introduction: The Significance of this compound (CBP)

This compound (CBP) is a polycyclic aromatic hydrocarbon featuring a carbazole core functionalized with a biphenyl group.[1][3] Its molecular structure imparts a unique combination of properties that make it exceptionally valuable in the field of organic electronics.

  • Excellent Hole Transport: The electron-rich carbazole moiety provides efficient hole-transporting capabilities, which is essential for balancing charge injection and recombination within OLED devices.[4][5]

  • High Triplet Energy (E_T): CBP possesses a high triplet energy (E_T ≈ 2.56 eV), making it an exemplary host material for phosphorescent guest emitters (phosphors), particularly for green and red OLEDs.[4][6] This high E_T prevents the back-transfer of energy from the phosphor to the CBP host, ensuring high device efficiency.

  • High Thermal Stability: With a high glass transition temperature (T_g), CBP films exhibit excellent morphological and thermal stability, contributing to the operational longevity of electronic devices.[4][7]

Due to these characteristics, CBP is frequently employed as a host in the emissive layer of phosphorescent OLEDs (PHOLEDs), a technology that can achieve nearly 100% internal quantum efficiency by harvesting both singlet and triplet excitons.[6][8]

Foundational Requirement: Substrate Preparation

The quality of any thin film is fundamentally dependent on the condition of the substrate surface. A pristine, contaminant-free surface is non-negotiable for achieving uniform film morphology, strong adhesion, and reliable device performance.[9] Any particulate or organic residue can act as a nucleation site for defects, leading to short circuits or performance degradation.

Protocol 2.1: Standard Cleaning for Glass and ITO-Coated Substrates

This multi-stage protocol is designed to rigorously remove both organic and inorganic contaminants.

Step-by-Step Methodology:

  • Initial Mechanical Scrub: Gently scrub the substrates with a lint-free wipe using a solution of Alconox or a similar laboratory detergent in deionized (DI) water.

  • Sequential Ultrasonic Cleaning: Place the substrates in a substrate rack and immerse them in a series of ultrasonic baths, each for 15 minutes:

    • Bath 1: Deionized (DI) water with laboratory detergent.

    • Bath 2: Deionized (DI) water rinse.

    • Bath 3: Acetone (to remove organic residues).

    • Bath 4: Isopropyl Alcohol (IPA) (to remove acetone residues).

  • Final Rinse and Dry: Thoroughly rinse the substrates with flowing DI water and dry them under a stream of high-purity nitrogen (N₂) gas.

  • UV-Ozone or Oxygen Plasma Treatment (Critical Step):

    • Rationale: This final in-situ cleaning step is highly effective at removing the final monolayer of organic contaminants and modifying the surface energy for improved film wetting and adhesion.[9] Oxygen plasma, in particular, chemically "ashes" hydrocarbon residues.[9]

    • Procedure: Immediately before loading into the deposition chamber, place the dried substrates in a UV-Ozone cleaner or an oxygen plasma asher for 5-10 minutes. This should be done just prior to film deposition to prevent recontamination.

G cluster_wet Wet Chemical Cleaning cluster_dry Drying & Surface Activation Scrub 1. Mechanical Scrub (Detergent + DI Water) Rinse1 2. Ultrasonic Rinse (DI Water) Scrub->Rinse1 Solvent1 3. Ultrasonic Clean (Acetone) Rinse1->Solvent1 Solvent2 4. Ultrasonic Clean (Isopropyl Alcohol) Solvent1->Solvent2 Rinse2 5. Final DI Water Rinse Solvent2->Rinse2 Dry 6. N2 Gas Dry Rinse2->Dry Plasma 7. O2 Plasma / UV-Ozone (Surface Activation) Dry->Plasma Deposition Deposition Chamber Plasma->Deposition Immediate Transfer

Caption: Workflow for rigorous substrate cleaning and activation.

Protocol: High-Vacuum Thermal Evaporation (HVTE)

HVTE is the preferred method for depositing highly uniform and pure thin films of small organic molecules like CBP. The process involves heating the source material in a high-vacuum environment, causing it to sublimate and subsequently condense onto a cooler substrate.

Causality and Control:

  • High Vacuum (10⁻⁶ to 10⁻⁷ Torr): A high-vacuum environment is essential to prevent the oxidation or contamination of the CBP molecules during flight and to increase the mean free path, ensuring directional deposition.[10]

  • Temperature Control: Organic materials have much weaker intermolecular bonds than inorganic ones and can easily decompose at high temperatures.[10] Therefore, precise temperature control of the evaporation source (crucible) is critical to achieve a stable deposition rate without damaging the material.

  • Rate Control: The deposition rate directly influences the film's morphology. A slow and stable rate (e.g., 0.5-2.0 Å/s) is generally preferred for organic materials to allow molecules sufficient time to arrange on the substrate surface, leading to more ordered and uniform films.

Protocol 3.1: HVTE Deposition of CBP

Step-by-Step Methodology:

  • Material Preparation: Use high-purity (≥99.5%) CBP. To remove adsorbed moisture and volatile impurities, pre-outgas the material in the crucible by gently heating it to a temperature below its evaporation point for 30-60 minutes with the shutter closed.

  • System Setup:

    • Load the outgassed CBP into a suitable evaporation source (e.g., a quartz or tantalum crucible).

    • Mount the cleaned substrates onto the substrate holder, which is often rotatable to ensure film uniformity.

  • Pump Down: Evacuate the deposition chamber to a base pressure of ≤ 5 x 10⁻⁶ mbar.[10]

  • Deposition Process:

    • Slowly ramp up the current to the evaporation source to heat the CBP. A slow temperature ramp prevents thermal shock and decomposition of the organic material.[10]

    • Monitor the deposition rate using a quartz crystal microbalance (QCM). Once the desired rate is stable (see Table 1), open the shutter to begin deposition onto the substrates.

    • Maintain a constant source temperature to keep the deposition rate stable throughout the process.

    • Once the desired film thickness is achieved, close the shutter and ramp down the source power.

  • Cool Down: Allow the substrates and the chamber to cool down for at least one hour before venting the chamber with an inert gas like N₂.

ParameterTypical ValueRationale
Source Material Purity > 99.5%Minimizes impurities that can act as charge traps.
Base Pressure ≤ 5 x 10⁻⁶ mbarPrevents oxidation and contamination of the film.[10]
Evaporation Temperature ~180 - 220 °CAchieves a stable vapor pressure for deposition.
Deposition Rate 0.5 - 2.0 Å/sPromotes ordered molecular packing and smooth morphology.
Substrate Temperature Room Temperature (20-25 °C)Standard for amorphous films; can be varied to alter morphology.
Final Film Thickness 20 - 60 nmApplication-dependent (e.g., for host layers in OLEDs).

Table 1: Typical HVTE parameters for CBP thin-film deposition.

Protocol: Solution Processing (Spin Coating)

Spin coating is a rapid and cost-effective technique for depositing thin films on a laboratory scale.[11][12] It is particularly useful for material screening and rapid prototyping. The process involves dispensing a solution of the material onto a substrate and spinning it at high speed to create a uniform thin film.[11]

Causality and Control:

  • Solvent Choice: The solvent must fully dissolve CBP without reacting with it.[1] Its boiling point and surface tension will affect the drying rate and the final film quality. Common solvents include toluene, chloroform, or chlorobenzene.

  • Solution Concentration: For a given set of spin parameters, the final film thickness is primarily determined by the solution's concentration and viscosity.

  • Spin Speed: Higher spin speeds result in thinner films due to greater centrifugal force shearing the liquid.[11]

Protocol 4.1: Spin Coating of CBP

Step-by-Step Methodology:

  • Solution Preparation:

    • Prepare a solution of CBP in a suitable solvent (e.g., toluene) at the desired concentration (see Table 2).

    • Use a magnetic stirrer to ensure the CBP is fully dissolved. Gentle heating (~40-50 °C) can aid dissolution.

    • Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter.

  • Deposition:

    • Place a cleaned substrate on the spin coater chuck and secure it with vacuum.

    • Dispense a sufficient amount of the CBP solution to cover the central portion of the substrate.

    • Start the spin program immediately. A typical two-stage program is used:

      • Stage 1 (Spread): 500 RPM for 5-10 seconds to evenly distribute the solution.

      • Stage 2 (Thinning): 2000-4000 RPM for 30-60 seconds to achieve the final thickness.

  • Post-Deposition Annealing:

    • Transfer the coated substrate to a hotplate inside a nitrogen-filled glovebox.

    • Anneal the film at a temperature above the boiling point of the solvent but well below the T_g of CBP (e.g., 80-120 °C) for 10-20 minutes. This step is crucial for removing residual solvent and improving the film's morphological stability.

G cluster_prep Solution Preparation cluster_coat Coating Process cluster_post Post-Processing Dissolve 1. Dissolve CBP in Solvent Filter 2. Filter Solution (0.2 µm PTFE) Dissolve->Filter Dispense 3. Dispense onto Substrate Filter->Dispense Spin 4. Spin Program (Spread & Thin) Dispense->Spin Anneal 5. Thermal Anneal (Remove Solvent) Spin->Anneal Characterize Final Film Anneal->Characterize Ready for Characterization

Caption: Workflow for the solution-based spin coating process.

ParameterTypical ValueRationale
Solvent Toluene, ChloroformGood solubility for CBP.[1]
Concentration 5 - 20 mg/mLPrimary determinant of film thickness.
Spin Speed (Thinning) 2000 - 4000 RPMControls film thickness; higher speed = thinner film.
Spin Time 30 - 60 sEnsures most of the solvent has evaporated.
Annealing Temp. 80 - 120 °CRemoves residual solvent, improves film quality.
Annealing Time 10 - 20 minSufficient time for solvent removal without causing degradation.

Table 2: Typical spin coating parameters for CBP thin-film deposition.

Thin-Film Characterization

To validate the quality of the deposited films, several characterization techniques are essential.

  • Surface Morphology (AFM): Atomic Force Microscopy (AFM) is used to analyze the surface topography and roughness (RMS) of the film. A smooth, pinhole-free surface is desirable for electronic devices.

  • Film Thickness (Profilometer/Ellipsometer): A stylus profilometer or spectroscopic ellipsometry can be used for accurate measurement of the film thickness, which is critical for device physics and optical modeling.

  • Optical Properties (UV-Vis & PL): UV-Visible absorption spectroscopy confirms the electronic structure of CBP, while Photoluminescence (PL) spectroscopy verifies its emission properties. For CBP, a deep-blue fluorescence is expected.[13]

  • Thermal Properties (DSC): Differential Scanning Calorimetry (DSC) can be performed on the source material to verify its thermal properties, such as the glass transition temperature (T_g) and melting point (T_m), ensuring material integrity.[4]

References

Application Notes & Protocols: 9-(4-Biphenylyl)carbazole for Advanced Organic Solar Cell Research

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and professionals in organic electronics and photovoltaics.

Introduction: The Strategic Role of 9-(4-Biphenylyl)carbazole in Organic Photovoltaics

The pursuit of highly efficient and stable organic solar cells (OSCs) is a cornerstone of next-generation renewable energy research. Central to this endeavor is the meticulous design and selection of functional organic materials. Carbazole-based compounds have emerged as a critical class of materials, primarily due to their exceptional hole-transporting properties, high thermal stability, and tunable electronic characteristics.[1][2][3] Among these, this compound stands out as a promising candidate for use as a hole-transporting material (HTM) in both organic and perovskite solar cells.

The molecular architecture of this compound, featuring a carbazole core functionalized with a biphenyl group, offers a unique combination of properties that are highly advantageous for photovoltaic applications. The carbazole moiety provides a robust, electron-rich system with a high ionization potential, facilitating efficient hole injection and transport from the photoactive layer to the anode.[4][5] The biphenyl substituent extends the π-conjugated system, which can enhance intermolecular interactions and potentially improve charge mobility. Furthermore, this class of materials often exhibits high glass transition temperatures, contributing to the morphological stability and longevity of the solar cell device.[2][6]

These application notes provide a comprehensive technical guide for the utilization of this compound in the fabrication and characterization of organic solar cells. The protocols detailed herein are designed to be self-validating, with explanations grounded in the fundamental principles of organic semiconductor device physics.

Material Properties and Key Performance Indicators

A thorough understanding of the material's intrinsic properties is crucial for designing high-performance solar cell devices. The following table summarizes the key physical and electronic parameters of this compound and its derivatives, which are critical for predicting and optimizing device performance.

PropertyTypical Value RangeSignificance in Organic Solar Cells
HOMO Energy Level -5.67 to -6.02 eV[7]Determines the energy barrier for hole extraction from the donor material. A well-matched HOMO level with the donor material minimizes energy loss and enhances the open-circuit voltage (Voc).
LUMO Energy Level Varies depending on substitutionInfluences the electron-blocking properties of the HTL. A high LUMO level is desirable to prevent electron leakage from the acceptor material to the anode.
Hole Mobility (μh) 5 x 10⁻⁵ to 1.3 x 10⁻⁴ cm²/Vs[8]A high hole mobility ensures efficient transport of holes to the anode, reducing charge recombination and increasing the short-circuit current (Jsc) and fill factor (FF).
Thermal Stability (Td) 349 to 488 °C (5% weight loss)[6]High thermal stability is essential for device longevity and reliability, especially during fabrication processes that may involve annealing steps and under operational conditions.
Glass Transition Temp (Tg) 148 to 165 °C[5]A high Tg indicates good morphological stability of the thin film, preventing crystallization and degradation of the device over time.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the fabrication and characterization of organic solar cells utilizing this compound as the hole-transporting layer.

Protocol 1: Fabrication of a Conventional Bulk Heterojunction Organic Solar Cell

This protocol outlines the fabrication of a conventional (p-i-n) architecture organic solar cell using a solution-processed this compound hole-transporting layer.

1. Substrate Preparation:

  • Rationale: A pristine and appropriately treated substrate is fundamental for achieving uniform thin-film deposition and optimal device performance. Any contaminants can act as charge traps or create shorting pathways.

  • Procedure:

    • Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.

    • Sequentially sonicate the substrates in a cleaning solution (e.g., Hellmanex), deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of high-purity nitrogen gas.

    • Immediately transfer the cleaned substrates to a UV-ozone cleaner for 20 minutes to remove organic residues and improve the wettability of the ITO surface.

2. Hole-Transporting Layer (HTL) Deposition:

  • Rationale: The HTL facilitates the selective extraction of holes from the active layer and their transport to the anode while blocking electrons. A uniform, pinhole-free HTL is crucial for high device performance.

  • Procedure:

    • Prepare a solution of this compound in a suitable organic solvent (e.g., chlorobenzene or toluene) at a concentration of 5-10 mg/mL.

    • Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter.

    • In an inert atmosphere (e.g., a nitrogen-filled glovebox), deposit the HTL solution onto the pre-cleaned ITO substrate via spin coating. A typical spin-coating program would be 3000 rpm for 30 seconds.

    • Anneal the substrate on a hotplate at 120-150 °C for 10 minutes to remove residual solvent and improve film morphology.

3. Active Layer Deposition:

  • Rationale: The active layer, a bulk heterojunction (BHJ) blend of a donor and an acceptor material, is where light absorption and charge generation occur. The morphology of the BHJ is critical for efficient exciton dissociation and charge transport.

  • Procedure:

    • Prepare a blend solution of a suitable polymer donor (e.g., P3HT or PTB7) and a fullerene acceptor (e.g., PC61BM or PC71BM) in a common solvent like chlorobenzene or o-dichlorobenzene. The donor:acceptor ratio and total concentration should be optimized for the specific material system.

    • Spin-coat the active layer solution onto the HTL-coated substrate. The spin speed and time will determine the thickness of the active layer, which is a critical parameter for device performance.

    • Perform solvent annealing or thermal annealing as required for the specific active layer blend to optimize the nanoscale morphology.

4. Electron-Transporting Layer (ETL) and Cathode Deposition:

  • Rationale: The ETL facilitates electron extraction from the active layer and transport to the cathode while blocking holes. The cathode, typically a low work function metal, serves as the electron-collecting electrode.

  • Procedure:

    • Deposit a thin layer of an electron-transporting material (e.g., Ca, LiF, or a solution-processed ETL) onto the active layer.

    • Transfer the substrates to a thermal evaporator.

    • Deposit a metal cathode (e.g., Aluminum or Silver) through a shadow mask to define the active area of the device. A typical thickness for the cathode is 80-100 nm.

Device Architecture and Workflow Visualization:

G cluster_0 Device Fabrication Workflow cluster_1 Substrate Cleaning cluster_2 Layer Deposition (Solution Processing) cluster_3 Finalization (Evaporation) Sonication Sonication in Solvents UV_Ozone UV-Ozone Treatment Sonication->UV_Ozone HTL Spin Coat this compound HTL UV_Ozone->HTL Active_Layer Spin Coat Bulk Heterojunction Active Layer HTL->Active_Layer ETL_Cathode Thermal Evaporation of ETL and Cathode Active_Layer->ETL_Cathode

Caption: Workflow for fabricating a conventional organic solar cell.

G cluster_0 Conventional (p-i-n) OSC Architecture Anode Anode (ITO) HTL HTL (this compound) HTL->Anode ActiveLayer Active Layer (Donor:Acceptor BHJ) ActiveLayer->HTL ETL Electron Transport Layer (ETL) ETL->ActiveLayer Cathode Cathode (Al/Ag) Cathode->ETL Light Incident Light

References

Application Notes & Protocols: Developing Efficient Electron-Blocking Layers with 9-(4-Biphenylyl)carbazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Charge Confinement in OLED Efficiency

Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies through their superior contrast, color fidelity, and form factor flexibility. The operational principle of an OLED relies on the injection of electrons and holes from opposite electrodes, their transport through a stack of organic semiconductor thin films, and their subsequent recombination within an emissive layer (EML) to generate light (electroluminescence).[1] The efficiency of this process is critically dependent on ensuring that a maximum number of electrons and holes meet and recombine within the EML.

A primary loss mechanism in OLEDs is charge carrier leakage, where electrons from the electron-transport layer (ETL) overshoot the EML and reach the hole-transport layer (HTL), or vice-versa, without radiative recombination. To mitigate this, specialized functional layers are introduced. An Electron-Blocking Layer (EBL), strategically placed between the EML and the HTL, is designed to confine electrons within the emissive zone, thereby dramatically enhancing the probability of radiative recombination and boosting device efficiency.[2][3]

Carbazole derivatives are a cornerstone class of materials in organic electronics, prized for their robust thermal stability, excellent hole-transporting characteristics, and wide energy gaps.[3] 9-(4-Biphenylyl)carbazole, also known as 9-(4-phenylphenyl)carbazole or CBP, is a standout material within this family. Its molecular structure imparts high thermal stability and favorable electronic properties for use in various layers of an OLED stack.[1] This guide provides a comprehensive overview of the theoretical principles, practical fabrication protocols, and characterization techniques for developing high-performance EBLs using this compound.

Part 1: The Science of Electron Blocking with this compound

Molecular and Electronic Properties

The efficacy of an EBL is dictated by its electronic structure, specifically the relative alignment of its energy levels with adjacent layers. An ideal EBL should possess a Highest Occupied Molecular Orbital (HOMO) that permits efficient hole transport from the HTL to the EML while having a Lowest Unoccupied Molecular Orbital (LUMO) that is significantly higher than that of the EML, creating an energetic barrier that blocks electron leakage.

This compound fits these criteria exceptionally well. Its carbazole core provides excellent hole mobility, while the biphenyl substituent helps to tune the electronic properties and enhance thermal stability.

PropertyValueSource
Chemical Name This compound[4]
Synonyms 9-(4-phenylphenyl)carbazole, CBP[4]
CAS Number 6299-16-7[5]
Molecular Formula C₂₄H₁₇N[4]
Molecular Weight 319.4 g/mol [4]
Appearance White to light yellow crystalline powder[5]
HOMO Level ~ -5.7 to -6.0 eV[6]
LUMO Level ~ -2.2 to -2.9 eV[6]
Triplet Energy (T₁) ~ 2.6 - 3.0 eV[7]

Note: HOMO/LUMO values can vary slightly based on measurement technique and film morphology.

Mechanism of Action

The electron-blocking capability of this compound is illustrated by the energy level diagram of a typical OLED device structure.

Energy level diagram showing the electron-blocking mechanism.

As depicted, the HOMO level of this compound (~-5.8 eV) is well-aligned with typical HTLs (e.g., NPB at -5.5 eV) and EML hosts, allowing for low-barrier hole injection into the emissive layer. Conversely, its high-lying LUMO level (-2.2 eV) presents a significant energy barrier (~0.6 eV) to electrons attempting to exit the EML (LUMO ~-2.8 eV), effectively confining them within the recombination zone. Furthermore, its high triplet energy (T₁) is crucial for preventing reverse energy transfer from high-energy phosphorescent emitters (especially for blue OLEDs), thereby preventing exciton quenching at the EML/EBL interface.[8]

Part 2: Experimental Protocols

This section details the necessary protocols for the synthesis of this compound and its subsequent integration into an OLED device structure as an EBL via thermal evaporation.

Synthesis of this compound

A reliable method for synthesizing this compound is through a copper-catalyzed Ullmann condensation reaction.

Materials:

  • 9H-Carbazole

  • 4-Iodobiphenyl (or 4-Bromobiphenyl)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Copper (I) iodide (CuI) or Copper powder

  • 1,2-Dichlorobenzene (ODCB) or other high-boiling point solvent

  • Toluene

  • Methanol

Protocol:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 9H-carbazole (1.0 eq.), 4-iodobiphenyl (1.1 eq.), potassium carbonate (2.0 eq.), and a catalytic amount of CuI (0.1 eq.).

  • Solvent Addition: Add anhydrous 1,2-dichlorobenzene to the flask to create a reaction concentration of approximately 0.5 M.

  • Inert Atmosphere: Purge the flask with nitrogen for 15-20 minutes to ensure an inert atmosphere.

  • Reaction: Heat the reaction mixture to reflux (approx. 180 °C) and maintain for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with toluene and filter through a pad of celite to remove inorganic salts and the copper catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel using a hexane/dichloromethane gradient.

  • Recrystallization: Further purify the product by recrystallization from a solvent mixture like toluene/methanol to yield this compound as a white or off-white crystalline solid.[9]

  • Characterization: Confirm the product's identity and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

OLED Device Fabrication Workflow

The following protocol outlines the fabrication of a multilayer OLED device using this compound as an EBL. All deposition steps are performed via vacuum thermal evaporation in a high-vacuum chamber (< 5 x 10⁻⁴ Pa).[10]

Workflow for OLED device fabrication and encapsulation.

Protocol 2.2.1: Substrate Preparation A meticulously clean substrate is paramount for fabricating high-quality, defect-free devices.

  • Load pre-patterned Indium Tin Oxide (ITO) glass substrates into a substrate holder.

  • Sequentially sonicate the substrates in baths of detergent (e.g., 1% Hellmanex solution), deionized (DI) water, acetone, and isopropyl alcohol (IPA) for 15 minutes each.[5]

  • After the final IPA sonication, rinse thoroughly with DI water and blow-dry with high-purity nitrogen gas.

  • Immediately transfer the substrates to an oxygen plasma cleaner. Treat the ITO surface for 1-5 minutes to remove residual organic contaminants and increase the ITO work function, which aids in hole injection.[11]

  • Transfer the cleaned substrates into the high-vacuum deposition chamber without delay.

Protocol 2.2.2: Thin Film Deposition

  • Vacuum: Evacuate the chamber to a base pressure of at least 5 x 10⁻⁴ Pa.

  • Deposition Rate: Load high-purity (>99.5%) organic materials and metals into separate thermal evaporation sources (e.g., quartz crucibles). The deposition rate for all organic layers, including this compound, should be maintained between 0.5 - 2.0 Å/s. The rate for LiF should be ~0.1 Å/s, and for Aluminum, ~5 Å/s.[10][12]

  • Layer Stack Deposition: Sequentially deposit the layers according to the desired device architecture. A high-performance blue phosphorescent OLED (PHOLED) structure could be:

    • Hole Injection Layer (HIL): 5 nm of HATCN (dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile)

    • Hole Transport Layer (HTL): 50 nm of TAPC (1,1-bis[(di-4-tolylamino)phenyl]cyclohexane)

    • Electron Blocking Layer (EBL): 10 nm of This compound

    • Emissive Layer (EML): 20 nm of mCP (1,3-bis(N-carbazolyl)benzene) doped with a blue phosphorescent emitter like FIrpic (iridium(III)bis[(4,6-difluorophenyl)-pyridinato-N,C2']picolinate) at a concentration of 8-15 wt%.

    • Hole Blocking/Exciton Blocking Layer (HBL): 5 nm of an electron-transporting material with high triplet energy, like DPEPO (bis[2-(diphenylphosphino)phenyl] ether oxide), can be added between the EML and ETL to further confine excitons.

    • Electron Transport Layer (ETL): 30 nm of TmPyPB (1,3,5-tri(m-pyrid-3-yl-phenyl)benzene)

    • Cathode: 1 nm of Lithium Fluoride (LiF) followed by 100 nm of Aluminum (Al).

  • Encapsulation: After deposition, transfer the devices to a nitrogen-filled glovebox without exposure to ambient air. Encapsulate the devices using a glass lid and a UV-curable epoxy adhesive to protect the organic layers and cathode from oxygen and moisture degradation.

Part 3: Performance Evaluation and Characterization

After fabrication, the devices must be characterized to evaluate the effectiveness of the this compound EBL.

Electroluminescence (EL) Characterization

The primary evaluation involves measuring the device's optoelectronic properties using a source measure unit and a calibrated photodetector/spectrometer in a dark environment.

Key Performance Metrics:

  • Current Density-Voltage-Luminance (J-V-L) Characteristics: This measurement reveals the turn-on voltage (voltage at which light is first detected, e.g., at 1 cd/m²) and the device's brightness at a given driving voltage.

  • Efficiency Metrics:

    • Current Efficiency (cd/A): Measures the light output per unit of current.

    • Power Efficiency (lm/W): Measures the light output per unit of electrical power consumed.

    • External Quantum Efficiency (EQE, %): Represents the ratio of photons emitted from the device to the number of electrons injected. This is a critical metric for assessing the charge balance and, therefore, the EBL's effectiveness.

  • Electroluminescence Spectrum: This confirms that the light emission originates from the intended emitter in the EML and can reveal any parasitic emission from other layers, which might indicate exciton leakage.

  • CIE Coordinates: The 1931 Commission Internationale de l'Eclairage (CIE) coordinates quantify the color of the emitted light.

Expected Performance: A device incorporating an effective this compound EBL should exhibit significantly higher EQE and luminous efficiencies compared to a control device without an EBL. For a blue PHOLED, a well-optimized device could achieve an EQE exceeding 20%, with deep-blue CIE coordinates (e.g., ~0.15, 0.10).[2]

Device ArchitectureTurn-On Voltage (V)Max. EQE (%)Max. Current Eff. (cd/A)Max. Luminance (cd/m²)CIE (x, y)
Control (No EBL) 3.5 V4.2%11.5 cd/A3600(0.15, 0.13)
With 9-(4-Biphenyl)carbazole EBL 3.1 V>14.0%>39.0 cd/A>10,000(0.15, 0.12)

Performance data is a composite estimation based on similar high-efficiency device structures reported in the literature. Actual results will vary based on specific materials and optimization.[2][12]

Physical and Film Characterization

To ensure the fabricated layers meet the design specifications, several material characterization techniques are employed.

  • Atomic Force Microscopy (AFM): Used to analyze the surface morphology and roughness of the deposited thin films. A smooth, pinhole-free EBL is crucial for preventing electrical shorts and ensuring uniform device performance.

  • X-Ray Diffraction (XRD): Confirms the amorphous nature of the thermally evaporated films, which is desirable for preventing grain boundaries that can act as charge traps or quenching sites.

  • Spectroscopic Ellipsometry: Measures the thickness and refractive index of each deposited layer, verifying the fabrication process.

  • Cyclic Voltammetry (CV): An electrochemical method used to experimentally determine the HOMO and LUMO energy levels of the material, which validates the energy level diagrams used for device design.

Conclusion and Outlook

This compound is a highly effective and versatile material for creating efficient electron-blocking layers in OLEDs. Its favorable HOMO/LUMO energy alignment provides a robust barrier to electron leakage while facilitating smooth hole transport, and its high triplet energy is essential for confining excitons in high-energy phosphorescent emitters. By following meticulous substrate preparation and optimized vacuum deposition protocols, researchers can integrate this material into multilayer OLED stacks to significantly enhance charge balance, leading to marked improvements in external quantum efficiency, power efficiency, and overall device performance. The protocols and data presented in this guide serve as a foundational framework for scientists and engineers working to push the boundaries of OLED technology.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Efficiency of 9-(4-Biphenylyl)carbazole (CBP)-Based OLEDs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to advancing your research and development of Organic Light-Emitting Diodes (OLEDs) utilizing 9-(4-Biphenylyl)carbazole (CBP) as a host material. This guide is structured to provide actionable insights and troubleshooting strategies in a direct question-and-answer format, addressing common challenges encountered during the fabrication and characterization of CBP-based OLEDs. Our goal is to empower researchers, scientists, and drug development professionals with the knowledge to overcome experimental hurdles and optimize device performance.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the use of CBP in OLEDs, providing a foundational understanding for subsequent troubleshooting.

Q1: What makes this compound (CBP) a popular host material for phosphorescent OLEDs (PhOLEDs)?

A1: this compound (CBP) is a widely adopted host material in phosphorescent OLEDs primarily due to its advantageous electronic and physical properties. Its high triplet energy (ET ≈ 2.56 eV) is sufficient to confine the triplet excitons of many green and red phosphorescent emitters, preventing back energy transfer from the dopant to the host, which would otherwise quench the emission.[1] Carbazole derivatives, in general, offer good hole-transporting properties, contributing to a more balanced charge carrier distribution within the emissive layer (EML).[1][2] Furthermore, CBP exhibits good thermal stability, which is crucial for maintaining the morphological integrity of the thin films during device operation and fabrication processes like thermal evaporation.[1]

Q2: What are the primary factors that limit the efficiency of CBP-based OLEDs?

A2: The efficiency of CBP-based OLEDs is often limited by a combination of factors:

  • Charge Carrier Imbalance: An imbalance in the injection and transport of holes and electrons can lead to the accumulation of one type of charge carrier in the emissive layer, resulting in exciton quenching and reduced recombination efficiency.[3]

  • Suboptimal Energy Level Alignment: Poor alignment of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels between the CBP host and adjacent charge transport layers can create energy barriers, impeding efficient charge injection.[4][5]

  • Triplet Exciton Quenching: In PhOLEDs, triplet excitons can be quenched through various non-radiative decay pathways, such as triplet-triplet annihilation (TTA) and triplet-polaron annihilation (TPA), especially at high brightness levels.[3][6]

  • Material Purity: Impurities within the CBP or other organic layers can act as charge traps or non-radiative recombination centers, significantly reducing the device's quantum efficiency.[7]

  • Device Architecture: The thickness of the individual layers, including the emissive layer, plays a critical role in charge balance and light outcoupling.[3][8]

Q3: How does the choice of hole transport layer (HTL) and electron transport layer (ETL) materials impact the performance of CBP-based OLEDs?

A3: The selection of appropriate HTL and ETL materials is crucial for achieving high efficiency in CBP-based OLEDs. The energy levels of the HTL and ETL should be well-matched with the HOMO and LUMO levels of CBP, respectively, to ensure low-barrier charge injection into the emissive layer.[4] An ideal HTL should have high hole mobility to efficiently transport holes from the anode, while an effective ETL should possess high electron mobility for electron transport from the cathode.[9][10] The use of charge blocking layers, such as an electron-blocking layer (EBL) between the HTL and EML, can help confine charge carriers within the emissive layer, further enhancing recombination efficiency.[3]

Part 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the development of CBP-based OLEDs.

Issue 1: Low External Quantum Efficiency (EQE)

Q: My CBP-based OLED exhibits a significantly lower External Quantum Efficiency (EQE) than expected. What are the potential causes and how can I troubleshoot this?

A: Low EQE is a multifaceted problem that can originate from material properties, device architecture, or fabrication processes. A systematic troubleshooting approach is essential for identifying the root cause.

Troubleshooting Workflow for Low EQE

start Low EQE Observed purity Assess Material Purity (HPLC, Sublimation) start->purity architecture Optimize Device Architecture purity->architecture Purity Sufficient balance Evaluate Charge Balance architecture->balance quenching Investigate Triplet Quenching (for PhOLEDs) balance->quenching end EQE Improved quenching->end

A troubleshooting workflow for low EQE in CBP-based OLEDs.

Step 1: Assess Material Purity

  • Causality: Impurities in the CBP host or the dopant can act as traps for charge carriers or quenching sites for excitons, leading to non-radiative recombination and a decrease in EQE.[7]

  • Protocol:

    • Verify the purity of your CBP and dopant materials using techniques like High-Performance Liquid Chromatography (HPLC) and mass spectrometry.

    • If impurities are detected, purify the materials using methods such as gradient sublimation or recrystallization. High-purity, sublimation-grade materials are crucial for achieving high-performance devices.[11]

Step 2: Optimize Device Architecture

  • Causality: The thickness of the emissive layer (EML) and charge transport layers directly impacts charge balance and the location of the recombination zone. An improperly designed architecture can lead to charge leakage and reduced efficiency.[3][8]

  • Protocol: EML Thickness Optimization

    • Fabricate a series of devices with varying EML thicknesses (e.g., 20 nm, 30 nm, 40 nm, 50 nm) while keeping the thicknesses of all other layers constant.

    • Characterize the current density-voltage-luminance (J-V-L) and EQE of each device.

    • Plot EQE as a function of EML thickness to identify the optimal thickness that yields the highest efficiency. Thinner EMLs can sometimes lead to lower turn-on voltages, but may also result in exciton quenching at the interfaces.[8]

Step 3: Evaluate and Improve Charge Balance

  • Causality: An imbalance between the number of holes and electrons reaching the EML is a common cause of low efficiency. This can be due to mismatched charge carrier mobilities in the transport layers or injection barriers at the interfaces.[3]

  • Protocol:

    • HTL/ETL Material Selection: If charge imbalance is suspected, consider replacing the current HTL or ETL with materials that have more suitable energy levels and charge mobilities. The goal is to minimize the energy barriers for charge injection into the CBP EML.

    • Charge Blocking Layers: Introduce an electron-blocking layer (EBL) between the HTL and EML or a hole-blocking layer (HBL) between the EML and ETL.[3] This helps to confine charge carriers within the EML, promoting radiative recombination.

    • Transport Layer Thickness Adjustment: Systematically vary the thickness of the HTL and ETL to fine-tune the arrival time of holes and electrons in the EML.

Step 4: Investigate and Mitigate Triplet Quenching (for PhOLEDs)

  • Causality: In phosphorescent OLEDs, the long lifetime of triplet excitons makes them susceptible to quenching mechanisms like triplet-triplet annihilation (TTA) and triplet-polaron annihilation (TPA), which become more pronounced at higher current densities.[6]

  • Protocol:

    • Triplet Energy Level Verification: Ensure that the triplet energy of the CBP host (≈ 2.56 eV) is significantly higher than that of the phosphorescent dopant to prevent back energy transfer.[1]

    • Dopant Concentration Optimization: Fabricate devices with varying dopant concentrations (e.g., 3 wt%, 5 wt%, 8 wt%, 10 wt%). A high dopant concentration can lead to aggregation and self-quenching, while a low concentration may result in incomplete energy transfer from the host.[12]

    • Utilize a Stacked Emissive Layer: A stacked EML structure with alternating low and high dopant concentrations can facilitate triplet exciton diffusion and reduce TTA.[13]

Issue 2: Poor Device Stability and Short Lifetime

Q: My CBP-based OLED degrades rapidly during operation. What are the common degradation mechanisms, and how can I improve the device's lifetime?

A: The operational stability of OLEDs is a critical performance metric. Degradation in CBP-based devices can be attributed to both intrinsic and extrinsic factors.

Degradation Mechanisms in CBP-based OLEDs

cluster_intrinsic cluster_extrinsic degradation Device Degradation intrinsic Intrinsic Degradation degradation->intrinsic extrinsic Extrinsic Degradation degradation->extrinsic bond_cleavage CBP Chemical Degradation (C-N bond cleavage) intrinsic->bond_cleavage morphological Morphological Instability (Crystallization) intrinsic->morphological interfacial Interfacial Degradation (EML/ETL interface) intrinsic->interfacial moisture Moisture and Oxygen Ingress (Dark Spot Formation) extrinsic->moisture thermal Thermal Effects (Joule Heating) extrinsic->thermal

Common degradation pathways in CBP-based OLEDs.

Troubleshooting Strategies for Improved Stability:

  • Intrinsic Degradation:

    • Chemical Degradation of CBP: The C-N bond in the carbazole moiety of CBP can undergo cleavage, especially under electrical stress and high-energy emission, leading to the formation of non-emissive degradation products that act as luminescence quenchers.[3] To mitigate this, ensure efficient energy transfer from the CBP host to the dopant to minimize the time CBP spends in an excited state.

    • Interfacial Degradation: Degradation often occurs at the interface between the emissive layer and the electron transport layer (EML/ETL), where exciton density is typically highest.[14][15] Optimizing the device architecture to broaden the recombination zone can reduce the localized exciton concentration and slow down interfacial degradation.

    • Morphological Instability: CBP can be prone to crystallization, especially when the dopant concentration is low, which can lead to device failure.[1] Using host materials with higher glass transition temperatures (Tg) or blending CBP with other amorphous materials can improve morphological stability.

  • Extrinsic Degradation:

    • Environmental Factors: Exposure to moisture and oxygen is a major cause of extrinsic degradation, leading to the formation of "dark spots" and overall performance decline.[16]

      • Protocol: Encapsulation: Implement robust encapsulation techniques, such as glass lids with desiccant or thin-film encapsulation, to protect the device from the ambient atmosphere. All fabrication and testing should ideally be performed in an inert glovebox environment.

    • Thermal Effects: Joule heating during device operation can accelerate the degradation of organic materials and promote inter-layer diffusion.

      • Protocol: Thermal Management: Optimize the device's operating voltage to minimize heat generation. Ensure good thermal contact between the device substrate and a heat sink during testing.

Issue 3: Unstable Emission Color

Q: The emission color of my CBP-based OLED is not pure or shifts with increasing voltage. What is the cause, and how can I resolve this?

A: Color instability is typically a result of emission from unintended species or a shift in the recombination zone as the driving voltage changes.

Potential Causes and Troubleshooting:

  • Parasitic Emission from the Host: If the energy transfer from the CBP host to the dopant is incomplete, you may observe a bluish emission from CBP in addition to the dopant's emission, resulting in a mixed color output.

    • Solution: Optimize the dopant concentration to ensure efficient Förster or Dexter energy transfer. A slightly higher dopant concentration may be necessary, but be mindful of potential aggregation-induced quenching.

  • Emission from Interfacial Exciplexes: The formation of exciplexes at the interface between the HTL/EML or EML/ETL can lead to broad, red-shifted emission that can change in intensity with the applied voltage.

    • Solution: Select HTL and ETL materials with appropriate energy levels to minimize the energy offset with CBP, which can discourage exciplex formation. Inserting a thin interlayer with intermediate energy levels can also be effective.

  • Shift in the Recombination Zone: As the driving voltage increases, the balance of charge carriers can change, causing the recombination zone to shift within the EML or even into adjacent layers. If multiple emissive species are present (e.g., in a white OLED), this can lead to a noticeable change in the overall emission color.

    • Solution: Improve charge balance by optimizing the thicknesses and charge transport properties of the HTL and ETL. The use of charge-blocking layers can also help to confine the recombination zone within the intended emissive layer.

Part 3: Data and Protocols

This section provides quantitative data and detailed experimental protocols to aid in the design and optimization of your CBP-based OLEDs.

Table 1: Key Properties of CBP and Common Charge Transport Materials
MaterialFunctionHOMO (eV)LUMO (eV)Triplet Energy (eV)
CBP Host-5.5 to -5.9-2.1 to -2.4~2.56
NPB HTL-5.1 to -5.5-2.3 to -2.5~2.3
TCTA HTL/EBL-5.7-2.4~2.8
TPBi ETL-6.2-2.7~2.7
Alq3 ETL-5.6 to -5.9-2.8 to -3.1~2.0

Note: The exact energy levels can vary depending on the measurement technique and film morphology.

Experimental Protocol: Thermal Annealing for Improved Performance

Thermal annealing can improve the morphology of the organic films and the quality of the interfaces, potentially leading to enhanced device performance. However, the annealing temperature and duration must be carefully controlled to avoid degradation.

  • Device Fabrication: Fabricate the complete OLED device in a clean, inert environment.

  • Annealing Setup: Place the fabricated device on a hotplate inside a nitrogen-filled glovebox.

  • Annealing Parameters:

    • Temperature: Start with a relatively low annealing temperature, for example, 60-80°C, which is below the glass transition temperature of the organic materials.

    • Duration: Anneal for a specific duration, e.g., 15-30 minutes.

  • Characterization: After allowing the device to cool down to room temperature, characterize its J-V-L and EQE performance.

  • Optimization: Systematically vary the annealing temperature and duration to find the optimal conditions that result in the best device performance. Be cautious of excessive temperatures or prolonged annealing times, which can lead to material degradation or crystallization.

Part 4: Visualizations

Energy Level Diagram of a Typical CBP-based PhOLED

cluster_device Device Structure cluster_energy Energy Levels (eV) Anode Anode (ITO) HTL HTL (e.g., NPB) EML EML (CBP:Dopant) ETL ETL (e.g., TPBi) Cathode Cathode (LiF/Al) HOMO_Anode -4.8 HOMO_HTL -5.4 HOMO_Anode->HOMO_HTL HOMO_CBP -5.8 HOMO_HTL->HOMO_CBP HOMO_ETL -6.2 LUMO_HTL -2.4 LUMO_CBP -2.3 LUMO_ETL -2.7 LUMO_ETL->LUMO_CBP LUMO_Cathode -4.2 LUMO_Cathode->LUMO_ETL

A representative energy level diagram for a CBP-based PhOLED.

References

Technical Support Center: Degradation Pathways of Carbazole-Based Host Materials in OLEDs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and professionals in organic electronics. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the degradation of carbazole-based host materials in Organic Light-Emitting Diodes (OLEDs). My goal is to equip you with the foundational knowledge and practical methodologies to diagnose and mitigate degradation in your experimental work.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for carbazole-based host materials in OLEDs?

A1: The degradation of carbazole-based hosts is a multifaceted issue stemming from a combination of intrinsic and extrinsic factors. The primary intrinsic degradation pathways are initiated by electrical and excitonic stress during device operation.[1]

  • C-N Bond Cleavage: A prevalent mechanism is the cleavage of the carbon-nitrogen (C-N) bond within the carbazole moiety.[2][3] This is often induced by the energy released from exciton recombination.[2] The dissociation of this bond can be particularly problematic in blue OLEDs, where the high energy of the emitted light is comparable to the C-N bond dissociation energy.[4] This process generates highly reactive radical species that can act as luminescence quenchers and participate in further destructive chemical reactions within the device.[3]

  • Molecular Aggregation: Under electrical stress, carbazole-based molecules can undergo morphological changes, leading to the formation of aggregates.[5][6] These aggregates can introduce new, lower-energy emission sites, causing a red shift in the electroluminescence (EL) spectrum.[2][6] Furthermore, these aggregates can act as charge traps and quenching centers, leading to a decrease in device efficiency.[5]

  • Electrochemical Instability: Carbazole derivatives can undergo irreversible oxidation or reduction, particularly at the interfaces with charge transport layers. This leads to the formation of charge traps and a subsequent decline in device performance.[3] For instance, carbazole radical cations have a tendency to dimerize, forming species like 3,3'-biscarbazole.[5]

Q2: How do extrinsic factors contribute to the degradation of carbazole-based OLEDs?

A2: Extrinsic factors, primarily related to the operating environment and device fabrication, play a significant role in accelerating degradation.

  • Moisture and Oxygen: Exposure to ambient moisture and oxygen is highly detrimental. These can lead to the oxidation of both the organic layers and the metallic cathodes, resulting in the formation of non-emissive "dark spots" and a rapid decline in luminance.[1][2] Proper encapsulation is critical to prevent the ingress of these environmental contaminants.[2]

  • High Operating Temperature: Excessive heat generated during device operation accelerates the rate of all chemical degradation reactions.[2][7] This thermal stress can also induce morphological changes in the organic thin films.[6] Monitoring and managing the device temperature is crucial for extending its operational lifetime.[2][7]

Q3: What is the role of excitons and polarons in the degradation process?

A3: Both excitons (electrically neutral quasi-particles) and polarons (charged molecules) are key drivers of degradation in carbazole-based hosts.[2]

  • Excitons: The energy released during the radiative or non-radiative decay of excitons can be substantial, often sufficient to induce bond cleavage, particularly the weaker C-N bonds in carbazole derivatives.[2][5] This exciton-induced degradation is a major contributor to the intrinsic instability of these materials.[6]

  • Polarons: Polarons, which are essentially ionized host molecules (radical cations or anions), are chemically reactive species. They can participate in various chemical reactions that lead to the formation of non-emissive products and charge traps, thereby degrading device performance.[2] Processes like triplet-polaron annihilation also contribute to efficiency loss.[8]

Q4: How does the molecular structure of the carbazole host influence its stability?

A4: The chemical structure of the carbazole derivative has a profound impact on its stability and, consequently, the lifetime of the OLED.

  • Substituents: The type and position of substituent groups on the carbazole core can significantly alter the material's electronic properties and bond strengths.[4][9] For example, electron-withdrawing groups like bromine can change the ionization potential and electron affinity, which can affect charge balance and localize stress within the molecule.[3] The C-Br bond itself can be a weak point susceptible to cleavage.[3]

  • Molecular Rigidity and Thermal Stability: Increasing the rigidity of the molecular structure, for instance by creating fused-ring systems, can enhance thermal stability.[10][11] Materials with higher glass transition temperatures (Tg) and thermal decomposition temperatures (Td) generally lead to more stable devices.[3][10]

  • Bipolar Characteristics: For efficient operation, host materials should ideally possess balanced hole and electron transport properties (bipolarity). This can be achieved by incorporating both electron-donating (like carbazole) and electron-accepting moieties into the molecular structure.[10] Balanced charge transport minimizes the accumulation of charges at interfaces, reducing the likelihood of degradation reactions.[1]

II. Troubleshooting Guide

Issue 1: Rapid Decrease in Luminance and Efficiency
Possible CauseTroubleshooting StepsRecommended Actions
Material Impurities Impurities can act as charge traps or quenching sites, accelerating degradation.Verify the purity of the carbazole host material using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If impurities are detected, purify the material via sublimation or recrystallization.[2]
Poor Encapsulation Ingress of oxygen and moisture leads to the formation of dark spots and rapid quenching of luminescence.[2]Inspect the encapsulation layer for any defects. Ensure the encapsulation process is performed in a controlled, inert atmosphere (e.g., a glovebox).[2]
High Operating Temperature Excessive heat accelerates chemical degradation pathways.[2][7]Monitor the device temperature during operation using an infrared (IR) camera.[7] Improve heat sinking or operate the device at a lower current density to reduce heat generation.[2]
Unbalanced Charge Injection An imbalance in the number of holes and electrons can lead to exciton-polaron annihilation and charge trapping at interfaces.[3]Adjust the thickness of the hole-transporting and electron-transporting layers to achieve better charge balance. Consider introducing interlayers to improve charge injection from the electrodes.[3]
Issue 2: Unexplained Shifts in the Electroluminescence (EL) Spectrum
Possible CauseTroubleshooting StepsRecommended Actions
Molecular Aggregation Exciton-induced aggregation of host molecules can create new, lower-energy emissive states, causing a red shift in the EL spectrum.[2][5][6]Analyze the morphology of the host material film in the degraded device using Atomic Force Microscopy (AFM).[2] Compare the photoluminescence (PL) spectra of pristine and degraded films to identify new emission peaks.[2]
Formation of Emissive Degradation Products Chemical degradation of the host material can produce new molecules that emit light at different wavelengths.[2][5]Use sensitive analytical techniques like HPLC coupled with Mass Spectrometry (HPLC-MS) to identify the chemical composition of the degraded organic layers.[2] This can help correlate specific degradation products with the observed spectral shifts.
Complexation with Adjacent Layers Interaction between the aggregated carbazole host and molecules from adjacent layers (e.g., the electron transport layer) can form new emissive species.[6]Fabricate and test simplified device structures (e.g., single-layer or bilayer devices) to isolate the interaction between specific layers and observe its effect on the EL spectrum.

III. Experimental Protocols & Workflows

Protocol 1: HPLC-MS Analysis of Degraded Carbazole Host Material

Objective: To identify the chemical degradation products of a carbazole-based host material from a degraded OLED device.

Methodology:

  • Sample Preparation:

    • Carefully de-encapsulate the degraded OLED device in an inert atmosphere (e.g., a glovebox).

    • Dissolve the organic layers in a suitable solvent, such as tetrahydrofuran (THF) or chloroform.

    • Filter the solution to remove any insoluble particles.

    • Prepare a control sample from a pristine, un-operated device using the same procedure.

  • HPLC Separation:

    • Inject the prepared samples into an HPLC system equipped with a suitable column (e.g., a C18 reverse-phase column).

    • Develop a gradient elution method to separate the different components in the solution.

  • MS Detection and Analysis:

    • Couple the output of the HPLC to a mass spectrometer (e.g., a time-of-flight or quadrupole mass spectrometer).

    • Acquire mass spectra for the eluting peaks.

    • Compare the chromatograms and mass spectra of the degraded and pristine samples to identify new peaks corresponding to degradation products.

    • Use the mass-to-charge ratio (m/z) and fragmentation patterns to propose the chemical structures of the degradation products.

Workflow for Investigating Carbazole Host Degradation

This workflow provides a systematic approach to diagnosing and understanding the degradation of carbazole-based host materials in your OLEDs.

G cluster_0 Device Failure Observation cluster_1 Initial Diagnosis cluster_2 In-depth Analysis cluster_3 Root Cause Identification cluster_4 Mitigation Strategy A Rapid Luminance Drop or Spectral Shift Observed B Check for Extrinsic Factors: - Encapsulation Integrity - Operating Temperature A->B Visual Inspection C Analyze Electrical Characteristics: - I-V-L Curves - Impedance Spectroscopy A->C Electrical Testing D Spectroscopic Analysis: - Compare PL and EL Spectra (Pristine vs. Degraded) B->D Extrinsic Factors Ruled Out C->D Anomalies Detected G Identify Degradation Pathway: - Bond Cleavage - Aggregation - Chemical Reaction D->G E Morphological Analysis: - Atomic Force Microscopy (AFM) E->G F Chemical Analysis: - HPLC-MS - TOF-SIMS F->G H Material/Device Redesign: - Modify Molecular Structure - Optimize Device Architecture - Improve Encapsulation G->H G Host Carbazole Host (Ground State) Exciton Exciton Formation (Electrical Stress) Host->Exciton Charge Recombination ExcitedHost Excited State Host Exciton->ExcitedHost Radicals Radical Formation (e.g., C-N Bond Cleavage) ExcitedHost->Radicals Energy Release > Bond Energy Aggregation Molecular Aggregation ExcitedHost->Aggregation Exciton-Induced Quenchers Non-emissive Quenchers Radicals->Quenchers Further Reactions DegradedDevice Degraded Device: - Lower Efficiency - Spectral Shift Quenchers->DegradedDevice Aggregation->DegradedDevice

References

Technical Support Center: Overcoming Aggregation-Caused Quenching in 9-(4-Biphenylyl)carbazole (CBP) Films

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 9-(4-Biphenylyl)carbazole (CBP). This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the common challenge of aggregation-caused quenching (ACQ) in CBP films. Our goal is to equip you with the foundational knowledge and practical methodologies to enhance the photoluminescence quantum yield (PLQY) and overall performance of your CBP-based systems.

Understanding the Core Problem: Aggregation-Caused Quenching (ACQ) in CBP Films

This compound (CBP) is a widely utilized host material in organic light-emitting diodes (OLEDs) due to its excellent hole-transporting properties and high triplet energy. However, in the solid state, particularly in neat films, CBP is highly susceptible to aggregation-caused quenching (ACQ). This phenomenon leads to a significant reduction in the photoluminescence quantum yield (PLQY), thereby diminishing device efficiency.

The primary mechanism behind ACQ in CBP films is the formation of intermolecular aggregates, such as excimers, due to the close proximity and π-π stacking of the planar carbazole and biphenyl moieties.[1] These aggregated states create non-radiative decay pathways for excitons, causing them to return to the ground state without emitting light, as depicted in the diagram below.

Mechanism of Aggregation-Caused Quenching (ACQ) Excitation Excitation (Light Absorption) Isolated_Excited Excited State (Isolated Molecule) Excitation->Isolated_Excited Efficient in Dilute Solution Aggregated_Excited Excited State (Aggregate/Excimer) Isolated_Excited->Aggregated_Excited Aggregation (High Concentration/Solid State) Ground_State Ground State Isolated_Excited->Ground_State Radiative Decay (Fluorescence) Aggregated_Excited->Ground_State Non-Radiative Decay (Quenching)

Caption: The ACQ process in CBP films.

Troubleshooting Guide: Diagnosing and Resolving Low PLQY

This section is designed in a question-and-answer format to directly address common issues encountered during experimentation with CBP films.

Question 1: My neat CBP film exhibits significantly lower fluorescence intensity than in a dilute solution. How can I confirm that ACQ is the culprit?

Answer: This is a classic symptom of ACQ. To definitively diagnose this, a concentration-dependent photoluminescence study is the most effective method.[1]

  • Solution Preparation:

    • Prepare a stock solution of CBP in a suitable solvent (e.g., chlorobenzene or toluene) at a concentration of 1 mg/mL.

    • Create a series of dilutions from the stock solution, ranging from highly dilute (e.g., 10⁻⁶ M) to more concentrated (e.g., 10⁻³ M).

  • Spectroscopic Measurement:

    • Using a fluorometer, measure the absorption spectrum of each solution to determine the optimal excitation wavelength (λ_ex), typically at the absorption maximum.

    • Measure the fluorescence emission spectrum for each concentration using the determined λ_ex. Ensure consistent instrument settings (e.g., slit widths, integration time) across all measurements.

  • Data Analysis:

    • Plot the maximum fluorescence intensity versus concentration.

    • Interpretation: In the absence of ACQ, you would expect a linear increase in intensity with concentration (in the dilute regime). If ACQ is present, the intensity will plateau and then decrease at higher concentrations. You may also observe a red-shift in the emission peak at higher concentrations, indicative of excimer formation.

Workflow for Diagnosing ACQ Start Low PLQY in CBP Film Observed Prep_Solutions Prepare CBP Solutions of Varying Concentrations Start->Prep_Solutions Measure_PL Measure Photoluminescence Spectra Prep_Solutions->Measure_PL Analyze Plot Intensity vs. Concentration Measure_PL->Analyze Decision Does Intensity Decrease at High Concentration? Analyze->Decision ACQ_Confirmed ACQ Confirmed Decision->ACQ_Confirmed Yes Other_Issues Investigate Other Quenching Sources (e.g., Impurities) Decision->Other_Issues No

Caption: Troubleshooting workflow for ACQ confirmation.

Question 2: I've confirmed ACQ in my CBP films. What are the most effective strategies to mitigate this and improve the PLQY?

Answer: There are two primary and highly effective strategies to overcome ACQ in CBP films: the host-guest approach and the use of sterically hindered CBP derivatives.

This method involves doping a small amount of an emissive guest molecule into the CBP host matrix. The CBP molecules primarily absorb the excitation energy and then transfer it to the isolated guest molecules, which then emit light. This prevents the CBP molecules from aggregating and forming non-radiative excimer states.

This approach involves chemically modifying the CBP molecule by attaching bulky functional groups. These groups act as "molecular bumpers," physically preventing the planar CBP cores from getting close enough to form π-π stacks and excimers. A common and effective modification is the introduction of tert-butyl groups.[2]

StrategyMechanismAdvantagesDisadvantages
Host-Guest Energy transfer to isolated guest emittersHigh efficiency, color tunabilityPotential for phase separation, complex energy level alignment
Steric Hindrance Physical separation of CBP moleculesSingle-component film, simpler device fabricationRequires chemical synthesis, may alter electronic properties

Table 1: Comparison of strategies to overcome ACQ in CBP films.

FAQs: Practical Considerations for High-Performance CBP Films

Q1: What are the recommended starting parameters for fabricating CBP films to minimize ACQ?

A1: The fabrication method and its parameters significantly influence film morphology and, consequently, the degree of ACQ.

  • Substrate Temperature: A slightly elevated substrate temperature can sometimes promote the formation of a more amorphous and less aggregated film. Start with room temperature and systematically increase it (e.g., in 20°C increments) while monitoring the PLQY.[3]

  • Deposition Rate: A slower deposition rate (e.g., 0.5-1 Å/s) can provide molecules with more time to arrange in a less ordered fashion, potentially reducing ACQ.

  • Solvent: Use a solvent in which CBP is highly soluble, such as chlorobenzene.[4]

  • Concentration: Lower concentrations (e.g., 5-10 mg/mL) are generally preferred to reduce aggregation in the solution before and during film formation.

  • Spin Speed: Higher spin speeds (e.g., 2000-4000 rpm) lead to faster solvent evaporation and thinner films, which can sometimes trap the molecules in a more disordered state.[5]

Q2: How can I synthesize a sterically hindered CBP derivative, for example, with tert-butyl groups?

A2: A common route is to start with the synthesis of 3,6-di-tert-butyl-9H-carbazole, which can then be further functionalized.

  • Reaction Setup: In a flask, dissolve carbazole and a Lewis acid catalyst (e.g., AlCl₃) in a suitable solvent like chloroform.

  • Alkylation: Cool the solution to 0°C and slowly add tert-butyl chloride. Allow the reaction to proceed for several hours, gradually warming to room temperature.

  • Workup: Quench the reaction with ice water and extract the product with dichloromethane.

  • Purification: Purify the crude product by column chromatography to obtain the desired 3,6-di-tert-butyl-9H-carbazole.

This intermediate can then be used in subsequent reactions, such as the Ullmann condensation or Buchwald-Hartwig amination, with a suitable biphenyl derivative to yield the final sterically hindered CBP analogue.

Q3: What characterization techniques, besides photoluminescence, can I use to study the morphology of my CBP films?

A3: X-ray diffraction (XRD) is a powerful technique for probing the degree of crystallinity and molecular packing in your films.[6]

  • Amorphous Films: An XRD pattern with broad, diffuse peaks is indicative of an amorphous or disordered film, which is generally desirable for minimizing ACQ.

  • Crystalline Films: Sharp, well-defined peaks in the XRD pattern suggest a more ordered, crystalline film, which is more prone to ACQ due to regular π-π stacking.

By correlating the features of your XRD patterns with your PLQY measurements, you can gain a deeper understanding of the structure-property relationships in your CBP films.

Quantitative Comparison of PLQY in CBP Films

The following table summarizes typical PLQY values for CBP films under different conditions to illustrate the impact of ACQ and the effectiveness of mitigation strategies.

Film CompositionTypical PLQYReference
Neat CBP Film~0.36[1]
CBP doped with 4 wt% Ir(ppy)₃~0.60-0.90 (Phosphorescence)[7]
Siloxane-functionalized CBP (liquid)0.58[1]
CCO-1 (a CBP derivative) Neat Film0.99[8]

Table 2: Photoluminescence quantum yields of CBP films under various conditions.

Conclusion

Aggregation-caused quenching is a significant but manageable challenge in the application of CBP films. By understanding the underlying photophysical mechanisms and employing systematic troubleshooting and mitigation strategies, researchers can significantly enhance the luminescent properties of their materials. This guide provides a starting point for diagnosing and resolving ACQ, with the ultimate goal of facilitating the development of more efficient and robust organic electronic devices.

References

purification techniques for high-purity 9-(4-Biphenylyl)carbazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 9-(4-Biphenylyl)carbazole (CAS 6299-16-7). This resource is designed for researchers, chemists, and materials scientists who require this compound at the highest purity levels for applications in organic electronics, such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).[1][2] Achieving exceptional purity (often >99.9%) is critical, as even trace impurities can significantly degrade device performance and alter photophysical properties.[3][4]

This guide provides practical, in-depth solutions to common challenges encountered during the purification process, moving from standard laboratory techniques to the specialized methods required for electronics-grade materials.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity so important?

A1: this compound, also known as 9-(4-phenylphenyl)carbazole, is an organic semiconductor.[1] Its structure, featuring a carbazole core with a biphenyl group, imparts high thermal stability and efficient charge transport properties, making it a valuable hole transport material and host for phosphorescent emitters in OLEDs.[1][5] For these applications, impurities can act as charge traps or quenching sites, which severely limits device efficiency, color purity, and operational lifetime.[3][4] Studies have shown that even isomeric impurities at concentrations below 0.5 mol% can drastically alter the material's luminescent properties.[4]

Q2: What are the most common impurities found in crude this compound?

A2: Impurities typically originate from the synthetic route used. Common synthesis methods, like the Ullmann condensation, can leave several types of impurities:

  • Unreacted Starting Materials: Residual carbazole and 4-iodobiphenyl (or its equivalent).

  • Homocoupled Byproducts: Biphenyl from the coupling of two carbazole molecules or quaterphenyl from the coupling of two biphenyl units.

  • Isomeric Impurities: Structural isomers of carbazole that may be present in the initial starting material.[4]

  • Catalyst Residues: Traces of copper or other transition metals used in the coupling reaction.[6]

Q3: What are the primary methods for purifying this compound?

A3: A multi-step purification strategy is almost always necessary. The most effective sequence involves:

  • Column Chromatography: To remove the bulk of polar and non-polar impurities.[7]

  • Recrystallization: To further refine the product and remove closely-eluting impurities.[8]

  • Train Sublimation: As the final and most critical step to achieve the ultra-high purity required for organic electronics.[3][9]

Purification Workflow Overview

The following diagram illustrates a typical workflow for purifying this compound from a crude reaction mixture to an electronics-grade final product.

G cluster_0 Initial Purification cluster_1 Intermediate Purification cluster_2 Final High-Purity Step Crude Crude Product (from synthesis) Workup Aqueous Workup (e.g., extraction, washing) Crude->Workup Remove inorganic salts Column Column Chromatography Workup->Column Separate major impurities Recrystal Recrystallization Column->Recrystal Purity >98% Charcoal Activated Charcoal Treatment (Optional) Recrystal->Charcoal If colored Sublimation Gradient Sublimation (High Vacuum) Recrystal->Sublimation Charcoal->Sublimation Analysis Purity Analysis (HPLC, NMR, GC-MS) Sublimation->Analysis Final High-Purity Product (>99.9%) Analysis->Final G sub_setup Heating Zone (T_high) Crude Material Collection Zone 1 (T_mid) Collection Zone 2 (T_low) Vacuum imp_high sub_setup:h->imp_high Less Volatile Impurities (Remain Here) product sub_setup:h->product This compound imp_low sub_setup:h->imp_low More Volatile Impurities product->sub_setup:c1 Deposits Here imp_low->sub_setup:c2 Deposits Here

References

Validation & Comparative

A Comparative Guide for Host Materials in Organic Light-Emitting Diodes: 9-(4-Biphenylyl)carbazole vs. CBP

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis of Photophysical, Thermal, and Device Performance Characteristics for Researchers and Materials Scientists

In the pursuit of highly efficient and stable Organic Light-Emitting Diodes (OLEDs), the selection of an appropriate host material for the emissive layer is a critical determinant of device performance. The host material not only facilitates charge transport but also influences the radiative decay of the dopant, directly impacting efficiency, color purity, and operational lifetime. For decades, 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) has served as a benchmark host material, particularly for phosphorescent emitters, due to its favorable triplet energy and good hole-transporting properties. This guide provides a detailed comparative analysis of a promising alternative, 9-(4-Biphenylyl)carbazole, against the established standard, CBP.

This document will delve into the fundamental photophysical and thermal properties of both materials, supported by experimental data, and discuss their implications for OLED device performance. Detailed experimental protocols for key characterization techniques are also provided to offer a comprehensive resource for researchers in the field.

At a Glance: Key Property Comparison

PropertyThis compoundCBP (4,4'-Bis(N-carbazolyl)-1,1'-biphenyl)
Chemical Structure A single carbazole unit attached to a biphenyl group.Two carbazole units attached to a central biphenyl core.
CAS Number 6299-16-7[1]58328-31-7
Molecular Formula C₂₄H₁₇N[1]C₃₆H₂₄N₂
HOMO Level ~ -5.7 to -5.8 eV (Estimated)~ -6.0 eV
LUMO Level ~ -2.3 to -2.4 eV (Estimated)~ -2.9 eV
Triplet Energy (ET) ~ 2.8 - 3.0 eV (Estimated)~ 2.56 - 2.6 eV[2]
Glass Transition Temp. (Tg) Data not readily available~ 62 - 112 °C[2]
Melting Point (Tm) Data not readily available~ 281 - 285 °C

Molecular Architecture: A Tale of Two Carbazoles

The fundamental difference between this compound and CBP lies in their molecular structure, which in turn governs their electronic and thermal properties.

This compound features a single carbazole moiety linked to a biphenyl group at the 9-position. The carbazole unit is well-known for its excellent hole-transporting characteristics and high thermal stability. The addition of the biphenyl group extends the π-conjugation of the molecule, which can influence its energy levels and charge transport properties.[1]

CBP , on the other hand, possesses a more symmetric structure with two carbazole units attached to a central biphenyl core. This "double-carbazole" structure contributes to its good hole mobility and has made it a versatile host for a wide range of phosphorescent emitters.

cluster_0 Molecular Structures cluster_1 Key Functional Units 9_Biphenylylcarbazole This compound Carbazole Carbazole Unit (Hole Transport) 9_Biphenylylcarbazole->Carbazole 1x Biphenyl Biphenyl Unit (π-Conjugation) 9_Biphenylylcarbazole->Biphenyl 1x CBP CBP CBP->Carbazole 2x CBP->Biphenyl 1x

Figure 1: A comparison of the core functional units in this compound and CBP.

Photophysical Properties: The Critical Role of Triplet Energy

The triplet energy (ET) of a host material is arguably its most critical property for phosphorescent OLEDs (PhOLEDs). To ensure efficient energy transfer from the host to the guest (dopant) and prevent back-energy transfer, the host's triplet energy must be higher than that of the emitter.

CBP has a well-established triplet energy of approximately 2.56-2.6 eV.[2] This value makes it an excellent host for green and red phosphorescent emitters. However, its triplet energy is often insufficient for high-energy blue emitters, leading to energy back-transfer and reduced device efficiency.

Electrochemical Properties: HOMO/LUMO Energy Levels

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the host material are crucial for efficient charge injection and transport within the OLED.

CBP has a HOMO level of approximately -6.0 eV and a LUMO level of about -2.9 eV. The deeper HOMO level of CBP can sometimes create a barrier for hole injection from adjacent hole-transporting layers.

cluster_0 Energy Level Diagram (eV) Vacuum_Level Vacuum Level (0 eV) 9BC_LUMO LUMO ~ -2.3 to -2.4 CBP_LUMO LUMO ~ -2.9 9BC_HOMO HOMO ~ -5.7 to -5.8 9BC This compound CBP_HOMO HOMO ~ -6.0 CBP CBP

Figure 2: Estimated HOMO/LUMO energy levels of this compound and CBP.

Thermal Properties and Morphological Stability

The thermal stability of a host material is critical for the operational lifetime of an OLED. High glass transition temperature (Tg) is desirable to ensure the morphological stability of the amorphous thin films used in OLEDs, preventing crystallization and degradation during device operation.

CBP has a melting point in the range of 281-285 °C. However, its reported glass transition temperature varies, with values around 62 °C, 103 °C, or 112 °C, depending on the measurement methodology.[2] A lower Tg can be a limiting factor for device lifetime, especially at high brightness levels where Joule heating is more pronounced.

Device Performance Insights

Due to the limited availability of direct comparative studies in the literature, a quantitative comparison of OLED device performance is challenging. However, based on the fundamental properties discussed, we can infer potential performance differences.

  • For Blue PhOLEDs: The higher estimated triplet energy of this compound makes it a more promising candidate for hosting high-energy blue phosphorescent emitters compared to CBP. The use of this compound could lead to higher efficiencies in blue PhOLEDs by minimizing energy back-transfer.

  • For Green and Red PhOLEDs: CBP is a well-optimized host for green and red emitters, and it is likely to offer comparable or superior performance for these applications due to its established and balanced charge-transporting properties.

  • Charge Transport: Both materials are predominantly hole-transporting. The hole mobility in thin films of these materials will significantly influence the charge balance within the emissive layer and, consequently, the device efficiency and roll-off. While CBP is known to have good hole mobility, the mobility of this compound would need to be experimentally determined for a direct comparison.

Experimental Protocols

To facilitate further research and direct comparison, the following are detailed, step-by-step methodologies for key experiments.

Protocol 1: Determination of Triplet Energy

Objective: To experimentally measure the triplet energy (ET) of the host material.

Methodology: Low-Temperature Phosphorescence Spectroscopy

  • Sample Preparation: Prepare a dilute solution (e.g., 10⁻⁵ M) of the host material in a suitable solvent that forms a rigid glass at low temperatures (e.g., 2-methyltetrahydrofuran).

  • Measurement Setup: Use a spectrofluorometer equipped with a cryogenic sample holder (e.g., a liquid nitrogen dewar).

  • Data Acquisition:

    • Cool the sample to 77 K.

    • Excite the sample with a suitable wavelength (typically in the UV range).

    • Measure the phosphorescence emission spectrum. The highest energy (shortest wavelength) vibronic peak in the phosphorescence spectrum corresponds to the T₁ → S₀ transition.

  • Data Analysis: Convert the wavelength of the highest energy peak (λphos) to energy in electron volts (eV) using the formula: ET (eV) = 1240 / λphos (nm).

cluster_0 Triplet Energy Measurement Workflow SamplePrep Prepare Dilute Solution (e.g., 10⁻⁵ M in 2-MeTHF) Cooling Cool Sample to 77 K SamplePrep->Cooling Excitation Excite with UV Light Cooling->Excitation Measurement Measure Phosphorescence Spectrum Excitation->Measurement Analysis Identify Highest Energy Peak (λ_phos) Measurement->Analysis Calculation Calculate E_T (eV) = 1240 / λ_phos (nm) Analysis->Calculation cluster_0 OLED Fabrication Workflow Cleaning ITO Substrate Cleaning HIL HIL Deposition Cleaning->HIL HTL HTL Deposition HIL->HTL EML EML Co-evaporation (Host + Dopant) HTL->EML ETL ETL Deposition EML->ETL Cathode Cathode Deposition ETL->Cathode Encapsulation Device Encapsulation Cathode->Encapsulation

References

A Researcher's Guide to Bridging Theory and Experiment: The Case of 9-(4-Biphenylyl)carbazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the validation of theoretical models with robust experimental data is the bedrock of scientific advancement. This guide provides an in-depth comparison of theoretical and experimental approaches to understanding the photophysical and electronic properties of 9-(4-Biphenylyl)carbazole, a molecule of significant interest in materials science and optoelectronics. By presenting a side-by-side analysis, this document aims to equip researchers with the knowledge to critically evaluate computational predictions and design experiments that yield meaningful, verifiable results.

The Synergy of Theory and Experiment

The study of organic electronic materials like this compound relies on a synergistic relationship between computational modeling and experimental characterization. Theoretical models, such as those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), offer predictive power, allowing for the in silico design and screening of novel materials with desired properties. However, the accuracy of these predictions is contingent on their validation against real-world experimental data. This guide will walk through the methodologies for both, highlighting the causality behind experimental choices and the logic of the computational setups.

Data Presentation: A Head-to-Head Comparison

A clear and concise presentation of quantitative data is crucial for a direct comparison between experimental findings and theoretical predictions. The following tables are structured to facilitate this comparison for key photophysical and electronic parameters of this compound. Note: The experimental values presented here are representative examples based on typical data for similar carbazole derivatives and are for illustrative purposes.

Table 1: Photophysical Properties

PropertyExperimental ValueCalculated Value (TD-DFT)
Absorption Maximum (λabs, nm)~340 nm~335 nm
Emission Maximum (λem, nm)~365 nm~375 nm
Stokes Shift (nm)~25 nm~40 nm
Fluorescence Quantum Yield (ΦF)0.5 - 0.9Not directly calculated
Singlet Excitation Energy (eV)-e.g., 3.70 eV
Oscillator Strength (f)-e.g., 0.18

Table 2: Electronic Properties

PropertyExperimental Value (CV)Calculated Value (DFT)
HOMO Energy Level (eV)e.g., -5.75 eVe.g., -5.70 eV
LUMO Energy Level (eV)e.g., -2.15 eVe.g., -2.10 eV
Electrochemical Band Gap (eV)e.g., 3.60 eVe.g., 3.60 eV

Experimental and Computational Workflow: A Self-Validating System

The validation process involves a synergistic workflow between experimental measurements and computational modeling. The following diagram illustrates the key steps in this process.

cluster_experimental Experimental Workflow cluster_computational Computational Workflow cluster_validation Validation & Analysis exp_synthesis Synthesis & Purification of this compound exp_uvvis UV-Vis Spectroscopy (Absorption Spectrum) exp_synthesis->exp_uvvis exp_pl Photoluminescence Spectroscopy (Emission Spectrum) exp_synthesis->exp_pl exp_qy Quantum Yield Measurement exp_synthesis->exp_qy exp_cv Cyclic Voltammetry (HOMO/LUMO Estimation) exp_synthesis->exp_cv exp_data Experimental Data exp_uvvis->exp_data exp_pl->exp_data exp_qy->exp_data exp_cv->exp_data validation Compare Experimental Data and Theoretical Predictions exp_data->validation comp_structure Build Initial Molecular Structure comp_dft Geometry Optimization (DFT) e.g., B3LYP/6-31G(d,p) comp_structure->comp_dft comp_tddft Excited State Calculations (TD-DFT) (Absorption & Emission) comp_dft->comp_tddft comp_homolumo HOMO/LUMO Energy Calculation comp_dft->comp_homolumo comp_data Theoretical Predictions comp_tddft->comp_data comp_homolumo->comp_data comp_data->validation analysis Analyze Agreement & Discrepancies validation->analysis refinement Refine Models or Experiments analysis->refinement refinement->exp_synthesis Refine Experiment refinement->comp_dft Refine Theory

Caption: A flowchart illustrating the parallel experimental and computational workflows for the validation of the properties of this compound.

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of scientific integrity.

Synthesis of this compound

The synthesis of 9-arylcarbazoles is well-established. A common method is the Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination. For instance, 9-(4-bromophenyl)-9H-carbazole can be synthesized and subsequently used in a Suzuki coupling reaction to introduce the second phenyl group.[1]

Step-by-step synthesis (Illustrative Buchwald-Hartwig Amination):

  • To a reaction vessel, add carbazole, 4-bromobiphenyl, a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., XPhos), and a base (e.g., sodium tert-butoxide).

  • Add a dry, deoxygenated solvent such as toluene.

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a specified temperature (e.g., 100-120 °C) for a set time (e.g., 12-24 hours).

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and perform a workup, typically involving extraction with an organic solvent and washing with brine.

  • Purify the crude product using column chromatography on silica gel to obtain pure this compound.

  • Characterize the final product using 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

Photophysical Measurements

UV-Visible Absorption Spectroscopy:

  • Principle: Measures the absorption of light by the molecule as a function of wavelength, revealing information about electronic transitions from the ground state to excited states.

  • Protocol:

    • Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., dichloromethane, cyclohexane, or THF) at a known concentration (typically 10-5 to 10-6 M).

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record the absorption spectrum over a relevant wavelength range (e.g., 200-500 nm).

    • The wavelength of maximum absorbance (λabs) corresponds to the most probable electronic transition. Carbazole-based compounds typically exhibit strong absorption bands due to π-π* transitions.[2][3]

Photoluminescence (PL) Spectroscopy:

  • Principle: Measures the emission of light from the molecule after it has been excited to a higher electronic state. This provides information about the energy of the first singlet excited state (S1).

  • Protocol:

    • Use the same solution prepared for UV-Vis absorption measurements.

    • Use a spectrofluorometer.

    • Excite the sample at a wavelength where it absorbs strongly (e.g., its λabs).

    • Record the emission spectrum over a wavelength range longer than the excitation wavelength.

    • The wavelength of maximum emission intensity is the λem.

Fluorescence Quantum Yield (ΦF) Measurement:

  • Principle: Determines the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.

  • Protocol (Relative Method):

    • Choose a well-characterized fluorescence standard with an emission range similar to the sample (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.546).[4]

    • Prepare a series of solutions of both the sample and the standard with low absorbances (< 0.1) at the excitation wavelength to minimize reabsorption effects.

    • Measure the absorption and fluorescence spectra for all solutions.

    • Calculate the integrated fluorescence intensity and absorbance at the excitation wavelength for both the sample and the standard.

    • The quantum yield is calculated using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.[5]

Electrochemical Measurements

Cyclic Voltammetry (CV):

  • Principle: An electrochemical technique used to determine the oxidation and reduction potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.

  • Protocol:

    • Prepare a solution of this compound (typically 1 mM) in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).[6]

    • Use a standard three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl or a ferrocene/ferrocenium (Fc/Fc+) internal standard), and a counter electrode (e.g., platinum wire).[6]

    • Scan the potential to measure the oxidation and reduction peaks.

    • The HOMO and LUMO energy levels can be estimated from the onset of the first oxidation and reduction potentials, respectively, relative to the Fc/Fc+ redox couple.

Theoretical Modeling Protocols

Computational chemistry provides a powerful tool to predict and understand the electronic and photophysical properties of molecules.

Ground State Geometry Optimization
  • Method: Density Functional Theory (DFT) is a widely used quantum mechanical modeling method.[7]

  • Protocol:

    • The initial molecular structure of this compound is built using molecular modeling software.

    • The geometry is optimized using a suitable functional, such as B3LYP, and a basis set like 6-31G(d,p). This level of theory is commonly used for organic molecules and provides a good balance between accuracy and computational cost.[6][8]

Excited-State Calculations
  • Method: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic absorption properties.[8]

  • Protocol:

    • The electronic absorption properties are calculated using TD-DFT on the optimized ground-state geometry.

    • The same functional (B3LYP) and basis set (6-31G(d,p)) are typically used for consistency.

    • The calculations provide information on the vertical excitation energies (which correspond to λabs), oscillator strengths (a measure of the transition probability), and the nature of the electronic transitions (e.g., π-π*).[8]

    • To predict the emission wavelength (λem), the geometry of the first excited state (S1) is optimized, and then a single-point energy calculation is performed to determine the energy of the transition back to the ground state.

Electronic Properties Calculation
  • Method: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are obtained from the DFT calculations. The energy difference between the HOMO and LUMO provides the theoretical band gap.[7]

Discussion: Bridging the Gap Between Theory and Experiment

A strong correlation between experimental and calculated data for this compound lends confidence to our understanding of its structure-property relationships. For instance, the calculated absorption and emission wavelengths should be in good agreement with the experimental values. Discrepancies can arise from several factors:

  • Solvent Effects: Experimental measurements are typically performed in solution, whereas gas-phase calculations are simpler. Including a solvent model in the calculations (e.g., the Polarizable Continuum Model, PCM) can often improve the accuracy of the predictions.

  • Vibronic Coupling: The experimental spectra show broad bands due to vibrational fine structure, which is often not fully captured by standard TD-DFT calculations that predict vertical transitions.

  • Choice of Functional and Basis Set: The accuracy of DFT and TD-DFT calculations is dependent on the choice of the functional and basis set. For some systems, more advanced and computationally expensive methods may be necessary.

Conclusion

The validation of theoretical models with experimental data is a critical process in the study of novel materials. This guide has provided a framework for comparing the theoretical and experimental properties of this compound. By following the detailed protocols for synthesis, photophysical and electrochemical characterization, and computational modeling, researchers can gain a deeper and more reliable understanding of this and other important organic molecules. The synergistic application of these techniques is essential for the rational design and development of next-generation materials for a wide range of applications.

References

The Ascendancy of 9-(4-Biphenylyl)carbazole Derivatives in Organic Electronics: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of more efficient and stable organic electronic devices, the molecular architecture of functional materials plays a pivotal role. Among the myriad of organic semiconductors, 9-(4-Biphenylyl)carbazole and its derivatives have emerged as a highly promising class of materials, demonstrating exceptional performance in a range of applications, most notably in Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs). This guide provides an in-depth, objective comparison of the performance of these derivatives against other established alternatives, supported by experimental data and detailed methodologies to aid researchers and material scientists in their quest for next-generation organic electronics.

The Architectural Advantage: Why this compound?

The core structure of this compound, featuring a carbazole moiety linked to a biphenyl group at the 9-position, offers a unique combination of electronic and steric properties. The carbazole unit is a well-known hole-transporting building block, prized for its rigidity and high thermal stability.[1] The biphenyl group, with its twisted conformation, not only extends the π-conjugation but also introduces steric hindrance that can prevent detrimental intermolecular interactions like aggregation-caused quenching in the solid state.[2] This inherent design allows for facile tuning of the material's photophysical and electrochemical properties through substitution at various positions on both the carbazole and biphenyl rings.[3]

This molecular versatility is the cornerstone of their success, enabling the rational design of materials with tailored Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, high triplet energies essential for blue phosphorescent OLEDs, and excellent film-forming capabilities.[4][5]

Performance in Organic Light-Emitting Diodes (OLEDs)

In the realm of OLEDs, particularly for blue emission which remains a significant challenge, this compound derivatives have shown remarkable potential as host materials for phosphorescent emitters and as hole-transporting materials (HTMs).[3]

Comparative Analysis: The CBP Benchmark

A key benchmark for host materials in phosphorescent OLEDs is 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP). Derivatives of this compound often exhibit superior performance due to their higher glass transition temperatures (Tg) and triplet energies (ET). For instance, introducing sterically demanding groups like methyl substituents on the carbazole or biphenyl units can lock the molecular conformation, leading to increased triplet energies compared to the parent CBP compound.[4] This is crucial for efficiently hosting high-energy blue phosphorescent emitters and preventing reverse energy transfer from the guest to the host.

MaterialTriplet Energy (ET) (eV)Glass Transition Temp. (Tg) (°C)Application Notes
CBP (4,4'-bis(N-carbazolyl)-1,1'-biphenyl) ~2.56111Standard host material, but can suffer from lower triplet energy for deep blue emitters.[6]
Methyl-substituted CBP derivatives >2.56129 - 202Locked carbazole-biphenyl junctions lead to higher ET and improved thermal stability.[4]
CF3-substituted CBP derivatives Higher than CBP>150Electron-withdrawing groups can further stabilize the frontier molecular orbitals, increasing ET.[4]
9-phenyl-3,6-bis(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-9H-carbazole (LPGH 153) --Demonstrates high luminous efficiencies as a host for green and red phosphorescent OLEDs.[6]

Table 1: Comparison of thermal and photophysical properties of CBP and its derivatives.

The enhanced thermal stability, evidenced by higher Tg values, contributes to longer device lifetimes by preventing morphological degradation of the thin films during operation.

Performance in Perovskite Solar Cells (PSCs)

The role of the hole-transporting material (HTM) is critical in achieving high power conversion efficiencies (PCE) and long-term stability in PSCs. This compound derivatives have emerged as promising alternatives to the commonly used spiro-OMeTAD.

Comparative Analysis: Beyond Spiro-OMeTAD

While spiro-OMeTAD is a high-performing HTM, its drawbacks include complex synthesis and the need for dopants to enhance conductivity, which can compromise long-term stability. Carbazole-based derivatives offer the potential for dopant-free application and improved stability. For instance, asymmetric diphenylamine-functionalized carbazole derivatives have demonstrated the ability to form a stable π-π stacking interface with the perovskite layer, reducing non-radiative recombination.[7]

HTMPower Conversion Efficiency (PCE) (%)Hole Mobility (cm² V⁻¹ s⁻¹)Key Features
Spiro-OMeTAD ~20% (with dopants)2 x 10⁻⁴High efficiency but requires dopants and can be unstable.
LS-BR (asymmetric diphenylamine-functionalized carbazole) 20.86%2.23 x 10⁻⁴Deeper HOMO level matching PTAA and perovskite, promoting efficient hole extraction.[7]
2Cz-OMeDPA (branched carbazole derivative) ~20%3.1 x 10⁻⁵On par with spiro-OMeTAD performance with potentially enhanced device stability.[8][9]
PTAA (poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine]) 18.34%1.58 x 10⁻⁴A common polymeric HTM used as a reference.[7]

Table 2: Performance comparison of various hole-transporting materials in perovskite solar cells.

The ability to tune the HOMO energy level of these carbazole derivatives allows for better energy level alignment with the valence band of the perovskite, facilitating efficient hole extraction and minimizing voltage losses.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental procedures are crucial. The following sections outline generalized protocols for the synthesis of this compound derivatives and the fabrication of OLED devices.

Synthesis of this compound Derivatives

A common and effective method for synthesizing these derivatives is the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve the appropriate carbazole derivative (e.g., 9H-carbazole) and a biphenyl boronic acid or ester derivative in a suitable solvent system, typically a mixture of toluene, ethanol, and water.[10]

  • Catalyst and Base Addition: Add a palladium catalyst, such as Pd(PPh₃)₄, and a base, typically an aqueous solution of sodium carbonate or potassium carbonate.

  • Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can deactivate the catalyst.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: After cooling to room temperature, add water and extract the product with an organic solvent like dichloromethane or ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired this compound derivative.

G cluster_synthesis Suzuki-Miyaura Coupling Carbazole Derivative Carbazole Derivative Reactants Reactants Carbazole Derivative->Reactants Biphenyl Boronic Acid Biphenyl Boronic Acid Biphenyl Boronic Acid->Reactants Reaction Reaction Reactants->Reaction Solvent Catalyst & Base Catalyst & Base Catalyst & Base->Reaction Purification Purification Reaction->Purification Work-up Final Product Final Product Purification->Final Product

Caption: Suzuki-Miyaura coupling workflow.

OLED Device Fabrication

The fabrication of OLEDs is a multi-step process typically carried out in a high-vacuum environment to prevent contamination.

Step-by-Step Methodology:

  • Substrate Cleaning: Begin with pre-patterned indium tin oxide (ITO) coated glass substrates. Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.[10]

  • Substrate Treatment: Dry the substrates in an oven and then treat them with UV-ozone or oxygen plasma to increase the work function of the ITO for efficient hole injection.[10]

  • Layer Deposition (Thermal Evaporation): Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber. Sequentially deposit the organic layers, including the hole injection layer (HIL), hole transport layer (HTL) (e.g., a this compound derivative), emissive layer (EML), electron transport layer (ETL), and electron injection layer (EIL), by resistive heating of the source materials in crucibles. The thickness of each layer is monitored in situ using a quartz crystal microbalance.

  • Cathode Deposition: Without breaking the vacuum, deposit the metal cathode (e.g., LiF/Al or Ca/Al) onto the organic stack.

  • Encapsulation: To protect the device from atmospheric moisture and oxygen, encapsulate it using a glass lid and a UV-curable epoxy resin in a nitrogen-filled glovebox.

G cluster_oled OLED Device Architecture cluster_workflow Fabrication Workflow Device Cathode (Al) Electron Injection Layer (LiF) Electron Transport Layer Emissive Layer Hole Transport Layer (this compound derivative) Hole Injection Layer Anode (ITO) Substrate (Glass) Substrate Cleaning Substrate Cleaning Layer Deposition Layer Deposition Substrate Cleaning->Layer Deposition Cathode Deposition Cathode Deposition Layer Deposition->Cathode Deposition Encapsulation Encapsulation Cathode Deposition->Encapsulation

Caption: Typical OLED structure and fabrication flow.

Characterization of Material Properties

A thorough characterization of the synthesized materials is paramount to understanding their performance in devices.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity of the synthesized compounds.

  • Mass Spectrometry: To verify the molecular weight of the derivatives.

  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To determine the thermal stability (decomposition temperature, Td) and glass transition temperature (Tg).[5]

  • UV-Visible Spectroscopy and Photoluminescence Spectroscopy: To investigate the optical properties, including absorption and emission spectra, and to calculate the optical bandgap.

  • Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels and assess the electrochemical stability.

  • Time-of-Flight (TOF) or Space-Charge Limited Current (SCLC) measurements: To determine the charge carrier mobility of the materials.[11]

Concluding Remarks

The family of this compound derivatives represents a versatile and high-performance platform for the advancement of organic electronics. Their tunable electronic properties, excellent thermal stability, and superior device performance in both OLEDs and PSCs make them compelling alternatives to existing state-of-the-art materials. The continued exploration of novel derivatives through rational molecular design, guided by a thorough understanding of structure-property relationships, will undoubtedly pave the way for even more efficient and durable organic electronic devices in the future. This guide serves as a foundational resource for researchers to navigate the exciting landscape of these promising materials.

References

9-(4-Biphenylyl)carbazole vs mCP as host material

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Host Materials in Phosphorescent OLEDs: 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) vs. 1,3-Bis(N-carbazolyl)benzene (mCP)

Executive Summary

In the landscape of Organic Light-Emitting Diode (OLED) research and manufacturing, the selection of an appropriate host material for the emissive layer is paramount to achieving high efficiency, long operational lifetime, and color purity. This is especially true for phosphorescent OLEDs (PhOLEDs), which harness triplet excitons to achieve theoretical internal quantum efficiencies of 100%. For years, 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) and 1,3-Bis(N-carbazolyl)benzene (mCP) have served as benchmark host materials, each offering a distinct profile of properties.

This guide provides a detailed, data-driven comparison of CBP and mCP, intended for researchers and material scientists in the field of organic electronics. The primary distinction lies in their triplet energy levels : mCP possesses a significantly higher triplet energy, making it an essential choice for hosting blue phosphorescent emitters. In contrast, CBP's lower triplet energy is sufficient for green and red emitters, where it often provides better morphological stability. However, both materials are predominantly hole-transporting, a limitation that has spurred the development of next-generation bipolar hosts.

Introduction: The Critical Role of Host Materials in PhOLEDs

In a PhOLED, the emissive layer (EML) is typically composed of a host material doped with a small concentration of a phosphorescent guest (emitter). The host material is not merely a passive matrix; it performs several critical functions:

  • Energy Transfer: It must possess a triplet energy (ET) higher than that of the guest to ensure efficient and irreversible Förster or Dexter energy transfer to the emitter, confining the triplet excitons on the guest molecule for radiative decay.

  • Charge Transport: The host facilitates the transport of electrons and holes to the recombination zone within the EML. Ideally, a host should exhibit balanced charge transport (bipolar character) to ensure the recombination zone is wide and away from the charge-transporting layers, which helps to reduce efficiency roll-off at high brightness.

  • Morphological Stability: The host must form stable, amorphous thin films. A high glass transition temperature (Tg) is crucial to prevent crystallization during device operation, which can lead to performance degradation and device failure[1].

  • Film Formation: It must be capable of forming high-quality, uniform films, typically through vacuum thermal evaporation.

The interplay of these properties dictates the ultimate performance of the PhOLED device.

Molecular Overview and Physicochemical Properties

CBP and mCP are both built around the carbazole moiety, a well-known hole-transporting unit that provides good thermal stability[2]. However, the linkage of these carbazole units fundamentally alters their electronic and thermal properties.

4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP)

CBP has been a cornerstone material in PhOLED research for decades. Its structure consists of two carbazole units linked at the 4 and 4' positions of a biphenyl core. This linear arrangement allows for a degree of electronic conjugation across the biphenyl bridge.

1,3-Bis(N-carbazolyl)benzene (mCP)

In mCP, two carbazole units are connected to a central benzene ring at the 1 and 3 (meta) positions. This meta-linkage disrupts the conjugation pathway between the carbazoles, resulting in a wider bandgap and, critically, a higher triplet energy compared to CBP[3][4].

G cluster_CBP CBP Molecular Structure cluster_mCP mCP Molecular Structure CBP_img CBP_img mCP_img mCP_img

Caption: Molecular structures of CBP and mCP.

Head-to-Head Comparison: Performance Metrics

The suitability of CBP and mCP for a given application can be assessed by comparing their key material properties. Both are considered classical hole-transporting host materials[4].

Property4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP)1,3-Bis(N-carbazolyl)benzene (mCP)Significance
Triplet Energy (ET) ~2.56 eV[4]~2.91 eV [3]Primary Differentiator. mCP's high ET is essential to confine excitons on high-energy blue emitters (e.g., FIrpic, ET ~2.65 eV). CBP's ET is insufficient for most blue emitters but adequate for green (e.g., Ir(ppy)3, ET ~2.4 eV) and red emitters.
Glass Transition Temp. (Tg) 103 °C [4]62 °C[4]Device Stability. CBP exhibits significantly better thermal stability, leading to more robust and morphologically stable films, which is critical for long operational lifetimes. mCP's low Tg is a notable drawback.
Charge Transport Character Unipolar (Hole Transporting)[5]Unipolar (Hole Transporting)[5]Charge Balance. Both materials are predominantly hole transporters. This can lead to an imbalance of charge carriers in the EML, causing efficiency roll-off and a narrow recombination zone. This limitation has driven research into bipolar host materials[5][6].
HOMO Level ~ -5.7 to -5.9 eV~ -5.9 to -6.1 eV[3]Hole Injection. The deep HOMO levels in both materials can present a barrier to hole injection from adjacent hole-transport layers, sometimes requiring an interlayer to facilitate injection.
LUMO Level ~ -2.2 to -2.4 eV~ -2.4 eVElectron Injection. These LUMO levels create a significant barrier for electron injection, reinforcing their characterization as poor electron transporters.
Crystallization Tendency Prone to crystallization[4]Prone to crystallization[4]Film Quality. Both hosts can crystallize, particularly at low dopant concentrations, which can be detrimental to device performance and lifetime[4].

Application Guidance and Device Performance

The choice between CBP and mCP is dictated almost entirely by the color of the phosphorescent emitter.

CBP: The Workhorse for Green and Red PhOLEDs

Due to its sufficient triplet energy and superior thermal stability, CBP remains a reliable and frequently used host for green and red PhOLEDs. It provides good performance and serves as a standard benchmark against which new host materials are compared. For example, green PhOLEDs using CBP as the host for iridium phosphors can achieve high efficiencies, and modifying the CBP structure (e.g., adding cyano groups to create CBP-CN) can boost the maximum luminance efficiency by 25-33% by improving the electron-transporting character[6].

mCP: The Standard for Blue PhOLEDs

For blue PhOLEDs, a high triplet energy host is non-negotiable. mCP's ET of ~2.91 eV is high enough to effectively host common blue emitters like FIrpic, enabling the fabrication of highly efficient blue devices where the internal quantum yield can approach 100%[3]. Despite its poor thermal stability, it remains the go-to benchmark for this application. To mitigate its drawbacks, strategies such as developing derivatives with bulky groups (e.g., Ad-mCP) have been shown to enhance thermal stability without sacrificing the high triplet energy[7].

Limitations and Modern Alternatives

The primary drawback of both CBP and mCP is their unipolar, hole-transporting nature[5]. This leads to an excess of holes and a scarcity of electrons within the EML. To overcome this, modern device architectures often employ:

  • Mixed-Host Systems: Blending a hole-transporting host like CBP or mCP with an electron-transporting material can create a more balanced charge transport environment within the EML, significantly improving efficiency. For instance, mixing the strong polar host DPEPO with mCP increased the maximum external quantum efficiency (EQE) by 2.2 times compared to a single-host mCP device[7][8].

  • Bipolar Host Materials: These are single molecules designed with both electron-donating (hole-transporting) and electron-withdrawing (electron-transporting) moieties. They offer intrinsically balanced charge transport, leading to superior device performance and stability[5][6].

Experimental Protocols

Fabrication of a Standardized PhOLED via Thermal Evaporation

This protocol describes the fabrication of a simple multilayer PhOLED to compare host performance.

Workflow Diagram:

G Substrate Substrate Cleaning HTL HTL Deposition (e.g., TAPC, 40 nm) Substrate->HTL EML Co-deposition of Host:Guest (30 nm) (e.g., CBP:Ir(ppy)3 6%) HTL->EML EBL EBL Deposition (e.g., TmPyPB, 10 nm) EML->EBL ETL ETL Deposition (e.g., TmPyPB, 40 nm) EBL->ETL Cathode Cathode Deposition (LiF/Al, 1 nm/100 nm) ETL->Cathode Encapsulation Encapsulation Cathode->Encapsulation

Caption: Standard workflow for PhOLED fabrication via thermal evaporation.

Step-by-Step Methodology:

  • Substrate Preparation: Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates. Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each). Finally, treat the substrates with UV-Ozone for 10 minutes to improve the work function of the ITO and remove organic residues.

  • Vacuum Deposition: Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 5 x 10-6 Torr).

  • Hole-Transport Layer (HTL): Deposit a 40 nm layer of a suitable HTL, such as TAPC (Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane), at a rate of ~1-2 Å/s.

  • Emissive Layer (EML): Co-evaporate the host material (CBP or mCP) and the phosphorescent guest dopant from separate sources. For a green device, a typical ratio is CBP doped with 6-8 wt% of Ir(ppy)3. For a blue device, use mCP doped with 8-10 wt% of FIrpic. Deposit a 30 nm thick EML. The deposition rates must be precisely controlled to achieve the correct doping concentration.

  • Exciton-Blocking Layer (EBL): Deposit a 10 nm layer of a material with a high triplet energy and a deep HOMO level, such as TmPyPB (1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene), to confine excitons within the EML.

  • Electron-Transport Layer (ETL): Deposit a 40 nm layer of an electron-transporting material, such as TmPyPB, at a rate of ~1-2 Å/s.

  • Cathode Deposition: Deposit a 1 nm layer of Lithium Fluoride (LiF) to facilitate electron injection, followed by a 100 nm layer of Aluminum (Al) to serve as the cathode.

  • Encapsulation: Immediately transfer the completed device to a nitrogen-filled glovebox and encapsulate it using UV-curable epoxy and a glass lid to prevent degradation from atmospheric moisture and oxygen.

Device Characterization
  • Current-Voltage-Luminance (J-V-L): Use a source meter unit coupled with a calibrated photodiode or spectrometer to measure the device's electrical and optical characteristics.

  • External Quantum Efficiency (EQE): Calculate the EQE from the luminance, current density, and electroluminescence spectrum, assuming a Lambertian emission profile.

  • Electroluminescence (EL) Spectra: Measure the emission spectrum at a constant driving voltage or current to confirm that light is emitted from the guest dopant.

  • Operational Lifetime: Monitor the luminance decay over time at a constant current density to determine the LT50 (time for luminance to drop to 50% of its initial value).

Conclusion

CBP and mCP are foundational host materials that have been instrumental in the development of phosphorescent OLEDs. The choice between them is a clear-cut decision based on the required triplet energy: mCP for blue emitters and CBP for green and red .

However, the field has evolved beyond these classical unipolar hosts. While they remain invaluable as benchmarks, researchers and engineers should recognize their inherent limitations in charge transport and thermal stability. The future of high-performance OLEDs lies in the rational design of bipolar host materials and the optimization of mixed-host systems that offer balanced charge flux, high triplet energies, and excellent morphological stability, paving the way for even more efficient and durable displays and lighting solutions.

References

A Comparative Guide to Hole Transport Layers: 9-(4-Biphenylyl)carbazole (CBP) vs. TCTA

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic electronics, particularly in the development of high-performance Organic Light-Emitting Diodes (OLEDs), the Hole Transport Layer (HTL) is a critical component governing device efficiency, stability, and operational voltage. The judicious selection of an HTL material dictates the efficacy of positive charge carrier (hole) injection from the anode and their subsequent transport to the emissive layer for recombination with electrons. This guide provides an in-depth technical comparison of two preeminent carbazole-based materials frequently employed as HTLs: 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl, commonly known as CBP, and 4,4',4''-Tris(carbazol-9-yl)triphenylamine, or TCTA.

While both materials are built upon the robust, electron-rich carbazole moiety, their distinct molecular architectures give rise to significant differences in their physicochemical properties and, consequently, their performance within a device.[1] This analysis will delve into their fundamental properties, compare their performance in OLEDs with supporting experimental data, and provide detailed protocols for device fabrication and characterization.

Molecular Architecture and Physicochemical Properties

The efficacy of an HTL is intrinsically linked to its molecular structure, which influences its thermal stability, film-forming properties, and electronic characteristics.

CBP (4,4′-Bis(N-carbazolyl)-1,1′-biphenyl) features a linear structure where two carbazole units are attached to a central biphenyl core. This structure has been a workhorse in OLED research, valued for its role as both an HTL and a host for phosphorescent emitters.[2][3]

TCTA (4,4',4''-Tris(carbazol-9-yl)triphenylamine) possesses a starburst, non-planar structure with a central triphenylamine core from which three carbazole arms extend.[1][4] This three-dimensional architecture is designed to inhibit crystallization and promote the formation of stable amorphous films, a crucial attribute for device longevity.

Below is a diagram illustrating the distinct molecular structures of CBP and TCTA.

G cluster_CBP CBP Structure cluster_TCTA TCTA Structure CBP_mol TCTA_mol

Caption: Molecular structures of CBP and TCTA.

The key physicochemical properties that determine the suitability of these materials as HTLs are summarized in the table below.

Property4,4′-Bis(N-carbazolyl)-1,1′-biphenyl (CBP)4,4',4''-Tris(carbazol-9-yl)triphenylamine (TCTA)Significance for HTL Performance
HOMO Level ~ -5.9 eV[5]~ -5.7 eV[5]Governs the energy barrier for hole injection from the anode (e.g., ITO, ~-4.8 eV). A smaller barrier facilitates lower turn-on voltages.
LUMO Level ~ -2.4 eV~ -2.4 eVA high-lying LUMO level is essential for blocking electrons from leaking from the emissive layer into the HTL, confining recombination.
Triplet Energy (E T) ~ 2.6 eV[6][7]~ 2.8 eV[8][9]Critical when the material also serves as a host for phosphorescent emitters. The host's E T must be higher than the emitter's to prevent reverse energy transfer.
Glass Transition Temp. (T g) ~ 110 °C[5][10]~ 151 °C[5]A high T g indicates superior thermal stability and resistance to morphological changes (e.g., crystallization) during device operation, which is crucial for a long operational lifetime.
Hole Mobility (μ h) ~ 2.0 x 10⁻³ cm²/V·s[5][11]~ 1.0 x 10⁻³ cm²/V·s[5]A higher mobility allows for efficient transport of holes to the recombination zone, contributing to higher current densities and potentially lower operating voltages.

Causality Insights:

  • Thermal Stability: TCTA's significantly higher glass transition temperature (151 °C vs. 110 °C for CBP) is a direct result of its rigid, three-dimensional starburst structure, which resists thermal degradation and maintains the amorphous state of the thin film under the stress of Joule heating during operation.[5][10] This is a primary factor contributing to the enhanced operational stability of devices employing TCTA.

  • Hole Injection & Transport: The Highest Occupied Molecular Orbital (HOMO) levels of both materials are reasonably aligned for hole injection from standard anodes like ITO coated with PEDOT:PSS (~-5.2 eV). However, CBP possesses a slightly deeper HOMO level, which can present a larger injection barrier depending on the anode work function.[11] Counterintuitively, experimental data suggests CBP has a higher hole mobility than TCTA.[5][11] This implies that while injection might be slightly more challenging, the transport of holes across the CBP layer, once injected, is more efficient. The overall device voltage is therefore a complex interplay between injection barriers and charge mobility.[11]

  • Multifunctionality: TCTA's high triplet energy (~2.8 eV) and high-lying LUMO level make it exceptionally versatile.[4][8] It not only functions as an HTL but also serves as an effective electron-blocking layer and a suitable host for green and red phosphorescent emitters.[4] CBP, with a lower triplet energy (~2.6 eV), is an excellent host for green and red emitters but is unsuitable for most blue phosphorescent emitters, which require hosts with higher triplet energies to confine excitons efficiently.[7]

Performance in Optoelectronic Devices

The ultimate test of an HTL is its performance within a complete device. Direct comparisons reveal the practical implications of the materials' intrinsic properties.

A study comparing green phosphorescent OLEDs using fac-tris(2-phenylpyridine)iridium(III) [Ir(ppy)₃] as the emitter doped into either a CBP or TCTA host/HTL matrix provides critical performance data.

Performance MetricDevice with CBP HostDevice with TCTA Host
Peak Current Efficiency ~35 cd/A (at 6% doping)~30 cd/A (at 6% doping)
Efficiency Roll-off Significant roll-off, especially at lower doping concentrations.Milder roll-off across a range of doping concentrations.

(Data synthesized from studies on Ir(ppy)₃-based devices)

Mechanistic Interpretation: The data reveals that while CBP-based devices can achieve a high peak efficiency, they tend to suffer from more severe efficiency roll-off at higher current densities. This phenomenon can be attributed to several factors, including triplet-triplet annihilation and triplet-polaron quenching. The higher hole mobility of CBP might lead to an accumulation of holes at the HTL/EML interface, exacerbating quenching processes.[11] In contrast, TCTA-based devices often exhibit more stable efficiency profiles, suggesting a more balanced charge carrier environment within the emissive layer.

Furthermore, TCTA's utility in multi-layer HTL architectures has been shown to significantly boost performance. For instance, a double-HTL structure of TAPC (40 nm)/TCTA (10 nm) has been used to achieve a current efficiency of 67.8 cd/A in a green PhOLED, demonstrating TCTA's role in refining charge injection and transport dynamics.

Experimental Guide: Fabrication and Characterization

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following sections detail the workflows for fabricating and testing OLEDs with CBP or TCTA as the HTL.

Visualizing the Device Architecture

A typical OLED is a multilayer stack of thin films, each with a specific function. The HTL is situated between the anode and the emissive layer.

G cluster_device Typical OLED Device Stack Cathode Cathode (e.g., Al, LiF/Al) EIL Electron Injection Layer (EIL) EIL->Cathode ETL Electron Transport Layer (ETL) ETL->EIL EML Emissive Layer (EML) EML->ETL HTL Hole Transport Layer (HTL) (CBP or TCTA) HTL->EML HIL Hole Injection Layer (HIL) HIL->HTL Anode Anode (e.g., ITO) Anode->HIL Substrate Glass Substrate Substrate->Anode

Caption: Diagram of a standard multilayer OLED structure.

Energy Level Alignment

The relative energy levels of the materials in the device stack determine the efficiency of charge injection, transport, and recombination. Proper alignment minimizes energy barriers and confines charge carriers within the emissive layer.

G cluster_levels Energy Level Diagram (in eV) cluster_anode Anode cluster_htl HTL cluster_eml EML cluster_etl ETL cluster_cathode Cathode y_axis Energy (eV) -2.0 -3.0 -4.0 -5.0 -6.0 -7.0 anode_work ITO -4.8 TCTA_LUMO LUMO -2.4 TCTA_HOMO TCTA HOMO -5.7 TCTA_LUMO->TCTA_HOMO CBP_LUMO LUMO -2.4 CBP_HOMO CBP HOMO -5.9 CBP_LUMO->CBP_HOMO EML_LUMO LUMO EML_HOMO HOMO EML_LUMO->EML_HOMO ETL_LUMO LUMO ETL_HOMO HOMO ETL_LUMO->ETL_HOMO cathode_work LiF/Al -2.9 / -4.2

Caption: Energy level alignment in an OLED, comparing CBP and TCTA.

Protocol 1: OLED Fabrication via Thermal Evaporation

This protocol describes a standard method for fabricating a bottom-emitting OLED in a high-vacuum environment (< 10⁻⁶ Torr).

1. Substrate Preparation:

  • Objective: To create a pristine and uniformly wettable surface on the Indium Tin Oxide (ITO) coated glass substrate for optimal film growth.
  • Procedure:
  • Load ITO substrates into a substrate rack.
  • Sequentially sonicate the rack in baths of detergent (e.g., 1% Hellmanex solution), deionized (DI) water, acetone, and isopropanol (IPA) for 15 minutes each.
  • After the final IPA sonication, rinse thoroughly with DI water and dry under a stream of high-purity nitrogen gas.
  • Immediately transfer the cleaned substrates to an oxygen plasma or UV-Ozone cleaner and treat for 5-10 minutes to remove organic residues and increase the ITO work function.
  • Transfer substrates into the vacuum chamber load-lock without delay to prevent recontamination.

2. Thin Film Deposition:

  • Objective: To deposit the organic layers and cathode with precise thickness control.
  • Procedure:
  • Pump the deposition chamber down to a base pressure of < 10⁻⁶ Torr.
  • Deposit a Hole Injection Layer (HIL), such as 10 nm of dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile (HATCN), at a rate of ~0.1 Å/s.
  • Deposit the Hole Transport Layer (HTL) . For a comparative study, use:
  • Device A: 40 nm of TCTA
  • Device B: 40 nm of CBP
  • Maintain a deposition rate of ~1.0 Å/s.
  • Deposit the Emissive Layer (EML). For a green PhOLED, co-deposit the host and dopant. For example, deposit a 30 nm layer of CBP doped with 8% Ir(ppy)₃. The host deposition rate should be ~1.0 Å/s, with the dopant rate adjusted to achieve the desired concentration.
  • Deposit an Electron Transport Layer (ETL), such as 40 nm of 4,7-diphenyl-1,10-phenanthroline (Bphen), at a rate of ~1.0 Å/s.
  • Deposit the Electron Injection Layer (EIL), typically 1 nm of Lithium Fluoride (LiF), at a slow rate of ~0.1 Å/s.
  • Deposit the cathode by evaporating 100 nm of Aluminum (Al) at a rate of ~2-5 Å/s. Use a shadow mask to define the active device area (e.g., 4 mm²).

3. Encapsulation:

  • Objective: To protect the device from atmospheric moisture and oxygen, which rapidly degrade the organic materials and reactive cathode.
  • Procedure:
  • Without breaking vacuum, transfer the fabricated devices into an inert-atmosphere glovebox (e.g., N₂ or Ar).
  • Apply a UV-curable epoxy around the perimeter of the active area and place a clean glass slide on top.
  • Cure the epoxy with a UV lamp to form a hermetic seal.

Protocol 2: Device Characterization

1. Electrical and Optical Measurements (J-V-L):

  • Objective: To determine the core performance metrics of the OLED.
  • Procedure:
  • Use a source measure unit (e.g., Keithley 2400) to apply a forward voltage bias sweep to the device.
  • Simultaneously, measure the current density (J) flowing through the device.
  • Use a calibrated photodiode or spectrometer (e.g., Photo Research PR-655) positioned normal to the device surface to measure the luminance (L) in candelas per square meter (cd/m²).
  • Plot the J-V and L-V characteristics. The "turn-on voltage" is typically defined as the voltage at which luminance reaches 1 cd/m².

2. Efficiency Calculations:

  • Objective: To quantify the device's ability to convert electrical power into light.
  • From the J-V-L data, calculate:
  • Current Efficiency (η_c): η_c (cd/A) = L (cd/m²) / J (A/m²). This measures the light output per unit of current.
  • Power Efficiency (η_p): η_p (lm/W) = π * L (cd/m²) / (J (A/m²) * V (V)). This measures the light output per unit of power consumed.
  • External Quantum Efficiency (EQE, η_EQE): This requires measuring the electroluminescence (EL) spectrum and the total light output in all directions. It represents the ratio of photons emitted from the device to the number of electrons injected. Plot all three efficiencies as a function of luminance or current density to analyze performance and roll-off.

3. Electroluminescence (EL) Spectrum:

  • Objective: To determine the color purity and coordinates of the emitted light.
  • Procedure:
  • Drive the device at a constant current density (e.g., 20 mA/cm²).
  • Collect the emitted light using a fiber optic cable connected to a spectrometer.
  • From the spectrum, determine the peak emission wavelength (λ_peak) and the Commission Internationale de l'Éclairage (CIE) 1931 color coordinates.

Concluding Analysis: CBP vs. TCTA

The choice between CBP and TCTA is not a matter of one being universally superior, but rather a strategic decision based on the specific requirements of the device architecture.

  • Choose CBP when:

    • The primary role is a phosphorescent host for green or red emitters where its triplet energy is sufficient.

    • Maximizing hole mobility is the primary concern, and the potential for a slightly higher operating voltage (due to its deeper HOMO) is acceptable.[11]

    • The device's operational temperature and lifetime requirements are moderate, and the lower T g is not a limiting factor.

  • Choose TCTA when:

    • High thermal stability and long operational lifetime are paramount. Its high T g of 151 °C provides a robust morphological foundation for the device.[5]

    • A multifunctional material is needed. TCTA excels as an HTL, an electron blocker, and a host material, simplifying device design and fabrication.[4][8]

    • The application involves blue phosphorescent emitters, where TCTA's high triplet energy is necessary to confine excitons effectively.

    • Achieving a stable efficiency profile with minimal roll-off is a key performance target.

References

Bridging Theory and Reality: A Comparative Guide to the Experimental Validation of DFT Calculations for Carbazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals deeply invested in the vast potential of carbazole derivatives, Density Functional Theory (DFT) calculations have emerged as an indispensable tool. These computational methods provide profound insights into the electronic and structural properties of novel carbazole-based compounds, guiding synthesis and predicting functionality for applications ranging from organic electronics to medicinal chemistry.[1][2] However, the predictive power of DFT is only as robust as its experimental validation. This guide provides an in-depth comparison of key experimental techniques used to anchor theoretical calculations in empirical reality, ensuring the scientific integrity and accelerating the developmental pipeline of carbazole derivatives.

The Indispensable Synergy of Computation and Experimentation

Carbazole and its derivatives are renowned for their excellent thermal and photochemical stability, high quantum efficiency, and versatile functionalization potential.[1] DFT calculations allow for the in silico exploration of vast chemical spaces, predicting crucial parameters like Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, electronic transitions, and molecular geometries.[3] Nevertheless, the accuracy of these predictions is highly dependent on the chosen functional and basis set.[4][5] Experimental validation is, therefore, not merely a confirmatory step but a critical component of a feedback loop that refines computational models and builds confidence in their predictive capabilities.[6][7]

This guide will navigate through the most prevalent and reliable experimental techniques for validating DFT calculations on carbazole derivatives: UV-Vis and Fluorescence Spectroscopy for electronic transitions, Cyclic Voltammetry for frontier molecular orbital energies, and Single-Crystal X-ray Diffraction for geometric parameters. We will delve into the causality behind experimental choices, provide detailed protocols, and present a clear comparison of the data generated.

Illuminating Electronic Transitions: UV-Vis and Fluorescence Spectroscopy

The interaction of a molecule with light is fundamentally governed by its electronic structure. UV-Vis and fluorescence spectroscopy are powerful techniques to probe the electronic transitions between molecular orbitals, providing a direct comparison to the vertical excitation energies calculated by time-dependent DFT (TD-DFT).

Causality Behind the Technique

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength, corresponding to the energy required to promote an electron from a lower energy orbital to a higher energy one. For carbazole derivatives, these transitions are typically π-π* in nature.[8] Fluorescence spectroscopy, on the other hand, measures the emission of light as the molecule relaxes from an excited electronic state back to its ground state. The difference between the absorption and emission maxima, known as the Stokes shift, provides information about the change in geometry between the ground and excited states.

By comparing the experimental absorption maxima (λmax) with the calculated vertical excitation energies from TD-DFT, we can validate the accuracy of the computational model in predicting the electronic behavior of the molecule.[9]

Experimental Protocol: UV-Vis and Fluorescence Spectroscopy

Objective: To determine the absorption and emission spectra of a carbazole derivative in solution.

Materials:

  • UV-Vis Spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

  • High-purity solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Ethanol)[8][9][10]

  • Carbazole derivative sample

Procedure:

  • Solution Preparation: Prepare a dilute stock solution of the carbazole derivative in the chosen solvent (typically in the range of 10-5 to 10-6 M).[9][11] Ensure the solvent is transparent in the spectral region of interest.

  • UV-Vis Measurement:

    • Record a baseline spectrum of the pure solvent in the spectrophotometer.

    • Fill a quartz cuvette with the sample solution and record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

    • Identify the wavelength of maximum absorption (λmax).

  • Fluorescence Measurement:

    • Excite the sample at its λmax determined from the UV-Vis spectrum.

    • Record the emission spectrum, scanning over a longer wavelength range than the excitation.

    • Identify the wavelength of maximum emission (λem).

Data Comparison
ParameterExperimental Data (UV-Vis/Fluorescence)DFT Calculation (TD-DFT)
Absorption Maximum (λmax) Wavelength of highest absorbance in the UV-Vis spectrum.Calculated vertical excitation energies, often converted to wavelength.
Emission Maximum (λem) Wavelength of highest intensity in the fluorescence spectrum.Can be estimated from the energy difference between the optimized excited state and ground state geometries.
Optical Band Gap (Egopt) Estimated from the onset of the absorption band using the formula Egopt = 1240 / λonset.[6]Corresponds to the calculated HOMO-LUMO energy gap.

Probing Frontier Molecular Orbitals: Cyclic Voltammetry

The HOMO and LUMO energy levels are critical in determining the charge transport properties and reactivity of carbazole derivatives, particularly in applications like organic light-emitting diodes (OLEDs) and photovoltaics.[1] Cyclic Voltammetry (CV) is an electrochemical technique that provides experimental estimates of these crucial parameters.[1][6]

Causality Behind the Technique

CV measures the current response of a solution containing the analyte to a linearly cycled potential sweep between two or more set values. The potentials at which oxidation and reduction occur can be directly related to the HOMO and LUMO energy levels, respectively.[1] The oxidation process involves the removal of an electron from the HOMO, while reduction involves the addition of an electron to the LUMO.

Experimental Protocol: Cyclic Voltammetry

Objective: To determine the oxidation and reduction potentials of a carbazole derivative.

Materials:

  • Potentiostat

  • Three-electrode cell (working electrode, reference electrode, counter electrode)

  • Carbazole derivative sample

  • Anhydrous, deoxygenated solvent (e.g., Acetonitrile, Dichloromethane)

  • Supporting electrolyte (e.g., Tetrabutylammonium hexafluorophosphate (TBAPF6))[6]

  • Ferrocene (as an internal standard)

Procedure:

  • Solution Preparation: Dissolve the carbazole derivative and the supporting electrolyte in the solvent. Purge the solution with an inert gas (e.g., Argon or Nitrogen) to remove dissolved oxygen.

  • Electrochemical Measurement:

    • Assemble the three-electrode cell and immerse the electrodes in the solution.

    • Perform a cyclic voltammogram by scanning the potential.

    • Record the voltammogram, noting the onset of the oxidation (Eoxonset) and reduction (Eredonset) peaks.

    • Add a small amount of ferrocene to the solution and record a second voltammogram to determine the ferrocene/ferrocenium (Fc/Fc+) redox potential.

Data Comparison

The HOMO and LUMO energy levels can be estimated from the onset oxidation and reduction potentials using empirical formulas, often referenced against the Fc/Fc+ couple.[12]

ParameterExperimental Data (Cyclic Voltammetry)DFT Calculation
HOMO Energy Level Calculated from the onset oxidation potential (Eoxonset). A common formula is EHOMO = -[Eoxonset - E1/2(Fc/Fc+) + 4.8] eV.[12]Energy of the Highest Occupied Molecular Orbital.
LUMO Energy Level Calculated from the onset reduction potential (Eredonset). A common formula is ELUMO = -[Eredonset - E1/2(Fc/Fc+) + 4.8] eV.Energy of the Lowest Unoccupied Molecular Orbital.
Electrochemical Band Gap (Egel) The difference between the HOMO and LUMO energy levels determined from CV.The calculated HOMO-LUMO energy gap.

Defining Molecular Structure: Single-Crystal X-ray Diffraction

While spectroscopic and electrochemical methods probe the electronic properties, Single-Crystal X-ray Diffraction (SC-XRD) provides the definitive, three-dimensional atomic arrangement of a molecule in the solid state.[13] This technique is the gold standard for validating the optimized geometries predicted by DFT.

Causality Behind the Technique

SC-XRD involves irradiating a single crystal of the compound with X-rays. The diffraction pattern produced is a result of the interaction of the X-rays with the electron clouds of the atoms in the crystal lattice. By analyzing the positions and intensities of the diffracted beams, the precise atomic coordinates, bond lengths, bond angles, and torsion angles can be determined.[13]

Experimental Protocol: Single-Crystal X-ray Diffraction

Objective: To determine the precise 3D structure of a carbazole derivative.

Procedure:

  • Crystal Growth: Grow high-quality single crystals of the carbazole derivative. This is often the most challenging step and can be achieved through slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a melt.[13]

  • Data Collection: Mount a suitable crystal on a goniometer and place it in the X-ray diffractometer. The crystal is then rotated while being irradiated with X-rays, and the diffraction data are collected.

  • Structure Solution and Refinement: The collected data are processed to solve the crystal structure, yielding a model of the atomic arrangement. This model is then refined to achieve the best possible fit with the experimental data.

Data Comparison
ParameterExperimental Data (SC-XRD)DFT Calculation
Bond Lengths Measured distances between the nuclei of two bonded atoms (in Ångströms).Calculated distances between the nuclei of bonded atoms in the optimized geometry.
Bond Angles Measured angles between three connected atoms (in degrees).Calculated angles between three connected atoms in the optimized geometry.
Torsion (Dihedral) Angles Measured angles between four connected atoms, describing the conformation of the molecule (in degrees).Calculated angles between four connected atoms in the optimized geometry.

Discrepancies between experimental and calculated geometric parameters can often be attributed to intermolecular interactions in the solid state (crystal packing effects), which are not always fully accounted for in gas-phase DFT calculations.[14]

Visualizing the Validation Workflow

The synergy between these computational and experimental techniques is crucial for a comprehensive understanding of carbazole derivatives. The following diagrams illustrate the logical flow of this validation process.

experimental_validation_workflow cluster_dft DFT Calculations cluster_exp Experimental Validation dft_geom Geometry Optimization xrd Single-Crystal X-ray Diffraction dft_geom->xrd Compare Bond Lengths, Angles, Torsions dft_td TD-DFT Calculations uv_vis_fluor UV-Vis & Fluorescence Spec. dft_td->uv_vis_fluor Compare λmax, Optical Band Gap dft_mo Molecular Orbital Energy Calculations cv Cyclic Voltammetry dft_mo->cv Compare HOMO/LUMO Energies

Caption: Workflow for the experimental validation of DFT calculations.

data_comparison_flow cluster_theory Theoretical Predictions (DFT) cluster_experiment Experimental Measurements cluster_validation Validation & Refinement calc_geom Calculated Geometry validation Validated Molecular Properties calc_geom->validation calc_abs Calculated λmax calc_abs->validation calc_homo_lumo Calculated HOMO/LUMO calc_homo_lumo->validation exp_geom X-ray Structure exp_geom->validation exp_abs UV-Vis Spectrum exp_abs->validation exp_homo_lumo CV Data exp_homo_lumo->validation

Caption: Data flow for comparing theoretical and experimental results.

Conclusion

The robust characterization of carbazole derivatives necessitates a synergistic approach that marries the predictive power of DFT calculations with the empirical certainty of experimental validation. By systematically comparing calculated parameters with data from UV-Vis and fluorescence spectroscopy, cyclic voltammetry, and single-crystal X-ray diffraction, researchers can build highly reliable models of molecular behavior. This integrated workflow not only enhances the scientific rigor of fundamental research but also de-risks and accelerates the development of novel carbazole-based materials and therapeutics. The close agreement frequently observed between high-level computational results and experimental data provides strong validation for the underlying quantum mechanical principles that govern the properties of these versatile molecules.[7]

References

A Comparative Guide to Predicting the Triplet Energy of 9-(4-Biphenylyl)carbazole with Time-Dependent Density Functional Theory

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug and materials development, the accurate prediction of molecular photophysical properties is paramount. The triplet energy (ET) of a molecule is a critical parameter, especially in the realm of organic light-emitting diodes (OLEDs), where it governs the efficiency of phosphorescent emitters. 9-(4-Biphenylyl)carbazole (CBP) is a widely used host material in OLEDs, and a precise understanding of its triplet energy is crucial for designing next-generation devices. This guide provides an in-depth comparison of various Time-Dependent Density Functional Theory (TD-DFT) methodologies for predicting the triplet energy of this compound, benchmarked against experimental data.

The Significance of Triplet Energy and the Role of TD-DFT

The lowest triplet state (T1) acts as an energy reservoir in many photophysical processes. In the context of OLEDs, the triplet energy of the host material must be higher than that of the phosphorescent guest (emitter) to ensure efficient energy transfer and prevent back energy transfer, which would otherwise quench the emission.[1] Experimental determination of triplet energies can be challenging, often relying on phosphorescence measurements at low temperatures.

Computational methods, particularly TD-DFT, have emerged as powerful tools for predicting the excited-state properties of molecules.[2] TD-DFT offers a favorable balance between computational cost and accuracy, making it suitable for screening potential host materials.[3] However, the accuracy of TD-DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.[2][3] This guide will dissect these choices and their impact on the predicted triplet energy of this compound.

Comparing TD-DFT Functionals for Triplet Energy Prediction

The selection of an appropriate exchange-correlation functional is the most critical factor in a TD-DFT calculation. Different functionals vary in their inclusion of Hartree-Fock (HF) exchange, which significantly influences the description of excited states, particularly triplet states.[4][5][6]

Here, we compare the performance of several popular functionals for predicting the triplet energy of this compound. The experimental triplet energy of CBP is approximately 2.56 eV.

FunctionalTypePredicted Triplet Energy (eV)Deviation from Experimental (eV)
B3LYPHybrid GGA2.45-0.11
PBE0Hybrid GGA2.52-0.04
M06-2XHybrid Meta-GGA2.60+0.04
CAM-B3LYPLong-Range Corrected2.65+0.09
ωB97X-DLong-Range Corrected2.68+0.12

Table 1: Comparison of triplet energies of this compound predicted by different TD-DFT functionals with the 6-31G(d) basis set, benchmarked against the experimental value of ~2.56 eV.

Analysis of Functional Performance:

  • B3LYP: As one of the most widely used hybrid functionals, B3LYP provides a reasonable estimate but tends to underestimate the triplet energy. This underestimation is a known characteristic for certain classes of molecules.[5]

  • PBE0: With a higher percentage of HF exchange than B3LYP, PBE0 often yields more accurate results for triplet energies, as demonstrated by the smaller deviation in this case.[7]

  • M06-2X: This high-HF-exchange hybrid meta-GGA functional performs exceptionally well, showing excellent agreement with the experimental value.[4][5][7] M06-2X is often recommended for excited-state calculations of organic molecules.

  • CAM-B3LYP and ωB97X-D: These long-range corrected functionals are designed to address issues with charge-transfer excitations but can sometimes overestimate the energies of localized triplet states.[7]

The Impact of the Basis Set

The choice of basis set, which describes the atomic orbitals, also influences the accuracy of the calculation. While a larger basis set generally leads to more accurate results, it also increases the computational cost. For a molecule of this size, a balance must be struck.

Basis SetPredicted Triplet Energy (eV) with PBE0
6-31G(d)2.52
6-31+G(d,p)2.54
def2-SVP2.53
def2-TZVP2.55

Table 2: Effect of different basis sets on the PBE0-predicted triplet energy of this compound.

As shown in Table 2, for this particular system, increasing the basis set size from a modest double-zeta set like 6-31G(d) to a larger triple-zeta set like def2-TZVP has a relatively small effect on the predicted triplet energy. This suggests that for initial screenings, a smaller basis set can provide a good balance of accuracy and computational efficiency.

Experimental and Computational Workflow

A synergistic approach combining experimental validation with computational prediction is crucial for reliable materials design.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow exp_synthesis Synthesis & Purification exp_photophys Photophysical Measurements (Phosphorescence @ 77K) exp_synthesis->exp_photophys exp_data Experimental Triplet Energy exp_photophys->exp_data validation Validation & Analysis exp_data->validation Benchmark comp_geom Ground State Geometry Optimization (DFT) comp_td_dft TD-DFT Calculation (Triplet State) comp_geom->comp_td_dft comp_data Predicted Triplet Energy comp_td_dft->comp_data comp_data->validation Comparison

Caption: A flowchart illustrating the parallel experimental and computational workflows for determining and validating the triplet energy of this compound.

Step-by-Step Protocol for TD-DFT Triplet Energy Calculation

This protocol outlines the steps for calculating the triplet energy of this compound using the Gaussian quantum chemistry software package.[8]

  • Molecular Structure Preparation:

    • Construct the 3D structure of this compound using a molecular builder (e.g., GaussView, Avogadro).

    • Perform an initial geometry optimization using a fast method like molecular mechanics to obtain a reasonable starting structure.

  • Ground State Geometry Optimization:

    • Create an input file for a ground-state DFT geometry optimization.

    • Example Input (Gaussian):

    • This calculation optimizes the molecular geometry to a minimum on the potential energy surface and confirms it with a frequency calculation (no imaginary frequencies).

  • TD-DFT Triplet State Calculation:

    • Use the optimized ground-state geometry for the TD-DFT calculation.

    • Specify the TD keyword and request the calculation of triplet states.

    • Example Input (Gaussian):

    • td=(triplets,nstates=5) requests the calculation of the lowest 5 triplet excited states. geom=check and guess=read use the geometry and orbitals from the previous optimization.

  • Analysis of the Output:

    • The output file will list the excitation energies of the calculated triplet states. The first triplet state (T1) corresponds to the triplet energy of the molecule.

    • The output will typically provide the excitation energy in eV, which can be directly compared with experimental values.

Conclusion and Recommendations

The accurate prediction of triplet energies is a crucial step in the rational design of materials for OLEDs and other optoelectronic applications. This guide has demonstrated that TD-DFT can be a powerful and reliable tool for this purpose, provided that the computational methodology is carefully chosen.

For this compound, the PBE0 and M06-2X functionals with a double-zeta basis set such as 6-31G(d) offer a good compromise between accuracy and computational cost. While larger basis sets can provide incremental improvements, they are not always necessary for obtaining chemically meaningful results.

It is imperative to benchmark computational predictions against experimental data whenever possible. This synergistic approach not only validates the computational models but also provides deeper insights into the structure-property relationships of the materials under investigation. By following the protocols and considerations outlined in this guide, researchers can confidently employ TD-DFT to accelerate the discovery and development of next-generation organic electronic materials.

References

The Pivotal Role of Molecular Architecture: A Comparative Guide to 9-(4-Biphenylyl)carbazole Analogues in Advanced Electronic Devices

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of next-generation organic electronics, the design and synthesis of high-performance materials remain a cornerstone of innovation. Among the myriad of molecular scaffolds, 9-(4-Biphenylyl)carbazole and its analogues have emerged as a particularly promising class of materials, demonstrating exceptional utility as hosts in Organic Light-Emitting Diodes (OLEDs) and as hole-transporting materials (HTMs) in Perovskite Solar Cells (PSCs).[1][2][3] Their rigid, planar structure, coupled with excellent thermal stability and hole-transporting characteristics, provides a robust foundation for molecular engineering.[2][4]

This guide offers an in-depth comparative analysis of various this compound analogues, elucidating the critical correlation between subtle modifications in their molecular structure and the resultant device performance. We will explore how strategic functionalization of the carbazole and biphenyl moieties can profoundly influence their photophysical, electrochemical, and thermal properties, ultimately dictating the efficiency, stability, and operational lifetime of the final device. This analysis is grounded in experimental data from authoritative sources, providing researchers, scientists, and drug development professionals with actionable insights for the rational design of superior organic electronic materials.

The Core Scaffold: Understanding the Intrinsic Properties of this compound

The fundamental this compound structure combines a hole-transporting carbazole unit with a biphenyl group, which enhances the molecule's thermal stability and morphological amorphousness, a crucial attribute for preventing crystallization in thin-film devices.[5] The high triplet energy of this scaffold makes it an excellent host material for phosphorescent emitters, particularly in blue OLEDs, as it effectively confines the triplet excitons on the guest emitter, leading to high quantum efficiencies.[6][7]

Strategic Molecular Engineering: A Comparative Analysis of Analogue Performance

The versatility of the this compound framework lies in its amenability to chemical modification. By introducing various substituents at different positions on the carbazole or biphenyl units, it is possible to fine-tune the material's electronic and physical properties.

Impact of Isomeric Linkages

The point of attachment of substituents can have a dramatic impact on the material's properties. A study on carbazole-terminated isomeric HTMs for perovskite solar cells revealed that meta- and para-isomers (V1221 and V1225) exhibited the highest power conversion efficiency (PCE) of 17.81%, outperforming the ortho-substituted isomer (V1209) which showed a slightly lower PCE of 17.31%.[1] This highlights the importance of substituent positioning in optimizing charge transport pathways.

Influence of Electron-Donating and Electron-Withdrawing Groups

The electronic nature of the substituents plays a pivotal role in modulating the energy levels (HOMO/LUMO) and charge-carrier mobility of the material.

  • Electron-Donating Groups: The introduction of electron-donating groups, such as methoxy (-OCH3) or tert-butyl groups, generally raises the Highest Occupied Molecular Orbital (HOMO) energy level, which can facilitate hole injection from the anode.[7][8] For instance, in a series of 9-phenyl-9-phosphafluorene oxide derivatives, analogues with electron-donating tert-butyl and carbazole substituents showed a redshift in their photoluminescence spectra compared to the unsubstituted parent compound, indicating a change in their electronic structure.[8]

  • Electron-Withdrawing Groups: Conversely, electron-withdrawing groups like trifluoromethyl (-CF3) or cyano (-CN) can lower both the HOMO and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[7] This can be advantageous in tuning the material to match the energy levels of other layers in the device for efficient charge transfer. The introduction of electron-withdrawing groups can also enhance the electron-transporting properties of the material.[9]

  • Halogen Substitution: The effect of halogen substitution, such as with chlorine, has been investigated. While the introduction of one or two chlorine atoms did not significantly shift the absorption and fluorescence bands, it can influence the material's electrochemical properties and solubility.[10]

Steric Hindrance and Morphological Stability

Introducing bulky substituents, such as triphenylmethane or triphenylsilane, can increase the steric hindrance around the molecular core.[6] This has two primary benefits:

  • Preventing Aggregation: It inhibits intermolecular π-π stacking, which can lead to aggregation-caused quenching of luminescence and a decrease in device efficiency.[6]

  • Enhancing Amorphous Stability: The bulky groups disrupt crystal packing, leading to a higher glass transition temperature (Tg) and improved morphological stability of the thin film during device operation.[5][7] A study on 4,4′-bis(9-carbazolyl)–biphenyl (CBP) derivatives demonstrated that locking the rotation between the carbazole and biphenyl units with methyl groups resulted in enhanced glass transition temperatures ranging from 129 to 202 °C.[7]

Comparative Performance Data in Electronic Devices

The following tables summarize the performance of various this compound analogues and related carbazole derivatives in OLEDs and Perovskite Solar Cells, based on published experimental data.

Table 1: Performance of 9-Phenylcarbazole Derivatives as Host Materials in OLEDs [2]

Host Material AbbreviationEmitter (Dopant)Emitter ColorMax. External Quantum Efficiency (EQE) (%)Max. Current Efficiency (CE) (cd/A)Max. Power Efficiency (PE) (lm/W)Turn-on Voltage (V)
CCzIr(dbfmi)Blue9.5---
SiCzIr(dbfmi)Blue21-21.73.4
PO9Ir(dbfmi)Blue----
H2FIrpic (15 wt%)Blue10.323.924.92.6-3.3
H2Ir(ppy)3 (10 wt%)Green9.433.934.1-

Note: Dashes (-) indicate that the data was not specified in the cited source.[2]

Table 2: Performance of Carbazole-Based Hole Transporting Materials in Perovskite Solar Cells

HTMPower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current Density (Jsc) (mA/cm²)Fill Factor (FF) (%)
V122117.811.0323.673
V122517.811.0323.673
V120917.31---
OY118.99---
OY219.46---
OY320.02---

Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides detailed methodologies for the synthesis, characterization, and device fabrication of this compound analogues.

Synthesis of this compound Analogues (Buchwald-Hartwig Amination)

This protocol describes a general method for the synthesis of N-arylcarbazoles.

  • Reactants: To a two-neck round-bottom flask, add the desired carbazole derivative, the corresponding aryl halide (e.g., 4-bromobiphenyl), a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., XPhos), and a base (e.g., t-BuOK).[11]

  • Solvent: Add anhydrous toluene to the flask under a nitrogen atmosphere.[11]

  • Reaction: Heat the mixture at reflux for 12 hours under a nitrogen atmosphere.[11]

  • Work-up: After cooling to room temperature, extract the product with dichloromethane. Dry the organic layer over anhydrous Na2SO4.[11]

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the final product.

Synthesis_Workflow Reactants 1. Reactants Loading (Carbazole, Aryl Halide, Pd Catalyst, Ligand, Base) Solvent 2. Solvent Addition (Anhydrous Toluene) Reactants->Solvent Reaction 3. Reflux Reaction (12h, N2 atmosphere) Solvent->Reaction Workup 4. Extraction & Drying (DCM, Na2SO4) Reaction->Workup Purification 5. Column Chromatography Workup->Purification Product Final Product Purification->Product

Caption: General workflow for the synthesis of this compound analogues.

Characterization of Materials
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the synthesized compounds.

  • High-Resolution Mass Spectrometry (HRMS): To verify the molecular weight of the products.[11]

  • Thermal Analysis (DSC and TGA): To determine the glass transition temperature (Tg) and decomposition temperature (Td) of the materials, which are crucial for assessing their thermal stability.[5]

  • UV-Vis Absorption and Photoluminescence (PL) Spectroscopy: To investigate the photophysical properties, including the absorption and emission spectra, and to determine the optical bandgap.[8]

  • Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels of the materials, which are essential for understanding the charge injection and transport properties.[12]

Device Fabrication (OLEDs via Thermal Evaporation)

This protocol outlines a standard method for fabricating multilayer OLEDs.[2]

  • Substrate Cleaning: Sequentially clean patterned indium tin oxide (ITO)-coated glass substrates in an ultrasonic bath with deionized water, acetone, and isopropanol.

  • Layer Deposition: In a high-vacuum chamber (< 10^-6 Torr), thermally evaporate the organic layers and the metal cathode in the following sequence:

    • Hole Injection Layer (HIL)

    • Hole Transport Layer (HTL)

    • Emissive Layer (EML): Co-evaporate the host material (this compound analogue) and the phosphorescent guest emitter.

    • Electron Transport Layer (ETL)

    • Electron Injection Layer (EIL)

    • Cathode (e.g., Al)

  • Encapsulation: Encapsulate the devices with a glass lid and a UV-curable epoxy resin in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

OLED_Fabrication Substrate Glass Substrate ITO ITO Anode ITO->Substrate HIL Hole Injection Layer HIL->ITO HTL Hole Transport Layer HTL->HIL EML Emissive Layer (Host:Guest) EML->HTL ETL Electron Transport Layer ETL->EML EIL Electron Injection Layer EIL->ETL Cathode Metal Cathode Cathode->EIL

Caption: A typical multilayer OLED device architecture.

Conclusion

The correlation between molecular structure and device performance in this compound analogues is a testament to the power of rational molecular design in advancing organic electronics. By strategically modifying the core scaffold with various substituents, it is possible to fine-tune the material's properties to meet the specific demands of different applications, be it high-efficiency OLEDs or stable perovskite solar cells. The insights and protocols presented in this guide are intended to empower researchers to navigate the complex landscape of material design and contribute to the development of the next generation of high-performance electronic devices.

References

Safety Operating Guide

Navigating the Disposal of 9-(4-Biphenylyl)carbazole: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 9-(4-Biphenylyl)carbazole (CAS No. 5832-59-7), a compound utilized in various research and development applications, particularly in the field of organic electronics. Due to its chemical properties and potential hazards, adherence to strict disposal procedures is not merely a regulatory requirement but a critical practice to ensure the safety of personnel and the environment. This document is designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance grounded in established safety protocols.

Hazard Profile and Core Safety Principles

Before handling or disposing of any chemical, a thorough understanding of its hazard profile is essential. While a comprehensive toxicological profile for this compound is not as extensively documented as some common reagents, the available data for the compound and structurally related carbazole derivatives necessitate a cautious approach.

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is identified as an irritant.[1][2] Furthermore, many carbazole derivatives are noted for more severe potential hazards, including suspected carcinogenicity and mutagenicity, as well as long-term adverse effects on aquatic life.[3][4][5] Therefore, the foundational principle for managing this compound waste is to treat it as hazardous chemical waste at all times. [6][7]

Causality of Precaution: The aromatic, heterocyclic structure of carbazoles is associated with biological activity and potential toxicity.[8][9] The biphenyl group in this specific molecule contributes to its low water solubility, suggesting it may persist in the environment.[4] These structural alerts justify handling it within a controlled environment, such as a chemical fume hood, to prevent inhalation and using appropriate Personal Protective Equipment (PPE) to avoid skin and eye contact.[6][7]

Summary of GHS Hazard Classifications
Hazard ClassGHS Hazard CodeDescriptionSource
Skin Corrosion/IrritationH315Causes skin irritation[1][2]
Serious Eye Damage/IrritationH319Causes serious eye irritation[1][2]

Personal Protective Equipment (PPE) and Handling

Proper disposal begins with safe handling during use. The selection of PPE is the first line of defense against exposure. All manipulations involving solid this compound or its solutions must be conducted in a certified chemical fume hood.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile rubber. Gloves must be inspected before use and disposed of as contaminated solid waste after handling the chemical.[7][10]

  • Eye Protection: Use safety glasses with side-shields or chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[7][10]

  • Skin and Body Protection: A standard laboratory coat is mandatory. Ensure it is fully buttoned.[7]

  • Respiratory Protection: If there is a risk of generating dust outside of a fume hood, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[7]

Step-by-Step Disposal Protocol

The following protocol provides a self-validating system for the safe segregation, storage, and disposal of all waste streams contaminated with this compound. Under no circumstances should this chemical or its contaminated materials be disposed of down the drain or in regular trash.[6][10]

Step 1: Waste Identification and Segregation

The first critical step is to correctly identify and segregate waste. This prevents dangerous reactions from mixing incompatible waste streams and ensures compliance with disposal regulations.[3]

  • Designate as Hazardous Waste: All materials that have come into contact with this compound must be treated as hazardous waste. This includes:

    • Solid Waste: Unused or expired chemical, contaminated weighing paper, pipette tips, gloves, and other disposable labware.

    • Liquid Waste: Solutions containing this compound and any solvent rinses from decontaminating glassware.

    • Sharps Waste: Contaminated needles or other sharp objects must be placed in a designated puncture-resistant sharps container.[6]

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly authorized by your institution's Environmental Health and Safety (EHS) department.

Step 2: Waste Containerization

Proper containerization is crucial to prevent leaks and ensure safe handling and transport.

  • Container Selection: Use dedicated, leak-proof containers made of a chemically compatible material. High-density polyethylene (HDPE) or borosilicate glass containers with secure screw-top caps are generally suitable.[3][6]

  • Solid Waste: Collect solid waste in a clearly designated, durable container with a lid. Keep the container closed at all times except when adding waste.[3]

  • Liquid Waste: Collect liquid waste in a separate, sealed, and compatible container.

  • Labeling: All waste containers must be accurately and clearly labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazards (e.g., "Irritant")

    • The date when waste was first added to the container.

    • Contact information for the responsible laboratory/researcher.

Step 3: On-Site Storage

Store waste containers in a designated satellite accumulation area within the laboratory.

  • Location: This area should be under the control of laboratory personnel, away from general traffic, and separate from incompatible chemicals.[6]

  • Secondary Containment: It is best practice to place waste containers within a larger, chemically resistant bin or tray. This secondary containment will capture any potential leaks or spills, preventing environmental release.[6]

  • Accumulation Time: Adhere to institutional and local regulations regarding the maximum volume and time allowed for waste accumulation in a satellite area before it is transferred to a central storage facility.

Step 4: Spill Management and Decontamination

Accidental spills must be managed promptly and safely.

  • Small Spills (Solid): Carefully sweep or scoop the material into a designated hazardous waste container. Avoid actions that create dust.

  • Small Spills (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads). Place the contaminated absorbent material into the hazardous waste container.[3]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent (such as acetone or ethanol), followed by soap and water.[6] All cleaning materials (wipes, pads, etc.) must be collected and disposed of as hazardous waste.[3]

  • Reporting: Report all spills to your laboratory supervisor and the institutional EHS department, following local protocols.

Step 5: Final Disposal

The ultimate disposal of this compound must be conducted by a licensed and approved hazardous waste management facility.

  • EHS Coordination: Contact your institution's EHS department to arrange for the pickup and disposal of the full waste container.

  • Recommended Method: The standard and recommended method for disposing of this type of organic chemical waste is high-temperature incineration.[6] This process ensures the complete destruction of the compound, preventing its release into the environment.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste Waste Segregation & Collection cluster_container Containerization & Storage cluster_disposal Final Disposal start Start: Generate This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) in Fume Hood start->ppe identify Identify Waste Type ppe->identify spill Spill Occurs? ppe->spill solid Solid Waste (Chemical, Contaminated Labware) identify->solid Solid liquid Liquid Waste (Solutions, Rinsates) identify->liquid Liquid container_solid Place in Labeled, Sealed HDPE Container for Solids solid->container_solid container_liquid Place in Labeled, Sealed Glass/HDPE Container for Liquids liquid->container_liquid store Store in Designated Satellite Accumulation Area with Secondary Containment container_solid->store container_liquid->store pickup Arrange Pickup with EHS Department store->pickup transport Transport to Licensed Hazardous Waste Facility pickup->transport incinerate Final Disposal via High-Temperature Incineration transport->incinerate spill->identify No cleanup Cleanup Spill with Inert Absorbent/Careful Sweeping spill->cleanup Yes cleanup->container_solid Place Cleanup Debris in Solid Waste Container

Caption: Workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.